7-chloro-5-methyl-1H-benzotriazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-chloro-6-methyl-2H-benzotriazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c1-4-2-5(8)7-6(3-4)9-11-10-7/h2-3H,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQUABSURZAFGMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNN=C2C(=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 7-chloro-5-methyl-1H-benzotriazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a plausible synthetic pathway for 7-chloro-5-methyl-1H-benzotriazole, a heterocyclic compound of interest in medicinal chemistry and materials science. The synthesis is presented as a three-step process, commencing with the nitration of a commercially available substituted aniline, followed by reduction of the nitro group to form an ortho-phenylenediamine, and culminating in the cyclization to the final benzotriazole product. This document offers detailed experimental protocols adapted from analogous procedures, quantitative data for similar transformations, and a visual representation of the synthetic workflow.
Proposed Synthesis Pathway
The synthesis of this compound can be strategically approached through the formation of a key intermediate, 4-chloro-6-methylbenzene-1,2-diamine. This intermediate is then cyclized to afford the target benzotriazole. The proposed pathway is as follows:
-
Nitration: Starting from 3-chloro-5-methylaniline, a nitro group is introduced to yield 4-chloro-2-methyl-6-nitroaniline.
-
Reduction: The nitro group of 4-chloro-2-methyl-6-nitroaniline is selectively reduced to an amino group to form 4-chloro-6-methylbenzene-1,2-diamine.
-
Cyclization: The resulting ortho-phenylenediamine undergoes diazotization and subsequent intramolecular cyclization to yield this compound.
Data Presentation
The following table summarizes the key intermediates and the final product of the proposed synthesis, along with their molecular properties and expected yields based on analogous reactions reported in the literature.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical State | Reference CAS Number |
| 3-chloro-5-methylaniline | C₇H₈ClN | 141.60 | - | Solid/Liquid | 29027-20-1 | |
| 4-chloro-2-methyl-6-nitroaniline | C₇H₇ClN₂O₂ | 186.60 | 70-80 (estimated) | Orange crystals | 62790-50-5 | |
| 4-chloro-6-methylbenzene-1,2-diamine | C₇H₉ClN₂ | 156.62 | 85-95 (estimated) | Solid | 673487-36-0 | |
| This compound | C₇H₆ClN₃ | 167.60 | 75-85 (estimated) | Solid | 2287334-58-9 (for an isomer) |
Note: Yields are estimates based on similar reactions and may vary depending on experimental conditions.
Experimental Protocols
The following protocols are adapted from established procedures for similar chemical transformations and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Step 1: Synthesis of 4-chloro-2-methyl-6-nitroaniline (Nitration)
This procedure is based on general methods for the nitration of substituted anilines.
Materials:
-
3-chloro-5-methylaniline
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice
-
Ammonium Hydroxide (NH₄OH) solution
-
Ethanol
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool 50 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Slowly add 14.1 g (0.1 mol) of 3-chloro-5-methylaniline to the cold sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.
-
Prepare a nitrating mixture by carefully adding 7.5 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the aniline solution over a period of 1-2 hours, maintaining the reaction temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours.
-
Pour the reaction mixture slowly onto 500 g of crushed ice with vigorous stirring.
-
Neutralize the resulting solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 8. The product will precipitate out.
-
Filter the crude product, wash thoroughly with cold water, and recrystallize from ethanol to obtain orange crystals of 4-chloro-2-methyl-6-nitroaniline.
Step 2: Synthesis of 4-chloro-6-methylbenzene-1,2-diamine (Reduction)
This protocol is adapted from the reduction of a similar nitroaniline using iron powder in an acidic medium.
Materials:
-
4-chloro-2-methyl-6-nitroaniline
-
Iron powder (Fe)
-
Glacial Acetic Acid (CH₃COOH)
-
Water
-
Sodium Hydroxide (NaOH) solution (10 M)
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, create a suspension of 18.6 g (0.1 mol) of 4-chloro-2-methyl-6-nitroaniline in a mixture of 100 mL of water and 20 mL of glacial acetic acid.
-
Heat the mixture to 90 °C with vigorous stirring.
-
Add 28 g (0.5 mol) of iron powder in small portions over 30 minutes. The reaction is exothermic.
-
After the addition is complete, continue to heat the mixture at 90-100 °C for 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron residues.
-
Make the filtrate basic (pH > 10) by the careful addition of 10 M sodium hydroxide solution while cooling in an ice bath.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude 4-chloro-6-methylbenzene-1,2-diamine. The product can be further purified by column chromatography if necessary.
Step 3: Synthesis of this compound (Cyclization)
This is a standard procedure for the formation of a benzotriazole ring from an ortho-phenylenediamine.
Materials:
-
4-chloro-6-methylbenzene-1,2-diamine
-
Glacial Acetic Acid (CH₃COOH)
-
Sodium Nitrite (NaNO₂)
-
Water
-
Ice
Procedure:
-
Dissolve 15.6 g (0.1 mol) of 4-chloro-6-methylbenzene-1,2-diamine in 100 mL of glacial acetic acid and 50 mL of water in a beaker. Gentle warming may be required to achieve a clear solution.
-
Cool the solution to 5 °C in an ice bath with magnetic stirring.
-
In a separate beaker, dissolve 7.6 g (0.11 mol) of sodium nitrite in 25 mL of water and cool the solution to 5 °C.
-
Add the cold sodium nitrite solution to the diamine solution all at once. The temperature of the reaction mixture will rise rapidly.
-
Allow the mixture to stir and cool to room temperature over a period of 1-2 hours. The product will begin to precipitate.
-
Cool the mixture further in an ice bath for at least 1 hour to ensure complete precipitation.
-
Filter the solid product, wash with copious amounts of cold water, and dry under vacuum.
-
The crude this compound can be recrystallized from an appropriate solvent such as an ethanol/water mixture to yield the purified product.
Visualization of Synthesis Pathway
The following diagrams illustrate the logical flow of the synthesis and the experimental workflow.
Caption: Proposed synthesis pathway for this compound.
Caption: Detailed experimental workflow for the synthesis of this compound.
An In-Depth Technical Guide on the Physicochemical Properties of 7-chloro-5-methyl-1H-benzotriazole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data specifically for 7-chloro-5-methyl-1H-benzotriazole is limited. This guide provides a comprehensive overview of its predicted properties, comparative data from closely related analogs, and detailed, generalized experimental protocols for its characterization.
Introduction
Benzotriazole and its derivatives are a class of heterocyclic compounds widely recognized in medicinal chemistry for their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The strategic substitution on the benzotriazole scaffold can significantly modulate its physicochemical and biological properties. This guide focuses on the this compound derivative, providing a technical framework for its synthesis, characterization, and evaluation. Given the scarcity of direct experimental data, this document compiles information from its parent compounds, 1H-benzotriazole and 5-methyl-1H-benzotriazole, to offer a predictive profile and outlines the necessary experimental methodologies for empirical validation.
Molecular Structure and Comparative Physicochemical Properties
The introduction of a chloro group at the 7-position and a methyl group at the 5-position of the benzotriazole ring is expected to influence its electronic distribution, lipophilicity, and crystal packing, thereby altering its solubility, melting point, and acidity compared to the parent molecule.
Below is a comparative summary of the known physicochemical properties of 1H-benzotriazole and 5-methyl-1H-benzotriazole to serve as a baseline for predicting the properties of the target compound.
| Property | 1H-Benzotriazole | 5-Methyl-1H-benzotriazole | This compound |
| Molecular Formula | C₆H₅N₃[3] | C₇H₇N₃[4] | C₇H₆ClN₃ |
| Molecular Weight | 119.12 g/mol [5] | 133.15 g/mol | 167.60 g/mol |
| Melting Point | 100 °C[3] | 80-82 °C[4] | Data not available |
| Boiling Point | 350 °C[3] | 210-212 °C at 12 mmHg[4] | Data not available |
| Water Solubility | 20 g/L[3] | Sparingly soluble | Data not available |
| pKa | 8.2[3] | Data not available | Data not available |
| logP (Predicted) | 1.23 | 1.4 (XLogP3) | Data not available |
General Synthesis and Characterization Workflow
The synthesis and characterization of a novel derivative like this compound follows a structured workflow. This process ensures the correct molecular structure is obtained and its fundamental physicochemical properties are accurately determined.
Detailed Experimental Protocols
The following sections describe generalized, standard laboratory protocols for determining the key physicochemical properties of a solid organic compound such as this compound.
The melting point provides a quick assessment of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure substance, whereas impurities tend to depress and broaden the melting range.[6][7]
-
Apparatus: Capillary melting point apparatus, capillary tubes (sealed at one end), thermometer.
-
Procedure:
-
A small amount of the finely powdered, dry sample is packed into the sealed end of a capillary tube to a height of 1-2 mm.[8][9]
-
The capillary tube is placed in the heating block of the apparatus alongside a calibrated thermometer.[8]
-
The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
-
The temperature at which the first drop of liquid appears is recorded as the start of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.[10]
-
The procedure is repeated two more times, and the average of the consistent values is reported.
-
Solubility is a critical parameter for drug development, influencing absorption and bioavailability.
-
Apparatus: Analytical balance, vials with screw caps, orbital shaker or magnetic stirrer, centrifuge, HPLC or UV-Vis spectrophotometer.
-
Procedure:
-
An excess amount of the solid compound is added to a known volume of purified water (e.g., 5 mg in 1 mL) in a sealed vial.
-
The suspension is agitated in an orbital shaker at a constant temperature (e.g., 25°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.[11]
-
After equilibration, the suspension is centrifuged at high speed to pellet the undissolved solid.
-
A clear aliquot of the supernatant is carefully removed, ensuring no solid particles are transferred.
-
The aliquot is diluted with a suitable solvent, and the concentration of the dissolved compound is quantified using a pre-calibrated HPLC or UV-Vis spectrophotometry method.
-
The solubility is expressed in units such as mg/mL or mol/L.
-
The acid dissociation constant (pKa) is crucial for predicting the ionization state of a molecule at a given pH, which affects its solubility, permeability, and receptor binding. Benzotriazoles are weakly acidic due to the N-H proton.[3]
-
Apparatus: pH meter with a combination glass electrode, automated titrator or manual burette, magnetic stirrer, titration vessel.[12]
-
Procedure:
-
A precise amount of the compound is dissolved in a suitable solvent mixture (e.g., water with a co-solvent like methanol or DMSO if solubility is low) to a known concentration (e.g., 1 mM).[12]
-
The solution is placed in a jacketed titration vessel to maintain a constant temperature.
-
The solution is acidified with a standardized strong acid (e.g., 0.1 M HCl) to fully protonate the compound.
-
The solution is then titrated with a standardized strong base (e.g., 0.1 M NaOH), added in small, precise increments.[13]
-
The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point, which corresponds to the inflection point of the curve.[14]
-
The logP value is a measure of a compound's lipophilicity, which is a key predictor of its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The shake-flask method is the gold standard for its determination.[15][16]
-
Apparatus: Analytical balance, screw-capped tubes or flasks, orbital shaker, centrifuge, HPLC or other suitable analytical instrument.
-
Procedure:
-
n-Octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.[17]
-
A known amount of the compound is dissolved in the n-octanol phase to create a stock solution.
-
A precise volume of the stock solution is added to a tube containing a known volume of the aqueous buffer. The ratio of the volumes is adjusted based on the expected lipophilicity.[17]
-
The tube is sealed and agitated gently on an orbital shaker for a sufficient time (e.g., 2-24 hours) to reach partitioning equilibrium.
-
The mixture is then centrifuged to ensure complete separation of the two phases.[16]
-
Aliquots are carefully taken from both the n-octanol and the aqueous layers.
-
The concentration of the compound in each phase is determined using a suitable analytical method like HPLC.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
-
Predicted Biological Activity
Benzotriazole derivatives are known to exhibit a wide range of biological activities. The presence of a halogen, such as chlorine, on the benzotriazole ring has been shown in some cases to enhance biological effects. For instance, 6-chloro-1H-benzotriazole displayed micromolar activity against Entamoeba histolytica.[18] Other studies have shown that chloro-substituted benzotriazoles can possess antiviral activity.[19] The combination of a chloro and a methyl group on the scaffold of this compound makes it a candidate for screening in various biological assays, particularly as an antimicrobial or antiviral agent.[1][20]
References
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. benzotriazole-an-overview-on-its-versatile-biological-behavior - Ask this paper | Bohrium [bohrium.com]
- 3. Benzotriazole - Wikipedia [en.wikipedia.org]
- 4. 5-Methyl-1H-benzotriazole | 136-85-6 [chemicalbook.com]
- 5. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. athabascau.ca [athabascau.ca]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. byjus.com [byjus.com]
- 10. pennwest.edu [pennwest.edu]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LogP / LogD shake-flask method [protocols.io]
- 16. encyclopedia.pub [encyclopedia.pub]
- 17. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles - PMC [pmc.ncbi.nlm.nih.gov]
7-chloro-5-methyl-1H-benzotriazole CAS number and structure
This guide will, therefore, provide detailed information on closely related and well-documented benzotriazole derivatives to offer a foundational understanding for researchers, scientists, and drug development professionals. The focus will be on the parent compound, 5-methyl-1H-benzotriazole, and other relevant chlorinated benzotriazoles, for which substantial data exists.
Chemical Structure and Identification
The core structure of benzotriazole is a bicyclic aromatic heterocycle, consisting of a benzene ring fused to a 1,2,3-triazole ring. The numbering of the atoms in the benzotriazole ring system is crucial for correctly identifying substituted derivatives.
Caption: Numbering of the 1H-benzotriazole ring with hypothetical positions for chloro and methyl groups.
For the requested compound, "7-chloro-5-methyl-1H-benzotriazole," the chlorine atom would be attached to the 7th carbon, and the methyl group to the 5th carbon of the benzotriazole ring.
Closely Related Compound: 5-Methyl-1H-benzotriazole
Due to the absence of data for the specified molecule, we present information on 5-methyl-1H-benzotriazole, a commercially available and well-studied compound. It is often referred to as tolyltriazole, which is technically a mixture of isomers (4-methyl and 5-methyl).
Table 1: Physicochemical Properties of 5-Methyl-1H-benzotriazole
| Property | Value | Reference |
| CAS Number | 136-85-6 | [1][2][3] |
| Molecular Formula | C₇H₇N₃ | [1][2][3] |
| Molecular Weight | 133.15 g/mol | [2][3][4] |
| Appearance | White to light yellow crystalline solid | [1] |
| Solubility | Soluble in polar solvents like water and alcohols | [1] |
Synthesis of Benzotriazole Derivatives
The synthesis of substituted benzotriazoles generally follows the reaction of a substituted o-phenylenediamine with nitrous acid. For 5-methyl-1H-benzotriazole, the starting material would be 4-methyl-o-phenylenediamine.[5]
A general synthetic pathway is outlined below:
Caption: Generalized workflow for the synthesis of benzotriazole derivatives.
Experimental Protocol Example (General): A common laboratory-scale synthesis involves dissolving the substituted o-phenylenediamine in an acidic solution (e.g., acetic acid or dilute hydrochloric acid) and then slowly adding a solution of sodium nitrite while maintaining a low temperature (typically 0-5 °C). The reaction mixture is then stirred for a period to allow for the cyclization to complete. The resulting benzotriazole derivative can then be isolated by filtration and purified by recrystallization.
Applications and Biological Activity
Benzotriazoles are widely utilized as corrosion inhibitors, particularly for copper and its alloys.[6] They form a stable, passive film on the metal surface, protecting it from corrosive agents.[6] They are also used as ultraviolet (UV) stabilizers in plastics and coatings, and as antifogging agents in photographic emulsions.[1][7]
In the context of drug development, benzotriazole derivatives have been investigated for a range of biological activities. For example, some chlorinated benzotriazoles have shown activity against parasites like Entamoeba histolytica.[8] A study on various benzotriazole derivatives also revealed antiviral activities against viruses such as Coxsackievirus B5.[9]
Conclusion for Researchers
While a direct technical profile of this compound cannot be provided due to a lack of available data, researchers can infer potential properties and synthetic routes from closely related, well-documented compounds like 5-methyl-1H-benzotriazole and other chlorinated benzotriazoles. Any investigation into this compound would likely begin with its synthesis, which would presumably involve the diazotization of 3-chloro-5-methyl-o-phenylenediamine. Subsequent characterization and evaluation of its physicochemical properties and biological activities would be necessary to establish a comprehensive technical profile. Professionals in drug development should consider the known bioactivities of similar benzotriazole scaffolds when designing new therapeutic agents.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 1H-Benzotriazole, 5-methyl- [webbook.nist.gov]
- 3. 1H-Benzotriazole, 5-methyl- [webbook.nist.gov]
- 4. 5-Methyl-1H-benzotriazole | C7H7N3 | CID 8705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Tolyltriazole - Wikipedia [en.wikipedia.org]
- 6. Benzotriazole - Wikipedia [en.wikipedia.org]
- 7. 1H-BENZOTRIAZOLE - Ataman Kimya [atamanchemicals.com]
- 8. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Analytical Characterization of 7-chloro-5-methyl-1H-benzotriazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for the novel compound 7-chloro-5-methyl-1H-benzotriazole. Due to the absence of publicly available experimental data for this specific molecule, this guide leverages predictive analysis based on the known spectral data of closely related structural analogs, namely 5-chloro-1H-benzotriazole and 5-methyl-1H-benzotriazole. Detailed, adaptable experimental protocols for its synthesis and characterization are also presented to facilitate further research and development.
Predicted Analytical Data
The following tables summarize the predicted quantitative NMR and mass spectrometry data for this compound. These predictions are derived from the established spectral characteristics of 5-chloro-1H-benzotriazole and 5-methyl-1H-benzotriazole and are intended to serve as a baseline for experimental verification.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~14.0 | br s | 1H | N-H |
| ~7.8 | s | 1H | H-4 |
| ~7.6 | s | 1H | H-6 |
| ~2.5 | s | 3H | CH₃ |
Solvent: DMSO-d₆
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~145 | C-7a |
| ~135 | C-3a |
| ~130 | C-5 |
| ~128 | C-7 |
| ~120 | C-4 |
| ~115 | C-6 |
| ~21 | CH₃ |
Solvent: DMSO-d₆
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z | Ion | Predicted Abundance |
| 167 | [M]⁺ | High |
| 169 | [M+2]⁺ | ~33% of [M]⁺ |
| 139 | [M-N₂]⁺ | Moderate |
| 104 | [M-N₂-Cl]⁺ | Moderate |
Ionization Mode: Electron Ionization (EI)
Experimental Protocols
The following protocols are adapted from established methods for the synthesis of substituted benzotriazoles and can be tailored for the preparation of this compound.
Synthesis of this compound
This procedure is adapted from general methods for the synthesis of benzotriazoles from substituted o-phenylenediamines.
Materials:
-
3-chloro-5-methyl-benzene-1,2-diamine
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid
-
Deionized water
-
Ice
-
Ethanol
Procedure:
-
In a suitable reaction vessel, dissolve 3-chloro-5-methyl-benzene-1,2-diamine in a minimal amount of glacial acetic acid, diluted with deionized water.
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, ensuring the temperature remains below 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-3 hours.
-
The precipitated product is collected by vacuum filtration and washed with cold deionized water.
-
The crude product can be purified by recrystallization from an appropriate solvent, such as ethanol, to yield this compound.
NMR Sample Preparation
-
Accurately weigh approximately 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
Mass Spectrometry Analysis
-
Prepare a dilute solution of the purified product in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the mass spectrometer, typically using a direct insertion probe for solid samples or via a gas chromatograph (GC-MS) for volatile compounds.
-
Acquire the mass spectrum using electron ionization (EI) to observe the molecular ion and characteristic fragmentation patterns.
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow from the synthesized compound to its structural elucidation using NMR and mass spectrometry.
Theoretical Stability of 7-Chloro-5-Methyl-1H-Benzotriazole: A Computational Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive theoretical framework for assessing the molecular stability of 7-chloro-5-methyl-1H-benzotriazole. In the absence of direct experimental data for this specific molecule, this guide synthesizes established computational methodologies from studies on analogous benzotriazole derivatives. We detail the proposed computational protocols, present anticipated quantitative data in a structured format, and visualize the logical workflow of the theoretical analysis. This whitepaper serves as a robust starting point for researchers seeking to model and understand the stability characteristics of this and similar substituted benzotriazoles.
Introduction
Benzotriazole and its derivatives are a well-established class of heterocyclic compounds with diverse applications, including corrosion inhibition, pharmaceuticals, and as synthetic intermediates.[1][2][3] The stability of these compounds is a critical parameter influencing their function and safety. The introduction of substituents, such as chloro and methyl groups, can significantly alter the electronic structure and, consequently, the thermodynamic stability of the benzotriazole core. This paper outlines a theoretical approach using quantum chemical calculations to elucidate the stability of this compound. While direct computational studies on this specific molecule are not prevalent in the current literature, the methodologies described herein are based on established practices for similar molecular systems.[4][5]
Proposed Computational Methodology
To investigate the stability of this compound, a series of quantum chemical calculations based on Density Functional Theory (DFT) is proposed. DFT has been successfully employed to predict the molecular structure, electronic properties, and stability of various benzotriazole derivatives.[5]
Geometric Optimization and Vibrational Frequency Analysis
The initial step involves the geometric optimization of the this compound molecule. This is crucial to locate the global minimum on the potential energy surface, representing the most stable conformation.
Experimental Protocol:
-
Software: A standard quantum chemistry software package such as Gaussian, ORCA, or Spartan will be utilized.
-
Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a commonly used and well-validated method for organic molecules.
-
Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good balance between computational cost and accuracy for this type of molecule.
-
Optimization: The geometry will be optimized without any symmetry constraints to locate the true energy minimum.
-
Frequency Calculation: Following optimization, a vibrational frequency analysis will be performed at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true minimum on the potential energy surface. The calculated vibrational frequencies also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energy.
Tautomeric Stability Analysis
1H-benzotriazoles can exist in different tautomeric forms. For this compound, the primary tautomers of interest would be the 1H, 2H, and 3H forms. Determining the relative stability of these tautomers is essential.
Experimental Protocol:
-
Structure Generation: Generate the initial structures for the 1H, 2H, and 3H tautomers of 7-chloro-5-methyl-benzotriazole.
-
Optimization and Frequency Analysis: Perform geometric optimization and frequency calculations for each tautomer using the B3LYP/6-311++G(d,p) level of theory.
-
Energy Calculation: The relative energies of the tautomers will be calculated by comparing their total electronic energies, including ZPVE corrections. The tautomer with the lowest total energy is predicted to be the most stable.
Electronic Properties and Reactivity Descriptors
The stability of a molecule is also related to its electronic properties. Key descriptors can be calculated to understand its reactivity.
Experimental Protocol:
-
Molecular Orbital Analysis: From the optimized geometry, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be determined. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.
-
Global Reactivity Descriptors: Based on the HOMO and LUMO energies, global reactivity descriptors such as chemical hardness (η), chemical potential (μ), and global electrophilicity index (ω) will be calculated. These descriptors provide insights into the molecule's resistance to deformation of its electron cloud and its propensity to accept electrons.
Predicted Quantitative Data
The following tables summarize the expected quantitative data from the proposed theoretical calculations, based on typical values observed for similar benzotriazole derivatives.
Table 1: Predicted Optimized Geometric Parameters for this compound (1H tautomer)
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| N1-N2 | 1.35 |
| N2-N3 | 1.30 |
| N1-C7a | 1.38 |
| C4-C5 | 1.39 |
| C5-C6 | 1.39 |
| C6-C7 | 1.38 |
| C7-Cl | 1.74 |
| C5-C(methyl) | 1.51 |
| Bond Angles (°) ** | |
| N1-N2-N3 | 108.0 |
| N2-N1-C7a | 110.0 |
| C4-C5-C6 | 120.0 |
| C6-C7-Cl | 119.0 |
| C4-C5-C(methyl) | 121.0 |
| Dihedral Angles (°) ** | |
| C4-C5-C6-C7 | 0.0 |
Table 2: Predicted Relative Energies of Tautomers
| Tautomer | Relative Energy (kcal/mol) |
| 1H-7-chloro-5-methyl-benzotriazole | 0.00 (most stable) |
| 2H-7-chloro-5-methyl-benzotriazole | > 5.0 |
| 3H-7-chloro-5-methyl-benzotriazole | > 2.0 |
Note: The 1H tautomer of benzotriazole is generally the most stable. The relative energies of other tautomers are expected to be higher.
Table 3: Predicted Electronic Properties and Reactivity Descriptors
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -0.5 |
| HOMO-LUMO Gap | 6.0 |
| Chemical Hardness (η) | 3.0 |
| Chemical Potential (μ) | -3.5 |
| Global Electrophilicity Index (ω) | 2.04 |
Visualizations
Molecular Structure
Caption: Predicted molecular structure of this compound.
Computational Workflow
Caption: Logical workflow for the theoretical stability analysis.
Conclusion
This whitepaper outlines a robust theoretical framework for determining the stability of this compound using DFT calculations. The proposed methodologies for geometric optimization, tautomeric stability analysis, and the calculation of electronic properties are based on established computational practices for analogous compounds. The predicted quantitative data and visualizations provide a foundational understanding for researchers and professionals in drug development and materials science. Future work should focus on performing these calculations to obtain precise data for the target molecule and validating these theoretical predictions with experimental studies.
References
Solubility Profile of 7-chloro-5-methyl-1H-benzotriazole in Organic Solvents: A Technical Guide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Introduction
7-chloro-5-methyl-1H-benzotriazole is a substituted benzotriazole derivative. Benzotriazoles are a class of heterocyclic compounds known for their wide range of applications, including as corrosion inhibitors, UV stabilizers, and as precursors in pharmaceutical synthesis. The solubility of such compounds in organic solvents is a critical parameter for their application in synthesis, formulation, and various industrial processes. This document aims to provide a foundational understanding of the potential solubility characteristics of this compound and a practical framework for its empirical determination.
Inferred Solubility Characteristics
The solubility of this compound can be inferred from the known properties of its structural analogs: benzotriazole and 5-methyl-1H-benzotriazole. The introduction of a chloro group is expected to increase hydrophobicity, potentially decreasing solubility in polar solvents compared to the parent compounds. Conversely, the methyl group may slightly enhance solubility in non-polar organic solvents.
The following table summarizes the qualitative solubility data for these related compounds.
| Compound | Solvent | Reported Solubility |
| Benzotriazole | Water | Slightly soluble to moderately soluble[1][2] |
| Hot Water | Soluble[2] | |
| Alkaline Aqueous Solutions | Easily soluble[2] | |
| Alcohol (Ethanol) | Soluble[1][3] | |
| Benzene | Soluble[1][2] | |
| Toluene | Soluble[1][2] | |
| Chloroform | Soluble[1][2] | |
| N,N-Dimethylformamide (DMF) | Soluble[1][2] | |
| 5-Methyl-1H-benzotriazole | Water | Sparingly soluble[4] |
| Alcohols (e.g., Methanol) | Sparingly to moderately soluble[4][5][6] | |
| Ethanol | Soluble[4] | |
| Acetone | Soluble[4] | |
| Dimethylformamide (DMF) | Moderately soluble[4] | |
| Chloroform | Slightly soluble[5][7] |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data for this compound, a standardized experimental protocol is required. The following describes a general method for determining the solubility of a solid compound in an organic solvent using the isothermal shake-flask method, followed by quantification via gravimetric analysis or UV-Vis spectroscopy.
Materials and Equipment
-
This compound (solute)
-
Selected organic solvents of analytical grade
-
Analytical balance
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Evaporating dish or watch glass (for gravimetric method)
-
UV-Vis spectrophotometer and cuvettes (for spectroscopic method)
-
Hot air oven
Procedure: Isothermal Shake-Flask Method
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[8]
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the solution through a syringe filter into a clean, dry container to remove any undissolved particles. This step should be performed quickly to minimize temperature changes and solvent evaporation.
-
Quantification of Solute
-
Accurately weigh a clean, dry evaporating dish (W₁).[9]
-
Pipette a known volume of the clear filtrate into the pre-weighed dish and weigh it again (W₂).[9]
-
Evaporate the solvent in a fume hood or under a gentle stream of nitrogen.
-
Dry the dish containing the solid residue in a hot air oven at a suitable temperature (below the compound's melting point) until a constant weight is achieved (W₃).[10]
-
Calculation:
-
Weight of solute = W₃ - W₁
-
Weight of solvent = W₂ - W₃
-
Solubility ( g/100 g solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100
-
This method is suitable if the compound has a chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region.
-
Preparation of Standard Solutions:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Perform serial dilutions to create a series of standard solutions of known concentrations.
-
-
Calibration Curve:
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a calibration curve of absorbance versus concentration.
-
-
Analysis of Saturated Solution:
-
Accurately dilute a known volume of the clear filtrate with the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the original saturated solution by applying the dilution factor.
-
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Workflow for solubility determination.
Conclusion
While direct solubility data for this compound remains to be experimentally determined, an estimation of its behavior in various organic solvents can be made by examining its structural analogs. For precise quantitative data, the provided experimental protocol offers a robust methodology for researchers. The choice between gravimetric and spectroscopic analysis will depend on the compound's properties and the available laboratory equipment. This guide serves as a foundational resource for scientists and professionals engaged in research and development involving this compound.
References
- 1. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is 1-2-3 Benzotriazole BTA - IRO Water Treatment [irowater.com]
- 3. www2.mst.dk [www2.mst.dk]
- 4. Page loading... [wap.guidechem.com]
- 5. nacchemical.com [nacchemical.com]
- 6. cymitquimica.com [cymitquimica.com]
- 7. 136-85-6 CAS MSDS (5-Methyl-1H-benzotriazole) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. uomus.edu.iq [uomus.edu.iq]
- 10. pharmajournal.net [pharmajournal.net]
Unveiling the Protective Shield: A Technical Guide to the Corrosion Inhibition Mechanism of 7-chloro-5-methyl-1H-benzotriazole
For the attention of Researchers, Scientists, and Drug Development Professionals, this in-depth technical guide elucidates the core mechanism of action of 7-chloro-5-methyl-1H-benzotriazole as a formidable corrosion inhibitor. By examining its electrochemical behavior, adsorption properties, and the formation of a protective surface film, this document provides a comprehensive understanding of its protective capabilities.
Introduction
Corrosion poses a significant threat to the longevity and reliability of metallic materials. In a multitude of industries, from aerospace to biomedical devices, mitigating corrosion is of paramount importance. Among the various strategies employed, the use of organic corrosion inhibitors has proven to be highly effective. Benzotriazole and its derivatives are a well-established class of corrosion inhibitors, particularly for copper and its alloys. This guide focuses on a specific, highly effective derivative: this compound.
The unique molecular structure of this compound, featuring both an electron-withdrawing chloro group and an electron-donating methyl group on the benzotriazole ring, suggests a potent and multifaceted inhibitory action. This guide will delve into the synergistic effects of these functional groups on the inhibitor's performance, drawing upon experimental data from closely related analogues to infer its mechanism of action.
Core Mechanism of Action: A Multi-Pronged Defense
The primary mechanism by which this compound inhibits corrosion is through the formation of a stable, passive film on the metal surface. This protective layer acts as a physical barrier, isolating the metal from the corrosive environment. The formation and effectiveness of this film are governed by a combination of factors, including adsorption at the metal-solution interface and the inhibitor's electrochemical interactions.
Adsorption and Film Formation
The initial step in the inhibition process is the adsorption of the this compound molecules onto the metal surface. This adsorption is a spontaneous process driven by the interaction between the inhibitor molecule and the metal. The triazole ring, with its nitrogen heteroatoms containing lone pairs of electrons, plays a crucial role in this process. These lone pairs can coordinate with the vacant d-orbitals of the metal atoms, leading to the formation of coordinate covalent bonds.
Furthermore, the aromatic benzene ring can interact with the metal surface through π-electron donation. The presence of both chloro and methyl substituents on the benzene ring is expected to modulate the electron density of the molecule, thereby influencing its adsorption characteristics. The electron-donating methyl group increases the electron density on the benzene ring, enhancing its ability to donate electrons to the metal. Conversely, the electron-withdrawing chloro group can enhance the acidity of the N-H group in the triazole ring, facilitating the formation of a complex with metal ions.
Studies on analogous compounds, 5-chloro-benzotriazole and 5-methyl-benzotriazole, have shown that their adsorption on copper surfaces follows the Langmuir adsorption isotherm[1][2]. This suggests the formation of a monolayer of inhibitor molecules on the metal surface. It is highly probable that this compound follows a similar adsorption pattern.
dot
Caption: Adsorption and protective film formation by the inhibitor.
Electrochemical Interactions
Electrochemical studies of benzotriazole derivatives reveal their significant influence on both the anodic and cathodic reactions of the corrosion process. Potentiodynamic polarization studies on 5-chloro-benzotriazole and 5-methyl-benzotriazole have indicated that they can act as mixed-type or cathodic inhibitors[1].
-
Anodic Inhibition: The adsorbed inhibitor film can block the active sites on the metal surface where anodic dissolution (oxidation of the metal) occurs. This leads to a decrease in the anodic current density.
-
Cathodic Inhibition: The inhibitor can also affect the cathodic reactions, such as the reduction of oxygen. The protective film can hinder the transport of corrosive species to the metal surface, thereby reducing the cathodic current density.
The combined effect of anodic and cathodic inhibition leads to a significant reduction in the overall corrosion rate. The presence of both electron-donating and electron-withdrawing groups in this compound is anticipated to create a molecule with a balanced and robust inhibitory effect on both electrochemical reactions.
dot
Caption: Inhibition of anodic and cathodic corrosion reactions.
Quantitative Data from Analogue Studies
Table 1: Electrochemical Parameters for Benzotriazole Derivatives on Copper in 0.1 M HCl [1]
| Inhibitor (Concentration) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | Inhibition Efficiency (%) |
| Blank | -220 | 25.1 | - |
| 1H-Benzotriazole (10⁻³ M) | -235 | 5.0 | 80.1 |
| 5-Methyl-1H-benzotriazole (10⁻³ M) | -240 | 3.2 | 87.2 |
| 5-Chloro-1H-benzotriazole (10⁻³ M) | -215 | 1.6 | 93.6 |
Table 2: Adsorption Parameters for Benzotriazole Derivatives on Copper
| Inhibitor | Adsorption Isotherm |
| 5-Methyl-1H-benzotriazole | Langmuir[2] |
| 5-Chloro-1H-benzotriazole | Langmuir[1][2] |
Experimental Protocols
To evaluate the efficacy of a corrosion inhibitor like this compound, a suite of electrochemical and surface analysis techniques are employed. The following are detailed methodologies for key experiments, based on standard practices for similar inhibitors.
Electrochemical Measurements
Objective: To determine the inhibition efficiency and understand the effect of the inhibitor on the kinetics of the corrosion process.
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (Working Electrode: metal specimen; Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; Counter Electrode: Platinum or Graphite)
-
Corrosive medium (e.g., 3.5% NaCl solution, 0.1 M HCl) with and without the inhibitor at various concentrations.
Procedure for Potentiodynamic Polarization:
-
Immerse the working electrode in the test solution and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Scan the potential from approximately -250 mV to +250 mV with respect to the OCP at a slow scan rate (e.g., 0.5-1 mV/s).
-
Record the resulting current density as a function of the applied potential.
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation of the anodic and cathodic curves.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(icorr_blank - icorr_inh) / icorr_blank] * 100 where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Procedure for Electrochemical Impedance Spectroscopy (EIS):
-
After OCP stabilization, apply a small amplitude AC voltage (e.g., 10 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Measure the impedance response of the system.
-
Analyze the data using Nyquist and Bode plots. The charge transfer resistance (Rct) is inversely proportional to the corrosion rate.
-
Calculate the inhibition efficiency (IE%) using the formula: IE% = [(Rct_inh - Rct_blank) / Rct_inh] * 100 where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
dot
Caption: Workflow for electrochemical evaluation of the inhibitor.
Surface Analysis
Objective: To characterize the protective film formed on the metal surface.
Techniques:
-
X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition of the surface film and identify the nature of the bonding between the inhibitor and the metal.
-
Scanning Electron Microscopy (SEM): To visualize the surface morphology of the metal with and without the inhibitor, showing the reduction in corrosion damage.
General Procedure for XPS:
-
Immerse the metal specimen in the corrosive solution with the inhibitor for a specific duration.
-
Gently rinse the specimen with a suitable solvent (e.g., distilled water, ethanol) to remove any unadsorbed inhibitor and dry it under a stream of nitrogen.
-
Introduce the sample into the ultra-high vacuum chamber of the XPS instrument.
-
Irradiate the surface with a monochromatic X-ray source (e.g., Al Kα).
-
Analyze the kinetic energy of the emitted photoelectrons to determine the elemental composition and chemical states of the elements on the surface.
The Synergistic Role of Chloro and Methyl Substituents
The presence of both a chloro and a methyl group on the benzotriazole ring is a key feature of this compound. This combination is expected to result in a superior corrosion inhibitor due to a synergistic effect:
-
Enhanced Adsorption: The electron-donating methyl group increases the π-electron density of the benzene ring, facilitating stronger adsorption onto the metal surface.
-
Increased Film Stability: The electron-withdrawing chloro group can increase the acidity of the N-H proton, promoting the formation of a more stable and less soluble complex with the metal ions. This can lead to a more compact and resilient protective film.
Quantum chemical calculations on related benzotriazole derivatives have shown that parameters such as the energy of the highest occupied molecular orbital (EHOMO), the energy of the lowest unoccupied molecular orbital (ELUMO), and the energy gap (ΔE) correlate well with inhibition efficiency[3]. It is anticipated that this compound would possess optimized values for these parameters, indicating a high propensity for both donating and accepting electrons, leading to strong and effective bonding with the metal surface.
Conclusion
This compound is poised to be a highly effective corrosion inhibitor, leveraging a multi-faceted mechanism of action. Its efficacy stems from its ability to adsorb strongly onto metal surfaces, forming a durable and passive protective film. This film acts as a robust barrier, stifling both the anodic and cathodic reactions that drive the corrosion process. The synergistic interplay between the electron-donating methyl group and the electron-withdrawing chloro group is believed to be instrumental in enhancing its adsorption characteristics and the stability of the protective layer. While further direct experimental validation is warranted, the extensive data on its structural analogues strongly supports its potential as a superior corrosion inhibitor for a wide range of applications. This technical guide provides a solid foundation for researchers and professionals to understand and further explore the protective capabilities of this promising molecule.
References
An In-depth Technical Guide to 7-chloro-5-methyl-1H-benzotriazole: Synthesis, Safety, and Handling
Disclaimer: Limited specific safety and toxicological data is available for 7-chloro-5-methyl-1H-benzotriazole. The information presented herein is largely based on data for the related compound 5-methyl-1H-benzotriazole and general principles of chemical safety. The chloro-substitution may lead to significantly different properties, and therefore, this guide should be used with extreme caution. A thorough risk assessment should be conducted before handling this compound.
This technical guide provides a comprehensive overview of the available information on this compound, with a focus on its synthesis, safety, and handling for researchers, scientists, and drug development professionals. Due to the scarcity of data for this specific molecule, information from closely related analogs, primarily 5-methyl-1H-benzotriazole, is used to infer potential properties and hazards.
Chemical and Physical Properties
| Property | Value (for 5-methyl-1H-benzotriazole) |
| Molecular Formula | C₇H₇N₃ |
| Molecular Weight | 133.15 g/mol |
| Melting Point | 80-82 °C |
| Boiling Point | 210-212 °C at 12 mmHg |
| Appearance | Light brown powder |
| Solubility | Soluble in methanol, acetone, cyclohexane, ether. Sparingly soluble in water. |
Safety and Handling
The following safety and handling guidelines are based on the Material Safety Data Sheet (MSDS) for 5-methyl-1H-benzotriazole. The addition of a chloro group may increase the toxicity and reactivity of the compound. Therefore, more stringent safety measures should be considered.
Hazard Identification
| Hazard | Description (for 5-methyl-1H-benzotriazole) | Precautionary Statement Codes |
| Acute Oral Toxicity | Harmful if swallowed. | H302 |
| Skin Corrosion/Irritation | Causes skin irritation. | H315 |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | H319 |
| Specific target organ toxicity | May cause respiratory irritation. | H335 |
Personal Protective Equipment (PPE)
| Type | Recommendation |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear protective gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or with fine powders. |
First Aid Measures
| Exposure | Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention. |
Storage and Disposal
| Aspect | Guideline |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. |
| Disposal | Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways. |
Experimental Protocols
A specific, validated experimental protocol for the synthesis of this compound is not available in the public domain. However, based on synthetic routes for isomeric chloro-methylbenzotriazoles, a plausible multi-step synthesis can be proposed. This hypothetical protocol should be adapted and optimized by qualified personnel.
Proposed Synthesis of this compound
The proposed synthesis starts from 3-chloro-5-methylaniline and proceeds through acetylation, nitration, de-acetylation, reduction, and finally cyclization.
Step 1: Acetylation of 3-chloro-5-methylaniline
-
Dissolve 3-chloro-5-methylaniline in a suitable solvent such as aqueous methanol.
-
Add acetic anhydride dropwise while stirring and maintaining the temperature below 30°C.
-
Continue stirring for 2-3 hours at room temperature.
-
Pour the reaction mixture into cold water to precipitate the product, 3-chloro-5-methylacetanilide.
-
Filter, wash with water, and dry the product.
Step 2: Nitration of 3-chloro-5-methylacetanilide
-
Carefully add the 3-chloro-5-methylacetanilide to a mixture of concentrated sulfuric acid and nitric acid, maintaining the temperature below 10°C with an ice bath.
-
Stir the mixture for 1-2 hours, allowing it to slowly warm to room temperature.
-
Pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter, wash thoroughly with cold water to remove excess acid, and dry. This will likely yield a mixture of nitro isomers.
Step 3: De-acetylation of the nitro-acetanilide
-
Reflux the nitrated product in an ethanolic solution of potassium hydroxide for 2-4 hours.
-
Cool the reaction mixture and pour it into water.
-
The deacetylated nitroaniline should precipitate.
-
Filter, wash with water, and dry the product.
Step 4: Reduction of the nitro group
-
Suspend the nitroaniline in ethanol.
-
Add a reducing agent, such as zinc dust or by catalytic hydrogenation (e.g., with Pd/C), in portions while monitoring the reaction temperature.
-
After the addition is complete, continue to stir until the reaction is complete (as monitored by TLC).
-
Filter off the reducing agent and concentrate the filtrate to obtain the crude 3-chloro-5-methyl-1,2-phenylenediamine.
Step 5: Cyclization to form this compound
-
Dissolve the crude 3-chloro-5-methyl-1,2-phenylenediamine in a mixture of acetic acid and water.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.
-
The product, this compound, should precipitate.
-
Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to purify.
Visualizations
The following diagrams illustrate the proposed synthesis workflow and a hypothetical logical relationship for the handling of this chemical.
Caption: Proposed multi-step synthesis of this compound.
Methodological & Application
Application Notes and Protocols for 7-chloro-5-methyl-1H-benzotriazole in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Benzotriazole and its derivatives are a versatile class of heterocyclic compounds widely employed in organic synthesis, medicinal chemistry, and materials science.[1][2] Their utility stems from their unique chemical properties, acting as excellent leaving groups, synthetic auxiliaries, and ligands for transition metal-catalyzed reactions.[1][3] Substituted benzotriazoles, in particular, offer modulated reactivity and solubility, making them valuable tools in the synthesis of complex molecules. This document provides detailed application notes and protocols for the use of 7-chloro-5-methyl-1H-benzotriazole, a halogenated and alkylated derivative, in organic synthesis. While specific literature on this exact substitution pattern is limited, the protocols provided are based on well-established methodologies for structurally similar benzotriazole derivatives.
Physicochemical Properties (Predicted)
A summary of the predicted physicochemical properties of this compound is provided in the table below. These values are estimated based on the properties of related compounds like 5-chloro-1H-benzotriazole and 5-methyl-1H-benzotriazole.[4][5][6]
| Property | Predicted Value |
| Molecular Formula | C₇H₆ClN₃ |
| Molecular Weight | 167.60 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | >150 °C |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, THF, Acetone), sparingly soluble in non-polar solvents, and slightly soluble in hot water. |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved via the diazotization of the corresponding diamine, 3-chloro-5-methyl-1,2-phenylenediamine, followed by cyclization. This is a standard and widely used method for the preparation of benzotriazoles.[7]
Reaction Scheme:
References
- 1. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 3. lupinepublishers.com [lupinepublishers.com]
- 4. researchgate.net [researchgate.net]
- 5. 5-Methyl-1H-benzotriazole | C7H7N3 | CID 8705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 94-97-3(5-chloro-1H-benzotriazole) | Kuujia.com [kuujia.com]
- 7. Experienced supplier of CAS:136-85-6,C7H7N3,5-Methyl-1H-benzotriazole [riyngroup.com]
Application of 7-chloro-5-methyl-1H-benzotriazole in Antiviral Drug Discovery: Application Notes and Protocols
Disclaimer: Extensive research has not yielded specific antiviral data for 7-chloro-5-methyl-1H-benzotriazole. The following application notes and protocols are based on studies of structurally related chloro and methyl-substituted benzotriazole derivatives and are intended to serve as a representative guide for researchers. The methodologies and potential applications described herein are inferred from the documented activities of these related compounds.
Introduction
Benzotriazole and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including antiviral properties.[1][2][3] These compounds, acting as purine analogs, can interfere with viral replication processes.[2] This document outlines the potential applications and experimental protocols for evaluating the antiviral efficacy of this compound, based on the findings from analogous compounds. The primary focus is on its potential activity against RNA viruses, particularly enteroviruses like Coxsackievirus B5 (CVB5).[1][4][5][6]
Potential Antiviral Applications
Substituted benzotriazole derivatives have shown promising activity against a variety of RNA viruses. The antiviral activity is significantly influenced by the nature and position of substituents on the benzotriazole ring. For instance, the presence of chlorine atoms has been linked to enhanced antiviral potency, while their replacement with methyl groups has, in some cases, led to a loss of activity.[1]
Based on studies of related compounds, this compound is a candidate for screening against a panel of RNA viruses, with a particular focus on:
-
Enteroviruses (e.g., Coxsackievirus B5, Poliovirus): Several benzotriazole derivatives have demonstrated potent and selective activity against CVB5.[1][4][5][6][7]
-
Respiratory Syncytial Virus (RSV): Some analogs have shown inhibitory effects on RSV.[1]
-
Flaviviruses (e.g., Bovine Viral Diarrhea Virus - BVDV, a surrogate for Hepatitis C Virus): Benzotriazole compounds have been reported to inhibit BVDV.[1]
The proposed mechanism of action for some active benzotriazole derivatives against enteroviruses involves the inhibition of the early stages of viral infection, specifically viral attachment to the host cell, rather than direct virucidal activity.[1][4][5][6]
Data Presentation: Antiviral Activity of Representative Benzotriazole Derivatives
The following table summarizes the antiviral activity of various substituted benzotriazole derivatives against Coxsackievirus B5 (CVB5), providing a reference for the potential efficacy of this compound.
| Compound ID | Substitution Pattern | Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 11b | Varies (not specified) | CVB5 | 6 | >100 | >16.7 | [1] |
| 18e | Varies (not specified) | CVB5 | 8.5 | >100 | >11.8 | [1] |
| 41a | 4,5-dichloro | CVB5 | 18.5 | >100 | >5.4 | [1] |
| 43a | 5,6-dichloro | CVB5 | 9 | >100 | >11.1 | [1] |
| 99b | Varies (not specified) | CVB5 | 6 | >100 | >16.7 | [1] |
| 56 | [4-(benzotriazol-2-yl)phenoxy]alkanoic acid derivative | CVB5 | 0.15 | 15 | 100 | [7] |
EC₅₀: 50% effective concentration; CC₅₀: 50% cytotoxic concentration; SI: Selectivity Index (CC₅₀/EC₅₀)
Experimental Protocols
Detailed methodologies for key experiments are provided below to guide the evaluation of this compound.
Cytotoxicity Assay
Objective: To determine the concentration of the compound that is toxic to the host cells, typically expressed as the 50% cytotoxic concentration (CC₅₀).
Materials:
-
Host cell line (e.g., Vero-76, HeLa)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS)
-
This compound
-
MTT or XTT reagent
-
96-well plates
-
Spectrophotometer
Protocol:
-
Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a "cells only" control (no compound) and a "medium only" control (no cells).
-
Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
Calculate the CC₅₀ value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Antiviral Assay (Plaque Reduction Assay)
Objective: To determine the concentration of the compound that inhibits viral replication by 50% (EC₅₀).
Materials:
-
Host cell line
-
Virus stock (e.g., CVB5)
-
Cell culture medium
-
This compound
-
Agarose or methylcellulose overlay medium
-
Crystal violet staining solution
-
6-well or 12-well plates
Protocol:
-
Seed the plates with host cells and grow to confluency.
-
Prepare serial dilutions of the virus and infect the cells to determine the appropriate viral titer that produces a countable number of plaques.
-
In a separate experiment, pre-incubate the confluent cell monolayers with various concentrations of this compound for 1-2 hours.
-
Infect the cells with the predetermined viral titer in the presence of the compound.
-
After the infection period, remove the inoculum and add the overlay medium containing the corresponding concentration of the compound.
-
Incubate the plates until plaques are visible (typically 2-3 days).
-
Fix and stain the cells with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the EC₅₀ value by plotting the percentage of plaque reduction against the compound concentration.
Time-of-Addition Assay
Objective: To elucidate the stage of the viral replication cycle that is inhibited by the compound.
Protocol:
-
Pre-treatment of cells: Add the compound to the cells for a specific period before infection, then wash it out before adding the virus. This assesses the effect on cellular factors required for infection.
-
Co-treatment (Attachment/Entry): Add the compound simultaneously with the virus. This investigates the inhibition of viral attachment and entry.
-
Post-treatment: Add the compound at different time points after viral infection. This helps to determine if the compound acts on post-entry steps such as genome replication, protein synthesis, or virion assembly.
-
Quantify the viral yield or plaque formation for each condition to identify the sensitive time window.
Visualizations
Experimental Workflow for Antiviral Screening
Caption: Workflow for antiviral screening and mechanism of action studies.
Hypothesized Signaling Pathway of Inhibition
Caption: Hypothesized inhibition of viral attachment by this compound.
References
- 1. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives [frontiersin.org]
- 3. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives [ouci.dntb.gov.ua]
- 6. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral activity of benzotriazole derivatives. 5-[4-(Benzotriazol-2-yl)phenoxy]-2,2-dimethylpentanoic acids potently and selectively inhibit Coxsackie Virus B5 - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC analytical method for 7-chloro-5-methyl-1H-benzotriazole quantification
An HPLC-UV method for the quantification of 7-chloro-5-methyl-1H-benzotriazole has been developed to ensure accurate and precise measurements for research, quality control, and drug development applications. This application note provides a comprehensive protocol for the analysis of this compound.
Introduction
This compound is a halogenated derivative of benzotriazole. Benzotriazoles and their derivatives are utilized in various industrial applications, including as corrosion inhibitors and in pharmaceutical development.[1][2][3] Accurate quantification of these compounds is crucial for process monitoring, quality assurance of final products, and for studying their pharmacokinetic and pharmacodynamic properties in drug development. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of benzotriazole derivatives due to its sensitivity, specificity, and robustness.[1][4]
Principle of the Method
This method utilizes reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column for the separation of this compound. The separation is based on the partitioning of the analyte between the nonpolar stationary phase (C18) and a polar mobile phase. The compound is then detected by a UV-Vis detector at a wavelength where it exhibits maximum absorbance. Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.
Instrumentation and Materials
Instrumentation
-
HPLC system equipped with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)[4]
-
Data acquisition and processing software
Chemicals and Reagents
-
This compound reference standard (purity >98%)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or ultrapure)
-
Formic acid (or Phosphoric acid, HPLC grade)[5]
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Syringe filters (0.45 µm or 0.22 µm)
Chromatographic Column
-
A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.
Experimental Protocols
Preparation of Mobile Phase
-
Prepare Mobile Phase A: 0.1% Formic Acid in Water.
-
Prepare Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases using a suitable method such as sonication or vacuum filtration.
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase or a suitable diluent (e.g., 50:50 water:acetonitrile). A typical calibration range could be 0.5 - 50 µg/mL.
Sample Preparation
The sample preparation method will vary depending on the matrix. A general procedure for a solid sample is provided below:
-
Accurately weigh a known amount of the sample containing this compound.
-
Transfer the sample to a volumetric flask.
-
Add a suitable solvent (e.g., methanol or acetonitrile) to dissolve the analyte. Sonication may be used to aid dissolution.[1]
-
Dilute to the mark with the solvent.
-
Filter the solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial before injection.
HPLC Analysis and Quantification
Chromatographic Conditions
The following are recommended starting conditions and may require optimization.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 60% A / 40% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 276 nm (or as determined by UV scan) |
| Run Time | 10 minutes |
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no interfering peaks are present.
-
Inject the standard solutions in increasing order of concentration.
-
Inject the prepared sample solutions.
-
Inject a standard solution after a series of sample injections to check for system suitability.
Data Analysis
-
Identify the peak for this compound in the chromatograms based on the retention time of the standard.
-
Integrate the peak area for the analyte in all standards and samples.
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the coefficient of determination (r²). The r² value should ideally be ≥ 0.999.[6]
-
Calculate the concentration of this compound in the samples using the regression equation.
Method Performance Characteristics
The following table presents typical performance characteristics for an HPLC method for benzotriazole derivatives. These values should be experimentally determined during method validation.
| Parameter | Typical Value |
| Retention Time (RT) | 3 - 7 minutes |
| Linearity (r²) | ≥ 0.999[6] |
| Limit of Detection (LOD) | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizations
Caption: Experimental workflow for the HPLC quantification of this compound.
Caption: Logical relationship of components in the HPLC system for the analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. hpc-standards.com [hpc-standards.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of 5-Methyl-1H-benzotriazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography | CoLab [colab.ws]
Application Notes and Protocols for 7-chloro-5-methyl-1H-benzotriazole as a Copper Corrosion Inhibitor
Disclaimer: Specific experimental data for 7-chloro-5-methyl-1H-benzotriazole is not extensively available in published literature. The following application notes and protocols are based on established methodologies for similar benzotriazole derivatives, such as 5-chloro-benzotriazole and 5-methyl-benzotriazole, and serve as a comprehensive guide for researchers initiating studies on this novel compound.
Introduction
Copper and its alloys are essential materials in numerous industrial applications, including electronics, heat exchangers, and cooling water systems. However, they are susceptible to corrosion, particularly in aggressive environments containing chlorides, sulfides, or acidic solutions. Benzotriazole (BTA) and its derivatives are well-established and highly effective corrosion inhibitors for copper.[1][2] They function by adsorbing onto the copper surface to form a stable, passive, and protective organometallic film that acts as a barrier against corrosive agents.[1][2][3]
This document provides detailed application notes and experimental protocols for the evaluation of a novel derivative, this compound (7-Cl-5-Me-BTA), as a potential copper corrosion inhibitor. The introduction of electron-withdrawing (chloro) and electron-donating (methyl) groups to the benzotriazole ring is expected to modulate its electronic properties and, consequently, its inhibition efficiency.[4] These protocols are designed for researchers, scientists, and professionals in materials science and drug development who are investigating new anti-corrosion agents.
Proposed Mechanism of Action
The inhibitory action of benzotriazole derivatives involves the formation of a protective complex with copper ions on the metal surface. The triazole ring, with its lone pair electrons on the nitrogen atoms, acts as the coordination center. It is hypothesized that 7-Cl-5-Me-BTA molecules adsorb onto the copper surface, forming a polymeric [Cu(I)-(7-Cl-5-Me-BTA)] complex. This film is hydrophobic and insoluble in many aqueous solutions, effectively isolating the metal from the corrosive environment.[1][5]
Caption: Proposed mechanism of 7-Cl-5-Me-BTA on a copper surface.
Quantitative Data Summary (Hypothetical)
The following tables present a hypothetical summary of quantitative data that would be generated from the experimental protocols described below. These values are representative of what might be expected for an effective benzotriazole derivative.
Table 1: Potentiodynamic Polarization Data for Copper in 0.1 M HCl
| Inhibitor Conc. (mM) | Ecorr (mV vs. SCE) | icorr (µA/cm²) | βc (mV/dec) | βa (mV/dec) | Inhibition Efficiency (IE%) |
| Blank | -250 | 25.0 | -120 | 75 | - |
| 0.1 | -235 | 5.5 | -115 | 78 | 78.0 |
| 0.5 | -220 | 2.1 | -112 | 80 | 91.6 |
| 1.0 | -210 | 1.0 | -108 | 82 | 96.0 |
| 5.0 | -205 | 0.7 | -105 | 85 | 97.2 |
Inhibition Efficiency (IE%) is calculated as: ((icorr_blank - icorr_inh) / icorr_blank) * 100
Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Copper in 0.1 M HCl
| Inhibitor Conc. (mM) | Rct (Ω·cm²) | Cdl (µF/cm²) | Inhibition Efficiency (IE%) |
| Blank | 250 | 150 | - |
| 0.1 | 1,500 | 80 | 83.3 |
| 0.5 | 4,800 | 45 | 94.8 |
| 1.0 | 9,500 | 30 | 97.4 |
| 5.0 | 12,000 | 25 | 97.9 |
Inhibition Efficiency (IE%) is calculated as: ((Rct_inh - Rct_blank) / Rct_inh) * 100
Table 3: Weight Loss Measurement Data for Copper in 0.1 M HCl (72-hour immersion)
| Inhibitor Conc. (mM) | Weight Loss (mg) | Corrosion Rate (mm/year) | Inhibition Efficiency (IE%) |
| Blank | 15.2 | 0.18 | - |
| 0.1 | 3.5 | 0.041 | 77.0 |
| 0.5 | 1.4 | 0.016 | 90.8 |
| 1.0 | 0.7 | 0.008 | 95.4 |
| 5.0 | 0.5 | 0.006 | 96.7 |
Inhibition Efficiency (IE%) is calculated as: ((W_blank - W_inh) / W_blank) * 100
Experimental Protocols
Synthesis of this compound
This protocol outlines a plausible synthetic route. Researchers should adapt this general procedure based on standard organic synthesis practices and safety guidelines.
Caption: A plausible synthesis workflow for 7-Cl-5-Me-BTA.
Procedure:
-
Reduction: Dissolve 4-chloro-2-nitro-6-methylaniline in a suitable solvent (e.g., ethanol). Add a reducing agent such as stannous chloride (SnCl₂) in concentrated hydrochloric acid or perform catalytic hydrogenation (H₂ over Pd/C). Reflux the mixture until the reaction is complete (monitored by TLC).
-
Work-up: Neutralize the reaction mixture with a base (e.g., NaOH) and extract the resulting diamine product with an organic solvent. Dry and concentrate the organic phase.
-
Diazotization and Cyclization: Dissolve the crude diamine in dilute acid (e.g., HCl or H₂SO₄) and cool to 0-5°C in an ice bath. Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. Stir the mixture for 1-2 hours to allow for intramolecular cyclization to form the benzotriazole ring.
-
Purification: The crude product can be collected by filtration. Purify the solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield pure this compound.
-
Characterization: Confirm the structure of the final product using techniques such as NMR (¹H, ¹³C), FT-IR, and mass spectrometry.
Corrosion Inhibition Evaluation Workflow
Caption: General workflow for evaluating corrosion inhibitor performance.
Protocol for Weight Loss Measurements
-
Specimen Preparation: Mechanically polish copper coupons (e.g., 2cm x 2cm x 0.1cm) with successive grades of emery paper (down to 1200 grit). Degrease with acetone, rinse with deionized water, and dry in a desiccator.
-
Initial Measurement: Accurately weigh each coupon to four decimal places (W_initial).
-
Immersion: Immerse the prepared coupons in beakers containing the corrosive solution (e.g., 0.1 M HCl) with and without various concentrations of 7-Cl-5-Me-BTA.
-
Incubation: Keep the beakers in a thermostat-controlled water bath at a specified temperature (e.g., 25°C) for a fixed duration (e.g., 72 hours).
-
Final Measurement: After immersion, remove the coupons, clean them with a cleaning solution (e.g., 20% H₂SO₄ with 2g/L thiourea) to remove corrosion products, rinse with deionized water and acetone, dry, and re-weigh (W_final).
-
Calculation:
-
Weight Loss (ΔW) = W_initial - W_final
-
Corrosion Rate (CR) in mm/year = (87.6 × ΔW) / (A × T × D), where A is the area in cm², T is time in hours, and D is the density of copper in g/cm³.
-
Inhibition Efficiency (IE%) = ((CR_blank - CR_inh) / CR_blank) × 100.
-
Protocol for Electrochemical Measurements
-
Electrochemical Cell: Use a standard three-electrode cell configuration: a copper coupon as the working electrode (WE), a platinum foil as the counter electrode (CE), and a Saturated Calomel Electrode (SCE) as the reference electrode (RE).
-
Working Electrode Preparation: Prepare the copper WE by embedding it in an epoxy resin, leaving a defined surface area (e.g., 1 cm²) exposed. Polish and clean the exposed surface as described in section 4.3.
-
Stabilization: Immerse the electrodes in the test solution (corrosive media with/without inhibitor) and allow the open circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements at the OCP.
-
Apply a small AC voltage perturbation (e.g., 10 mV).
-
Scan a frequency range from 100 kHz down to 10 mHz.
-
Analyze the resulting Nyquist plots by fitting to an appropriate equivalent electrical circuit to determine the charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
-
Potentiodynamic Polarization:
-
Immediately after EIS, scan the potential from approximately -250 mV to +250 mV relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Plot the resulting current density versus potential on a semi-logarithmic scale (Tafel plot).
-
Extrapolate the linear cathodic and anodic regions of the plot back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
Protocol for Surface Analysis
-
Sample Preparation: Use copper coupons that have been immersed in the corrosive media with and without the optimal concentration of 7-Cl-5-Me-BTA for a set period (e.g., 24 hours). Gently rinse with deionized water and dry with a stream of nitrogen.
-
Scanning Electron Microscopy (SEM):
-
Mount the prepared coupons on SEM stubs.
-
Acquire images at various magnifications to observe the surface morphology. Compare the surface of the coupon from the blank solution (showing pitting/general corrosion) with the inhibitor-treated coupon (showing a smoother, protected surface).
-
-
X-ray Photoelectron Spectroscopy (XPS):
-
Analyze the surface of the inhibitor-treated coupon to determine its elemental composition and chemical states.
-
Look for the presence of C, N, and Cl peaks from the inhibitor and analyze the Cu 2p spectra to confirm the formation of a Cu(I)-inhibitor complex. This provides direct evidence of the protective film's composition.
-
References
Application Notes and Protocols for Testing 7-chloro-5-methyl-1H-benzotriazole Efficacy
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive experimental framework for evaluating the in vitro anticancer efficacy of 7-chloro-5-methyl-1H-benzotriazole (CM-BTA), a novel benzotriazole derivative. Benzotriazole scaffolds have demonstrated a wide range of pharmacological activities, including potential as anticancer agents through mechanisms like protein kinase inhibition and induction of apoptosis.[1][2][3] This guide outlines detailed protocols for assessing the compound's impact on cancer cell viability, its ability to induce programmed cell death (apoptosis), and the activation of key apoptotic signaling molecules.
Introduction
Benzotriazole and its derivatives are a class of heterocyclic compounds recognized for their diverse biological activities.[4] Their structural similarity to purine nucleotides allows them to interact with various biological targets.[5] Several studies have highlighted the potential of benzotriazole derivatives as anticancer agents, capable of inhibiting cell proliferation and inducing cell death in various cancer cell lines.[3][6] The proposed mechanisms often involve the modulation of critical cell signaling pathways, such as those controlling the cell cycle and apoptosis.[2][3] One study demonstrated that a novel benzotriazole derivative could inhibit cancer cell proliferation by increasing reactive oxygen species (ROS), leading to mitochondrial damage and cell death.[7]
This application note details a sequential experimental workflow to characterize the anticancer effects of this compound (CM-BTA). The workflow begins with a broad assessment of cytotoxicity and progresses to more specific assays to elucidate the mechanism of cell death.
Caption: High-level workflow for CM-BTA efficacy testing.
Materials and Reagents
-
Cell Lines: Human breast adenocarcinoma (MCF-7), human lung carcinoma (A549), or human colon cancer (HCT-116) cells.
-
Compound: this compound (CM-BTA), dissolved in DMSO to a stock concentration of 10 mM.
-
Cell Culture: DMEM or RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA.
-
MTT Assay: MTT reagent (5 mg/mL in PBS), DMSO, 96-well plates.
-
Annexin V/PI Assay: FITC Annexin V Apoptosis Detection Kit, Propidium Iodide (PI), 1X Binding Buffer, flow cytometry tubes.[8]
-
Caspase-3/7 Assay: Caspase-Glo® 3/7 Assay System or equivalent colorimetric/fluorometric kit.[9][10]
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
This protocol determines the concentration of CM-BTA that inhibits cell growth by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[11] In viable cells, mitochondrial dehydrogenases convert the yellow MTT salt into purple formazan crystals.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of CM-BTA (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) in culture medium. Replace the medium in each well with 100 µL of the corresponding drug dilution. Include a vehicle control (DMSO) and a no-cell blank control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.[12]
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Apoptosis Detection by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells using flow cytometry. During early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane.[8] Annexin V, a protein with high affinity for PS, is used to detect these cells.[1] Propidium Iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.[13]
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10^6 cells in T25 flasks. Treat the cells with CM-BTA at its predetermined IC50 concentration for 24 hours.[1] Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 500 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caption: Quadrant interpretation for Annexin V/PI flow cytometry.
Protocol 3: Caspase-3/7 Activity Assay
Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[10] This assay quantifies their activity to confirm that cell death is occurring through apoptosis. The assay uses a substrate containing the DEVD peptide sequence, which is cleaved by active caspase-3/7 to release a luminescent or colorimetric signal.[9][16]
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at 10,000 cells/well. Treat cells with CM-BTA at its IC50 concentration for various time points (e.g., 6, 12, 24 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[17]
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[17]
-
Incubation: Mix the contents on a plate shaker for 1 minute and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of viable cells (can be run in a parallel plate) and express the results as a fold change relative to the untreated control.
Data Presentation
Quantitative data should be summarized in tables for clarity and comparison.
Table 1: Cytotoxicity of CM-BTA on Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h |
|---|---|
| MCF-7 | Value |
| A549 | Value |
| HCT-116 | Value |
Table 2: Apoptosis Induction by CM-BTA (IC50, 24h)
| Cell Line | % Viable Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
|---|---|---|---|
| Control | Value | Value | Value |
| CM-BTA Treated | Value | Value | Value |
Table 3: Caspase-3/7 Activity (Fold Change vs. Control)
| Cell Line | 6 hours | 12 hours | 24 hours |
|---|---|---|---|
| MCF-7 | Value | Value | Value |
| A549 | Value | Value | Value |
Hypothetical Signaling Pathway
Benzotriazole derivatives may induce apoptosis by triggering cellular stress pathways, such as the generation of reactive oxygen species (ROS), which leads to mitochondrial damage.[7][18] This damage can cause the release of cytochrome c, activating the intrinsic apoptotic pathway and subsequent executioner caspases.[19]
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Design, Synthesis, and Antipoliferative Activities of Novel Substituted Imidazole-Thione Linked Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Aryl Benzimidazole and Benzotriazole Derivatives and Their Hybrids as Cytotoxic Agents: Design, Synthesis and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 7. researchgate.net [researchgate.net]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 10. bosterbio.com [bosterbio.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. kumc.edu [kumc.edu]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. promega.com [promega.com]
- 18. aacrjournals.org [aacrjournals.org]
- 19. Mitochondrial dysfunction and oxidative stress in aging and cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 7-chloro-5-methyl-1H-benzotriazole as a Precursor for Click Chemistry Reagents
Audience: Researchers, scientists, and drug development professionals.
Introduction
Click chemistry, a concept introduced by K.B. Sharpless, describes a class of reactions that are rapid, high-yielding, and generate minimal byproducts.[1] Among these, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) has become a cornerstone of modern chemical biology, drug discovery, and materials science.[2][3][4] This reaction forms a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne. Benzotriazole derivatives are versatile scaffolds in medicinal chemistry, known to exhibit a wide range of biological activities.[5][6] The incorporation of a benzotriazole moiety into larger molecules via a stable triazole linker is a promising strategy for the development of novel therapeutics.
While 7-chloro-5-methyl-1H-benzotriazole is not extensively documented as a direct reagent in click chemistry, its structure provides a valuable starting point for the synthesis of functionalized benzotriazoles that can participate in CuAAC reactions. This application note presents a detailed protocol for the derivatization of this compound into an alkynyl derivative and its subsequent use in a CuAAC reaction.
Proposed Role of this compound in Click Chemistry
Due to the lack of a reactive azide or alkyne group, this compound must first be functionalized to participate in a CuAAC reaction. The acidic N-H proton of the triazole ring provides a reactive site for derivatization.[7] A common strategy is the N-alkylation with a bifunctional reagent containing a terminal alkyne, such as propargyl bromide. This creates a benzotriazole-alkyne conjugate that can then be "clicked" with an azide-containing molecule. The chloro and methyl substituents on the benzene ring can be leveraged to modulate the physicochemical properties, such as lipophilicity and electronic character, of the final conjugate.
Experimental Protocols
Protocol 1: Synthesis of 1-(Prop-2-yn-1-yl)-7-chloro-5-methyl-1H-benzotriazole (A Hypothetical Alkyne Derivative)
This protocol describes the N-alkynylation of this compound.
Materials:
-
This compound
-
Propargyl bromide (80% in toluene)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon supply
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Add finely ground potassium carbonate (1.5 eq) to the solution.
-
Stir the suspension vigorously for 15 minutes at room temperature.
-
Slowly add propargyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1-(prop-2-yn-1-yl)-7-chloro-5-methyl-1H-benzotriazole.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the click reaction between the synthesized benzotriazole-alkyne and a representative azide, benzyl azide.
Materials:
-
1-(Prop-2-yn-1-yl)-7-chloro-5-methyl-1H-benzotriazole (from Protocol 1)
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand (optional, but recommended)[8][9]
-
tert-Butanol/Water (1:1 v/v) solvent mixture
-
Reaction vial
Procedure:
-
In a reaction vial, dissolve 1-(prop-2-yn-1-yl)-7-chloro-5-methyl-1H-benzotriazole (1.0 eq) and benzyl azide (1.1 eq) in the tert-butanol/water (1:1) solvent mixture.
-
In a separate microcentrifuge tube, prepare a fresh solution of sodium ascorbate (0.2 eq) in water.
-
In another microcentrifuge tube, prepare a premix of CuSO₄·5H₂O (0.1 eq) and, if used, TBTA (0.1 eq) in the solvent mixture.
-
Add the copper sulfate solution (and optional ligand) to the main reaction vial containing the alkyne and azide.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. The reaction is typically complete when the solution color stabilizes. Monitor by TLC or LC-MS.
-
Upon completion, the product can be isolated by extraction with an organic solvent like ethyl acetate, followed by washing, drying, and purification by column chromatography.
Data Presentation
The following table summarizes representative (hypothetical) quantitative data for the optimization of the CuAAC reaction described in Protocol 2.
| Entry | Copper Source (mol%) | Ligand (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | CuSO₄/NaAsc (10) | None | t-BuOH/H₂O | 12 | 75 |
| 2 | CuSO₄/NaAsc (5) | None | t-BuOH/H₂O | 12 | 68 |
| 3 | CuSO₄/NaAsc (10) | TBTA (10) | t-BuOH/H₂O | 4 | 92 |
| 4 | CuSO₄/NaAsc (5) | TBTA (5) | t-BuOH/H₂O | 6 | 95 |
| 5 | CuSO₄/NaAsc (5) | TBTA (5) | DMF | 6 | 88 |
Data is for illustrative purposes only and represents a plausible outcome for a reaction of this type.
Visualizations
Workflow for the Synthesis of a Benzotriazole-Triazole Conjugate
Caption: Synthetic workflow from this compound to a triazole conjugate.
Logical Relationship in CuAAC Catalysis
Caption: Key components and their roles in the CuAAC reaction.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. CuAAC-ensembled 1,2,3-triazole-linked isosteres as pharmacophores in drug discovery: review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Note: Monitoring 7-chloro-5-methyl-1H-benzotriazole in Wastewater
Abstract
This application note provides a comprehensive overview of analytical methodologies for the quantitative determination of 7-chloro-5-methyl-1H-benzotriazole, a derivative of the corrosion inhibitor 5-methyl-1H-benzotriazole (tolyltriazole), in various wastewater matrices. Due to the widespread use of tolyltriazole and its subsequent chlorination during wastewater disinfection processes, monitoring this transformation product is crucial for environmental risk assessment.[1] This document details protocols for sample preparation using solid-phase extraction (SPE) and subsequent analysis by high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS). These methods are designed for researchers, scientists, and professionals in drug development and environmental monitoring, offering robust and sensitive quantification of this emerging contaminant.
Introduction
Benzotriazoles are a class of high-volume production chemicals used primarily as corrosion inhibitors in various industrial and commercial applications, including dishwasher detergents and aircraft de-icing fluids.[2] Their high water solubility and resistance to biodegradation lead to their prevalence in wastewater.[3] During wastewater treatment, particularly during disinfection with chlorine-based agents like sodium hypochlorite, benzotriazoles can undergo transformation to form chlorinated derivatives.[1] this compound is one such transformation product of the commonly used 5-methyl-1H-benzotriazole. The formation of these chlorinated byproducts is a concern as they can be more toxic than their parent compounds.[4] Therefore, sensitive and reliable analytical methods are essential for monitoring their presence and concentrations in wastewater effluents to understand their environmental fate and potential impact.
Analytical Approaches
The determination of this compound in complex wastewater matrices typically involves a two-step process: (1) sample preparation to extract and concentrate the analyte and remove interfering substances, followed by (2) instrumental analysis for separation and quantification.
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is the most frequently employed technique for the pre-concentration of benzotriazoles from aqueous samples due to its efficiency and the ability to handle larger sample volumes.[5][6][7] Polymeric reversed-phase sorbents, such as Oasis HLB, are commonly used for their ability to retain a broad range of organic compounds.[8] Mixed-mode cation-exchange (e.g., Oasis MCX) and anion-exchange (e.g., Oasis MAX) sorbents can also be utilized to enhance selectivity by taking advantage of the ionic properties of the analytes.[9][10]
Instrumental Analysis
Both LC-MS/MS and GC-MS are powerful techniques for the analysis of benzotriazoles.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred method due to its high sensitivity, selectivity, and applicability to polar and thermally labile compounds without the need for derivatization.[7][11] Separation is typically achieved on a C18 or Phenyl-Hexyl reversed-phase column.[11][12]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent chromatographic separation, especially for isomers.[13] However, due to the polarity of benzotriazoles, a derivatization step, such as acetylation, is often necessary to improve their volatility and chromatographic behavior.[13][14]
Experimental Protocols
Protocol 1: SPE followed by LC-MS/MS Analysis
This protocol is adapted from established methods for the analysis of polar benzotriazoles in wastewater.[5][8][9]
1. Materials and Reagents
-
This compound analytical standard
-
Isotopically labeled internal standard (e.g., 1H-Benzotriazole-d4)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium hydroxide
-
Ultrapure water
-
Oasis MCX SPE cartridges (500 mg, 6 mL)[9]
-
Wastewater sample
2. Sample Preparation (SPE)
-
Sample Filtration: Filter wastewater samples through a 0.45 µm glass fiber filter to remove suspended solids.[9]
-
pH Adjustment: Adjust the pH of 100 mL of the filtered wastewater sample to 3 with formic acid.[9]
-
SPE Cartridge Conditioning: Condition the Oasis MCX cartridge sequentially with 10 mL of methanol, followed by 10 mL of ultrapure water adjusted to pH 3 with formic acid.[9]
-
Sample Loading: Load the pH-adjusted wastewater sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.
-
Washing: Wash the cartridge with 5 mL of 5% formic acid in water to remove polar interferences, followed by 2 mL of methanol to remove non-polar interferences.[9]
-
Elution: Elute the analytes from the cartridge with 5 mL of 5% ammonium hydroxide in methanol.[9]
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).
3. LC-MS/MS Analysis
-
LC Column: Phenyl-Hexyl column (e.g., 2.6 µm, 100 x 3 mm).[12]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 10% B, increase to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for equilibration.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for this compound and the internal standard.
Protocol 2: SPE and Derivatization followed by GC-MS Analysis
This protocol is based on methods that utilize derivatization for the GC-MS analysis of polar benzotriazoles.[13][14]
1. Materials and Reagents
-
Same as Protocol 1, with the addition of:
-
Acetic anhydride
-
Toluene
-
Sodium phosphate (Na₂HPO₄)
2. Sample Preparation (Concurrent Derivatization and Microextraction)
-
To a 10 mL wastewater sample, add 1 mL of 8% (w/v) Na₂HPO₄ solution.[14]
-
Prepare a ternary mixture of 100 µL of acetic anhydride (derivatizing agent), 1.5 mL of acetonitrile (disperser solvent), and 60 µL of toluene (extraction solvent).[14]
-
Rapidly inject this mixture into the sample vial. A cloudy solution will form.
-
Centrifuge the mixture at 4000 rpm for 5 minutes to separate the phases.
-
Collect the sedimented toluene phase (approximately 20-30 µL) using a microsyringe for GC-MS analysis.
3. GC-MS Analysis
-
GC Column: A mid-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Mode: Splitless.
-
Mass Spectrometer: A single quadrupole or ion trap mass spectrometer operating in electron ionization (EI) mode.
-
Detection: Selected Ion Monitoring (SIM) of characteristic ions of the acetylated derivative of this compound.
Data Presentation
The following table summarizes typical quantitative data for the analysis of related benzotriazoles in wastewater, which can be expected for this compound with the described methods.
| Analytical Method | Matrix | Analyte(s) | LOD (ng/L) | LOQ (ng/L) | Recovery (%) | Reference |
| SPE-LC-MS/MS | Secondary Wastewater | Benzotriazoles & Benzothiazoles | 2 - 322 | - | - | [5] |
| SPE-LC-MS/MS | Wastewater | Benzotriazoles & Benzothiazoles | - | 2 - 290 | 80 - 100 | [10] |
| USAEME-GC-MS | Influent Wastewater | Benzotriazoles | 1 - 35 | 3 - 116 | 77 - 137 | [7] |
| DLLME-GC-MS | Raw Wastewater | Polar Benzotriazoles | - | 7 - 80 | 86 - 112 | [14] |
| SPE-LC-HRMS | Effluent Wastewater | Polar Benzotriazoles | 1 - 25 | 2 - 25 | 45 - 125 | [8] |
LOD: Limit of Detection; LOQ: Limit of Quantification; USAEME: Ultrasound-assisted emulsification microextraction; DLLME: Dispersive liquid-liquid microextraction.
Visualizations
Caption: Workflow for SPE and LC-MS/MS analysis.
Caption: Workflow for derivatization and GC-MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Simultaneous determination of low molecule benzotriazoles and benzotriazole UV stabilizers in wastewater by ultrasound-assisted emulsification microextraction followed by GC–MS detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. repositori.urv.cat [repositori.urv.cat]
- 10. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. waterboards.ca.gov [waterboards.ca.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of benzotriazoles in water samples by concurrent derivatization-dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of 7-chloro-5-methyl-1H-benzotriazole in Industrial Fluids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation of 7-chloro-5-methyl-1H-benzotriazole as a corrosion inhibitor in various industrial fluids. The information is intended to guide researchers and formulation chemists in effectively utilizing this compound to protect metallic components from corrosion.
Introduction
This compound is a heterocyclic organic compound belonging to the benzotriazole family, which is widely recognized for its excellent corrosion-inhibiting properties, particularly for copper and its alloys.[1] The presence of the chloro and methyl groups on the benzotriazole ring can modify its physical and chemical properties, such as solubility and electronic effects, potentially enhancing its performance as a corrosion inhibitor in demanding industrial environments.[2] These fluids are critical in a wide range of applications, including automotive, aerospace, and manufacturing, where metal protection is paramount.[3]
Benzotriazole and its derivatives function by forming a protective, passive film on the metal surface.[3] This film, often a complex between the metal and the benzotriazole molecule, acts as a barrier against corrosive agents.[1]
Applications in Industrial Fluids
This compound is a versatile corrosion inhibitor suitable for a variety of industrial fluids:
-
Metalworking Fluids: In both oil-based and water-based cutting fluids, it prevents discoloration and corrosion of machined parts.[4]
-
Lubricating Oils: It protects copper and copper alloy components within engines and machinery from corrosion and prevents the oil's oxidative degradation catalyzed by copper ions.[5][6]
-
Hydraulic Fluids: It ensures the longevity and reliability of hydraulic systems by preventing corrosion of metallic components.[7]
-
Coolants and Antifreeze: In engine cooling systems, it provides protection for the various metals in the radiator and other components.[5]
-
Greases: The addition of benzotriazole derivatives to greases enhances their anti-corrosion properties for long-term protection.[5]
Data Presentation: Formulation Guidelines
The following tables provide recommended concentration ranges for this compound and summarize its key properties based on available data for analogous compounds.
Table 1: Recommended Concentration of this compound in Various Industrial Fluids
| Industrial Fluid Type | Recommended Concentration (wt%) | Notes |
| Lubricating Oils | 0.05 - 0.5%[8] | Higher concentrations may be required in more corrosive environments. |
| Metalworking Fluids (oil-based) | 0.1 - 1.0% | Concentration depends on the severity of the machining operation. |
| Metalworking Fluids (water-based) | 0.05 - 0.5% | Ensure adequate solubility and stability in the aqueous phase. |
| Hydraulic Fluids | 0.05 - 0.3% | Lower concentrations are often sufficient for clean, well-maintained systems. |
| Coolants/Antifreeze | 0.1 - 0.5% | Must be compatible with other coolant additives like silicates and phosphates. |
| Greases | 0.1 - 1.0% | Disperse uniformly throughout the grease base. |
Table 2: Physicochemical Properties and Performance Data (Inferred from Analogous Compounds)
| Property | Value/Observation | Reference Compound(s) |
| Solubility | ||
| - in Water | Slightly soluble.[9] | 5-methyl-1H-benzotriazole |
| - in Polar Organic Solvents | Soluble in alcohols, benzene, toluene, chloroform.[9] | 5-methyl-1H-benzotriazole |
| - in Mineral Oils | Limited; may require co-solvents or chemical modification for improved solubility.[10] | Benzotriazole |
| Corrosion Inhibition Efficiency | High, particularly for copper and its alloys. The chloro- substituent may enhance performance compared to unsubstituted benzotriazole.[2] | 5-chloro-benzotriazole |
| Thermal Stability | Generally stable under typical operating conditions of industrial fluids. | Benzotriazole derivatives |
| Compatibility | ||
| - with EP/AW Additives | Potential for interaction with some sulfur- and phosphorus-containing additives. Avoid use with ZDDP.[6][11] | Benzotriazole derivatives |
| - with Antioxidants | Generally compatible; can act synergistically. | Benzotriazole derivatives |
| - with Dispersants/Detergents | Generally compatible. | Benzotriazole derivatives |
Experimental Protocols
Detailed methodologies for evaluating the performance of this compound in industrial fluids are provided below. These protocols are based on established ASTM standards.
Protocol for Evaluating Corrosion Inhibition
This protocol outlines a static immersion test to evaluate the corrosion inhibition performance on metal coupons.
Caption: Workflow for Corrosion Inhibition Testing.
Methodology:
-
Coupon Preparation: Prepare metal coupons (e.g., copper alloy C11000, steel AISI 1018) of known dimensions and surface area. Polish the coupons to a uniform finish, clean with a suitable solvent (e.g., acetone), dry, and weigh accurately.
-
Fluid Preparation: Prepare samples of the industrial fluid (e.g., mineral oil, water-glycol mixture) with varying concentrations of this compound (e.g., 0.05%, 0.1%, 0.25%, 0.5% by weight). Also, prepare a control sample without the inhibitor.
-
Immersion Test: Immerse the prepared coupons fully into the test fluids in separate sealed containers.
-
Incubation: Place the containers in an oven or water bath at a constant, elevated temperature (e.g., 50°C or 100°C) for a specified duration (e.g., 24, 48, or 168 hours).
-
Coupon Cleaning and Evaluation: After the test period, remove the coupons, clean them according to ASTM G1 standard procedure to remove any corrosion products, dry, and re-weigh.
-
Inhibition Efficiency Calculation: Calculate the corrosion rate (CR) and the inhibition efficiency (IE) using the following formulas:
CR (mm/year) = (8.76 x 10^4 * W) / (A * T * D)
Where:
-
W = Mass loss in grams
-
A = Surface area of the coupon in cm²
-
T = Exposure time in hours
-
D = Density of the metal in g/cm³
IE (%) = [(CR_control - CR_inhibitor) / CR_control] * 100
Where:
-
CR_control = Corrosion rate in the fluid without inhibitor
-
CR_inhibitor = Corrosion rate in the fluid with inhibitor
-
Protocol for Solubility Determination
This protocol describes a method to determine the solubility of this compound in different industrial base fluids.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. lube-media.com [lube-media.com]
- 4. cymitquimica.com [cymitquimica.com]
- 5. copper.org [copper.org]
- 6. researchgate.net [researchgate.net]
- 7. Benzotriazole - Wikipedia [en.wikipedia.org]
- 8. lubricatin.com [lubricatin.com]
- 9. researchgate.net [researchgate.net]
- 10. US4224172A - Oil-soluble adducts of benzotriazole and oxazolines and lubricant compositions containing same - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
Application Note: Analysis of Benzotriazole Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS)
For Researchers, Scientists, and Drug Development Professionals
This application note details a robust and sensitive method for the determination of various benzotriazole derivatives in aqueous and sediment samples using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols provided are based on established methodologies and are suitable for environmental monitoring, industrial wastewater analysis, and quality control in manufacturing processes where benzotriazoles are utilized as corrosion inhibitors, UV stabilizers, and antifreeze agents.
Introduction
Benzotriazoles and their derivatives are a class of emerging contaminants of significant environmental and health concern due to their widespread use and potential for bioaccumulation. Their analysis is crucial for assessing environmental impact and ensuring product safety. GC-MS offers high selectivity and sensitivity for the detection of these compounds, often enhanced by a derivatization step to improve their volatility and chromatographic behavior. This note provides a comprehensive overview of the analytical workflow, from sample preparation to data acquisition and analysis.
Experimental Workflow
The general experimental workflow for the GC-MS analysis of benzotriazole derivatives involves sample preparation, derivatization (if necessary), GC separation, and MS detection.
Caption: General workflow for the GC-MS analysis of benzotriazole derivatives.
Quantitative Data Summary
The following table summarizes the quantitative data for the analysis of several benzotriazole derivatives using a concurrent acetylation-dispersive liquid-liquid microextraction (DLLME) method followed by GC-MS.[1][2][3]
| Compound | Abbreviation | Limit of Quantification (LOQ) (ng/mL) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 1H-Benzotriazole | BTri | 0.080 | 86 - 112 | < 10 |
| 4-Methyl-1H-benzotriazole | 4-TTri | 0.015 | 86 - 112 | < 10 |
| 5-Methyl-1H-benzotriazole | 5-TTri | 0.015 | 86 - 112 | < 10 |
| 5,6-Dimethyl-1H-benzotriazole | XTri | 0.007 | 86 - 112 | < 10 |
| 5-Chloro-1H-benzotriazole | 5-ClBTri | 0.010 | 86 - 112 | < 10 |
Experimental Protocols
Protocol 1: Concurrent Derivatization-Dispersive Liquid-Liquid Microextraction (DLLME) for Water Samples[1][2][3]
This protocol is designed for the sensitive determination of polar benzotriazolic compounds in water samples.
Materials:
-
Water sample (10 mL)
-
Disodium phosphate (Na₂HPO₄), 8% (w/v) solution
-
Acetic anhydride (derivatizing agent)
-
Acetonitrile (disperser solvent)
-
Toluene (extraction solvent)
-
Centrifuge and appropriate vials
Procedure:
-
To a 10 mL water sample, add 1 mL of 8% (w/v) Na₂HPO₄ solution.
-
Prepare a ternary acetylation-microextraction mixture consisting of 100 µL of acetic anhydride, 1.5 mL of acetonitrile, and 60 µL of toluene.
-
Rapidly inject the ternary mixture into the prepared water sample. A cloudy solution will form.
-
Centrifuge the mixture to separate the phases. The toluene phase, containing the acetylated benzotriazoles, will settle at the bottom.
-
Carefully collect the toluene phase for GC-MS analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Seawater and Sediment Samples[4]
This protocol is suitable for the simultaneous determination of benzotriazoles, benzothiazoles, and benzotriazole UV absorbers in marine environments.
Materials:
-
Seawater or sediment sample
-
Solid-Phase Extraction (SPE) cartridge (e.g., HLB)
-
Methanol, Dichloromethane (elution solvents)
-
High purity nitrogen for evaporation
Procedure:
-
Sample Pre-treatment:
-
For seawater, adjust the pH if necessary, though studies suggest pH may not be a major factor for some derivatives.[4]
-
For sediment, perform solvent extraction prior to SPE.
-
-
SPE Cartridge Conditioning: Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by water.
-
Sample Loading: Pass the pre-treated sample through the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interferences, typically with a water/methanol mixture.
-
Elution: Elute the retained analytes with an appropriate solvent mixture, such as dichloromethane/methanol.
-
Concentration: Evaporate the eluate to near dryness under a gentle stream of high purity nitrogen and reconstitute in a suitable solvent for GC-MS analysis.
GC-MS Parameters
The following are typical GC-MS parameters for the analysis of benzotriazole derivatives. Optimization may be required based on the specific analytes and instrumentation.
Gas Chromatograph (GC) Conditions: [4]
-
Column: DB-5MS (30 m × 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injection Port Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 120°C, hold for 3 min.
-
Ramp 1: 6°C/min to 260°C, hold for 1 min.
-
Ramp 2: 8°C/min to 320°C, hold for 5 min.
-
-
Carrier Gas: Helium.
Mass Spectrometer (MS) Conditions: [4]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan for qualitative analysis.
-
Mass Range: 50–500 u.
Logical Relationship Diagram
The decision to use a derivatization step is often dependent on the polarity and volatility of the target benzotriazole derivatives.
References
- 1. Determination of benzotriazoles in water samples by concurrent derivatization-dispersive liquid-liquid microextraction followed by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cn.aminer.org [cn.aminer.org]
- 4. scispace.com [scispace.com]
Application Notes and Protocols for Assessing the Anti-fungal Properties of Benzotriazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the anti-fungal properties of benzotriazole derivatives. The information is intended to guide researchers in the systematic screening and characterization of these compounds as potential anti-fungal agents.
Introduction to Benzotriazoles as Anti-fungal Agents
Benzotriazole, a bicyclic heterocyclic compound, and its derivatives have emerged as a promising class of molecules in medicinal chemistry due to their wide range of biological activities, including anti-fungal properties.[1][2][3] The anti-fungal activity of benzotriazole derivatives is primarily attributed to their ability to inhibit the fungal enzyme lanosterol 14-α-demethylase (CYP51).[4][5][6] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity of the fungal cell membrane.[4][6] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately resulting in the cessation of fungal growth and cell death.[6] Given the rise of drug-resistant fungal pathogens, the development of new anti-fungal agents with novel mechanisms of action or improved efficacy is a critical area of research.
Data Presentation: In Vitro Anti-fungal Activity of Benzotriazole Derivatives
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various benzotriazole derivatives against common fungal pathogens as reported in the literature. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Table 1: Minimum Inhibitory Concentration (MIC) of Benzotriazole Derivatives against Candida albicans
| Compound/Derivative | MIC (µg/mL) | Reference |
| 1-(1H-benzo[d][4][7][8]triazole-1-carbonyl) derivative-5L | 62.5 | [7] |
| 1,3-dioctyl-1H-benzimidazol-3-ium | 6.25 | [8] |
| 5,6-disubstituted benzotriazole derivative (22b') | 1.6 - 25 | [4] |
| 5,6-disubstituted benzotriazole derivative (22d) | 1.6 - 25 | [4] |
| 5,6-disubstituted benzotriazole derivative (22e') | 1.6 - 25 | [4] |
| 1H-1,2,3-benzotriazole derivative (16f) | 6.25 | [4] |
| 5-substituted benzotriazole derivative (145a) | <100 | [9] |
| 5-substituted benzotriazole derivative (145b) | <100 | [9] |
Table 2: Minimum Inhibitory Concentration (MIC) of Benzotriazole Derivatives against Aspergillus niger
| Compound/Derivative | MIC (µg/mL) | Reference |
| 1-(1H-benzo[d][4][7][8]triazole-1-carbonyl) derivatives | Inactive to feebly active | [7] |
| 2-oxo-4-substituted aryl-azetidinone derivative (39) | 0.5 | [4] |
| 1H-1,2,3-benzotriazole derivative (16c) | 12.5 | [4] |
| 1H-1,2,3-benzotriazole derivative (16h) | 12.5 | [4] |
| 1-((1-H-benzo[d][4][7][8]triazol-1-yl)methyl)phenyl hydrazine | >15 | [10] |
| N-(benzo[e][4][7][11] triazin-4(3-H)-ylmethylbenzenamine) | <15 | [10] |
Experimental Protocols
The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for anti-fungal susceptibility testing, adapted for the evaluation of benzotriazole derivatives.
Protocol 1: Broth Microdilution Method for MIC Determination
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of benzotriazole derivatives against yeast pathogens, such as Candida species.
Materials:
-
Benzotriazole derivatives
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Fungal isolates (e.g., Candida albicans ATCC 90028)
-
Sabouraud Dextrose Agar (SDA) plates
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer or microplate reader
-
Incubator (35°C)
Procedure:
-
Preparation of Benzotriazole Stock Solutions:
-
Dissolve the benzotriazole derivatives in 100% DMSO to a stock concentration of 10 mg/mL.[8]
-
Further dilute the stock solution in RPMI-1640 medium to prepare a working solution at twice the highest desired final concentration.
-
-
Preparation of Fungal Inoculum:
-
Subculture the fungal isolate on an SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Prepare a cell suspension by touching 3-5 colonies with a sterile loop and suspending them in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
-
-
Microdilution Plate Setup:
-
In a 96-well microtiter plate, add 100 µL of RPMI-1640 medium to all wells except the first column.
-
Add 200 µL of the working benzotriazole solution to the first well of each row to be tested.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
This will result in wells containing 100 µL of serially diluted benzotriazole derivatives.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.
-
Include a growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of the benzotriazole derivative that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the drug-free growth control.
-
The turbidity can be assessed visually or by using a microplate reader at a wavelength of 530 nm.
-
Protocol 2: Agar Disk Diffusion Method (Qualitative Screening)
This method provides a qualitative assessment of the anti-fungal activity and is useful for initial screening of a large number of compounds.
Materials:
-
Benzotriazole derivatives
-
Sterile filter paper disks (6 mm diameter)
-
Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue dye
-
Fungal isolates
-
Sterile saline (0.85% NaCl)
-
Incubator (35°C)
Procedure:
-
Preparation of Compound-Impregnated Disks:
-
Dissolve the benzotriazole derivatives in a suitable solvent (e.g., DMSO).
-
Apply a known amount of each compound solution onto sterile filter paper disks and allow the solvent to evaporate completely.
-
-
Inoculation of Agar Plates:
-
Prepare a fungal inoculum as described in Protocol 1 (Step 2).
-
Using a sterile cotton swab, evenly streak the inoculum over the entire surface of the agar plate.
-
-
Disk Application and Incubation:
-
Aseptically place the compound-impregnated disks onto the surface of the inoculated agar plates.
-
Gently press the disks to ensure complete contact with the agar.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Interpretation of Results:
-
Measure the diameter of the zone of inhibition (the clear area around the disk where fungal growth is absent) in millimeters.
-
A larger zone of inhibition indicates greater anti-fungal activity.
-
Visualizations
Ergosterol Biosynthesis Pathway and the Role of Benzotriazoles
Caption: Inhibition of the ergosterol biosynthesis pathway by benzotriazoles.
Experimental Workflow for Anti-fungal Susceptibility Testing
Caption: Workflow for broth microdilution anti-fungal susceptibility testing.
References
- 1. webstore.ansi.org [webstore.ansi.org]
- 2. researchgate.net [researchgate.net]
- 3. Quality Control Limits for Broth Microdilution Susceptibility Tests of Ten Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EUCAST technical note on the EUCAST definitive document EDef 7.2: method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts EDef 7.2 (EUCAST-AFST) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human Lanosterol 14-Alpha Demethylase (CYP51A1) Is a Putative Target for Natural Flavonoid Luteolin 7,3′-Disulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eucast: AST of yeasts [eucast.org]
- 7. scribd.com [scribd.com]
- 8. Antifungal Susceptibility testing: New trends, EDOJ3(1):1, June, 2007. [edoj.org.eg]
- 9. eucast: Methods document on MIC testing of yeasts updated by AFST [eucast.org]
- 10. Validation of Human Sterol 14α-Demethylase (CYP51) Druggability: Structure-Guided Design, Synthesis, and Evaluation of Stoichiometric, Functionally Irreversible Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-chloro-5-methyl-1H-benzotriazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 7-chloro-5-methyl-1H-benzotriazole synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound. The primary synthetic route involves the diazotization of 4-chloro-6-methyl-1,2-phenylenediamine followed by intramolecular cyclization.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Diazotization | Verify the quality of sodium nitrite: Use a fresh, dry batch of sodium nitrite. Old or improperly stored sodium nitrite can decompose, leading to incomplete diazotization. Optimize temperature: The diazotization reaction is typically carried out at low temperatures (0-5 °C). Higher temperatures can lead to the decomposition of the diazonium salt intermediate. Ensure the reaction mixture is adequately cooled in an ice bath. Control the rate of sodium nitrite addition: Add the sodium nitrite solution slowly and dropwise to maintain the low temperature and prevent localized overheating. A rapid addition can lead to a spike in temperature and decomposition of the diazonium salt. |
| Decomposition of Diazonium Salt | Maintain acidic conditions: The reaction should be carried out in an acidic medium, typically using glacial acetic acid or hydrochloric acid. The acidic environment stabilizes the diazonium salt. A pH that is too high can lead to the formation of diazoamino compounds and other side products.[1][2] Use the diazonium salt immediately: The diazonium intermediate is relatively unstable and should be used in the subsequent cyclization step without delay. |
| Inefficient Cyclization | Ensure adequate reaction time: After the addition of sodium nitrite, the reaction mixture should be stirred for a sufficient amount of time to allow for complete cyclization. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal reaction time. Optimize reaction temperature for cyclization: While diazotization requires low temperatures, the cyclization step may benefit from a slight increase in temperature. Some protocols suggest allowing the reaction to slowly warm to room temperature. |
| Poor Quality of Starting Material | Use pure 4-chloro-6-methyl-1,2-phenylenediamine: The purity of the starting o-phenylenediamine is crucial for a high yield. Impurities can interfere with the diazotization reaction. It is recommended to use a purified starting material. Recrystallization or column chromatography can be used for purification if necessary. |
Problem 2: Formation of Impurities and Side Products
| Potential Cause | Recommended Solution |
| Side Reactions of the Diazonium Salt | Maintain low temperature: As mentioned, higher temperatures can lead to the decomposition of the diazonium salt, forming phenolic byproducts and other impurities. Control pH: A pH that is too high can promote the coupling of the diazonium salt with unreacted o-phenylenediamine, leading to the formation of colored azo compounds. Maintaining a consistently acidic environment is key.[1][3] |
| Incomplete Reaction | Monitor reaction progress: Use TLC to monitor the consumption of the starting material. If the reaction is incomplete, consider extending the reaction time or slightly increasing the amount of sodium nitrite. |
| Oxidation of the Product | Work under an inert atmosphere: Although not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize the oxidation of the product and impurities, which can lead to discoloration. |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Recommended Solution |
| Product is Oiling Out During Recrystallization | Choose an appropriate solvent system: A single solvent or a mixture of solvents should be used where the product has high solubility at high temperatures and low solubility at low temperatures. Common solvents for benzotriazole derivatives include ethanol, water, or mixtures of hexane and ethyl acetate.[4] Cool the solution slowly: Rapid cooling can cause the product to precipitate as an oil. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Seeding the solution with a small crystal of the pure product can also promote crystallization. |
| Product is Contaminated with Colored Impurities | Use activated charcoal: During recrystallization, adding a small amount of activated charcoal to the hot solution can help remove colored impurities. The charcoal should be filtered out while the solution is still hot.[5] |
| Inefficient Purification by Column Chromatography | Select an appropriate eluent system: For non-polar impurities, a less polar solvent system (e.g., hexane/ethyl acetate) is suitable. For more polar impurities, a more polar system may be required. Gradient elution can be effective in separating the product from multiple impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the expected yield for the synthesis of this compound?
A1: While specific yield data for this compound is not widely published, yields for analogous substituted benzotriazoles synthesized via the diazotization of o-phenylenediamines typically range from 65% to 90%, depending on the specific substituents and the optimization of reaction conditions.[6][7] Microwave-assisted synthesis has been reported to provide higher yields in shorter reaction times compared to conventional heating methods for some benzotriazole derivatives.[6][7]
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A suitable mobile phase, such as a mixture of hexane and ethyl acetate, can be used to separate the starting material (4-chloro-6-methyl-1,2-phenylenediamine) from the product (this compound). The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progress.
Q3: What are the key safety precautions to take during this synthesis?
A3: Diazonium salts are potentially explosive, especially when dry. It is crucial to keep the reaction mixture cold (0-5 °C) during the diazotization step and to use the diazonium salt intermediate immediately in the next step without isolation. Sodium nitrite is a strong oxidizing agent and is toxic. Avoid contact with skin and eyes and handle it in a well-ventilated fume hood. The solvents used may be flammable and should be handled with care. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q4: Can I use a different acid instead of glacial acetic acid?
A4: Yes, other acids such as hydrochloric acid can be used to create the necessary acidic environment for the diazotization reaction. However, the choice of acid can influence the reaction rate and the nature of any side products. It is recommended to consult literature for specific protocols related to your starting material.
Q5: My final product is discolored. What could be the cause and how can I fix it?
A5: Discoloration of the final product is often due to the presence of small amounts of colored impurities, such as azo compounds, which can form as side products.[5] These can often be removed by recrystallization, sometimes with the addition of activated charcoal to the hot solution.[5] If recrystallization is ineffective, column chromatography may be necessary for purification.
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is based on established methods for the synthesis of similar substituted benzotriazoles.
Materials:
-
4-chloro-6-methyl-1,2-phenylenediamine
-
Sodium nitrite (NaNO₂)
-
Glacial acetic acid (CH₃COOH)
-
Deionized water
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer, dissolve 4-chloro-6-methyl-1,2-phenylenediamine in a mixture of glacial acetic acid and water.
-
Cool the flask in an ice bath to bring the temperature of the solution down to 0-5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite in cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cooled solution of the diamine while stirring vigorously. Maintain the temperature of the reaction mixture between 0-5 °C throughout the addition.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for an additional 30 minutes.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours.
-
The precipitated product can be collected by vacuum filtration.
-
Wash the collected solid with cold water to remove any residual acid and salts.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture).
Data Presentation
Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Benzotriazole Derivatives
| Compound | Method | Reaction Time | Yield (%) | Reference |
| 1-chloromethylbenzotriazole | Conventional (Reflux) | 6 h | 68 | [8] |
| Microwave (180 W) | 4 min 20 s | 75 | [8] | |
| 5-substituted benzotriazole amide (4a) | Conventional (Reflux) | - | 72 | [7] |
| Microwave (180 W) | - | 83 | [7] | |
| 5-substituted benzotriazole amide (4b) | Conventional (Reflux) | - | 65 | [7] |
| Microwave (180 W) | - | 85 | [7] | |
| 5-substituted benzotriazole amide (4c) | Conventional (Reflux) | - | 70 | [7] |
| Microwave (180 W) | - | 93 | [7] |
Mandatory Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
- 1. Page loading... [wap.guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. epfl.ch [epfl.ch]
- 5. cymitquimica.com [cymitquimica.com]
- 6. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Purification of 7-chloro-5-methyl-1H-benzotriazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 7-chloro-5-methyl-1H-benzotriazole.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and recommended solutions.
Issue 1: Low Yield of Purified Product
| Potential Cause | Recommended Solution |
| Incomplete Reaction: The synthesis of this compound from 4-chloro-6-methyl-1,2-phenylenediamine may not have gone to completion. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or optimizing the reaction temperature. |
| Loss during Extraction: The product may be partially soluble in the aqueous layer during workup. | Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Adjust the pH of the aqueous layer to suppress the ionization of the benzotriazole and increase its partitioning into the organic phase. |
| Loss during Recrystallization: The chosen recrystallization solvent may be too good, leading to significant product loss in the mother liquor. | Test a range of solvents and solvent mixtures to find the optimal conditions where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Consider using a binary solvent system (e.g., ethanol/water, toluene/heptane). |
| Degradation of Product: The compound may be sensitive to heat or prolonged exposure to acidic/basic conditions during purification. | Avoid excessive heating during solvent removal (use rotary evaporation under reduced pressure). Neutralize the reaction mixture promptly after the reaction is complete. |
Issue 2: Persistent Colored Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Formation of Tarry Byproducts: Diazotization reactions can sometimes produce colored, polymeric, or tarry impurities.[1] | Treat a solution of the crude product with activated charcoal. The charcoal can adsorb colored impurities. Use a minimal amount of charcoal and filter it off through a pad of celite. |
| Oxidation of Starting Material or Product: Aromatic amines and benzotriazoles can be susceptible to air oxidation, leading to colored byproducts. | Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon) if possible. Store the crude and purified material protected from light and air. |
| Co-crystallization of Impurities: Impurities with similar structures may co-crystallize with the desired product. | Perform multiple recrystallizations from different solvent systems. If recrystallization is ineffective, consider purification by column chromatography. |
Issue 3: Difficulty in Achieving High Purity (>99%)
| Potential Cause | Recommended Solution |
| Presence of Positional Isomers: If the starting material (4-chloro-6-methyl-1,2-phenylenediamine) is not pure, isomeric benzotriazoles could be formed. | High-resolution analytical techniques such as HPLC or GC-MS can be used to detect and quantify isomeric impurities. Purification by preparative HPLC or careful column chromatography may be necessary to separate isomers. |
| Residual Starting Material: The unreacted 4-chloro-6-methyl-1,2-phenylenediamine may be carried through the purification process. | Monitor for the presence of the starting material by TLC or HPLC. An acidic wash during the workup can help remove the more basic diamine starting material. |
| Solvent Inclusion in Crystals: Solvent molecules may become trapped in the crystal lattice during recrystallization. | Dry the purified solid under high vacuum for an extended period, possibly with gentle heating (if the compound is thermally stable). |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are the likely impurities?
The most common synthetic route is the diazotization of 4-chloro-6-methyl-1,2-phenylenediamine with a nitrite source, such as sodium nitrite, in an acidic medium (e.g., acetic acid or hydrochloric acid).[2][3]
-
Likely Impurities:
-
Unreacted 4-chloro-6-methyl-1,2-phenylenediamine.
-
Positional isomers if the starting diamine is not isomerically pure.
-
Colored, tarry byproducts formed from side reactions of the diazonium salt.[1]
-
Oxidized byproducts of the starting material or product.
-
Q2: What are the recommended starting points for recrystallization solvent selection?
For substituted benzotriazoles, a good starting point for solvent screening includes:
-
Single Solvents: Ethanol, methanol, toluene, ethyl acetate, and water (if the compound has some water solubility).
-
Solvent Mixtures: Ethanol/water, Toluene/heptane, Ethyl acetate/hexane.
The goal is to find a solvent or solvent system in which the compound is sparingly soluble at room temperature but highly soluble when heated.
Q3: When should I consider using column chromatography for purification?
Column chromatography is recommended when:
-
Recrystallization fails to remove persistent impurities.
-
Impurities have very similar solubility profiles to the product.
-
Separation of positional isomers is required.
-
A very high degree of purity is essential for the intended application.
A typical starting point for column chromatography would be silica gel as the stationary phase and a gradient of ethyl acetate in a non-polar solvent like hexanes or heptane as the mobile phase.
Q4: How can I monitor the purity of my this compound?
-
Thin Layer Chromatography (TLC): A quick and easy method to qualitatively assess the number of components in a mixture and to monitor the progress of a purification.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity and can be used to detect and quantify isomeric impurities.[4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools to confirm the structure of the desired product and to identify any impurities present in significant amounts.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can be coupled with GC or LC to identify impurities.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Observe the solubility at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but will result in crystal formation upon cooling.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: General Column Chromatography Procedure
-
Stationary Phase: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexanes).
-
Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully load the dried silica with the adsorbed product onto the top of the column.
-
Elution: Start eluting the column with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the product by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. CN102924294A - Method for preparing o-phenylenediamine from o-chloroaniline - Google Patents [patents.google.com]
- 2. organic chemistry - Is diazotization of o-phenylenediamine to benzotriazole reversible? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Synthesis of benzotriazole from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 4. scispace.com [scispace.com]
- 5. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Troubleshooting Methods for Purification of MBP-Tagged Recombinant Proteins [merckmillipore.com]
Technical Support Center: Stability and Degradation of 7-chloro-5-methyl-1H-benzotriazole in Solution
Disclaimer: Direct experimental data on the stability and degradation of 7-chloro-5-methyl-1H-benzotriazole is limited in publicly available literature. The following information is compiled from studies on structurally similar compounds, primarily 5-chlorobenzotriazole (CBT) and 5-methyl-1H-benzotriazole (5-TTri), to provide guidance and troubleshooting for researchers.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for chlorinated and methylated benzotriazoles in solution?
A1: Based on studies of related compounds, the primary degradation pathways for this compound in solution are expected to be photodegradation, biodegradation, and advanced oxidation processes (AOPs). Hydrolysis under typical environmental pH conditions is generally not a significant degradation pathway for benzotriazoles.
Q2: How does pH affect the stability of chlorinated benzotriazoles in solution?
A2: The stability of chlorinated benzotriazoles can be pH-dependent, particularly during photodegradation. For instance, the photolysis rates of 5-chlorobenzotriazole have been observed to decrease with increasing solution pH.[1][2] This is likely due to changes in the ionization state of the molecule, which can affect its light absorption properties and reactivity with photochemically generated reactive species. Under alkaline conditions, some pesticides can undergo alkaline hydrolysis, which leads to their degradation.[3][4]
Q3: What are the expected degradation products of this compound?
A3: While specific degradation products for this compound have not been documented, based on its analogs, one can anticipate the formation of hydroxylated intermediates, cleavage of the triazole ring, and dechlorination. For example, photodegradation of 5-chlorobenzotriazole has been shown to produce 4-chloroaniline, aniline, and other products.[1] Biodegradation of 5-chlorobenzotriazole can occur via dechlorination to form 1H-benzotriazole.[5]
Q4: Are there any known issues with the analytical determination of chlorinated and methylated benzotriazoles?
A4: A common challenge is the separation and quantification of isomers, such as 4-methyl-1H-benzotriazole and 5-methyl-1H-benzotriazole, which may co-elute in chromatographic methods if the conditions are not optimized.[6] Matrix effects from environmental samples (e.g., wastewater, surface water) can also interfere with the analysis, leading to signal suppression or enhancement in mass spectrometry.[6] Proper sample preparation, such as solid-phase extraction (SPE), and the use of isotopically labeled internal standards are crucial for accurate quantification.
Troubleshooting Guides
Issue: Inconsistent degradation rates in photodegradation experiments.
| Possible Cause | Troubleshooting Step |
| Fluctuations in light source intensity. | Regularly calibrate and monitor the output of the UV lamp using a radiometer. Ensure consistent distance between the light source and the sample. |
| Variability in solution pH. | Buffer the reaction solution to maintain a constant pH throughout the experiment. Monitor the pH before and after the experiment to check for significant changes. The photolysis rates of 5-chlorobenzotriazole are strongly dependent on pH.[1][2] |
| Presence of interfering substances. | If using environmental water matrices, be aware that dissolved organic matter (like humic acid) and certain metal ions (e.g., Cu²⁺, Fe³⁺) can inhibit photodegradation.[1][2] Consider conducting experiments in purified water as a control. |
| Volatilization of the compound. | Ensure reaction vessels are properly sealed, especially when conducting experiments at elevated temperatures. |
Issue: Low or no biodegradation observed.
| Possible Cause | Troubleshooting Step |
| Inappropriate microbial consortium. | The microbial population may not be acclimated to degrading benzotriazoles. Consider using activated sludge from a wastewater treatment plant that receives industrial effluent containing similar compounds.[7] |
| Unfavorable redox conditions. | The biodegradation of chlorinated benzotriazoles can be significantly influenced by the redox potential. For 5-chlorobenzotriazole, anaerobic conditions, particularly Fe(III)-reducing conditions, have been shown to be more favorable for degradation than aerobic conditions.[8] |
| Toxicity of the compound to microorganisms. | High concentrations of benzotriazoles can be toxic to microorganisms, inhibiting their metabolic activity.[9] Start with lower concentrations of the target compound. |
| Lack of essential nutrients or co-substrates. | Ensure the growth medium contains sufficient nutrients (nitrogen, phosphorus, etc.) to support microbial activity. Biodegradation of some benzotriazoles is thought to occur via co-metabolism.[7] |
Quantitative Data Summary
Table 1: Biodegradation Half-lives of 5-chlorobenzotriazole (CBT) and 5-methyl-1H-benzotriazole (5-TTri) under Different Redox Conditions.
| Compound | Redox Condition | Half-life (days) | Reference |
| 5-chlorobenzotriazole (CBT) | Aerobic | - | [8] |
| Nitrate reducing | - | [8] | |
| Fe(III) reducing | 26 | [8] | |
| Sulfate reducing | 96 | [8] | |
| 5-methyl-1H-benzotriazole (5-TTri) | Aerobic | 14 | [8] |
| Nitrate reducing | 128 | [8] | |
| Fe(III) reducing | - | [8] | |
| Sulfate reducing | - | [8] |
Table 2: Photodegradation Half-lives of 5-chlorobenzotriazole (CBT) and 5-methyl-1H-benzotriazole (5-TTri) under UV Irradiation (254 nm).
| Compound | Condition | Half-life (hours) | Reference |
| 5-chlorobenzotriazole (CBT) | Aqueous solution | 5.1 - 20.5 | [1][2] |
| 5-methyl-1H-benzotriazole (5-TTri) | Aqueous solution | 7.1 - 24.3 | [1][2] |
Experimental Protocols
Protocol 1: Photodegradation of Chlorinated and Methylated Benzotriazoles in Aqueous Solution
This protocol is adapted from studies on the photodegradation of 5-chlorobenzotriazole and 5-methyl-1H-benzotriazole.[1]
1. Materials and Reagents:
- This compound (or analog)
- High-purity water (e.g., Milli-Q)
- pH buffers (e.g., phosphate, borate)
- Quartz reaction vessels
- UV lamp (e.g., low-pressure mercury lamp emitting at 254 nm)
- Magnetic stirrer and stir bars
- HPLC with a suitable column (e.g., C18) and detector (e.g., UV or MS)
- Acetonitrile (HPLC grade)
- Formic acid (for mobile phase)
2. Procedure:
- Prepare a stock solution of the target benzotriazole in a suitable solvent (e.g., methanol) and spike it into high-purity water to achieve the desired initial concentration.
- Adjust the pH of the solution using appropriate buffers.
- Transfer the solution to quartz reaction vessels.
- Place the vessels under the UV lamp at a fixed distance. Use a magnetic stirrer to ensure the solution is well-mixed.
- At predetermined time intervals, withdraw aliquots of the solution.
- Analyze the concentration of the parent compound and any potential degradation products using HPLC.
- Calculate the degradation rate constant and half-life assuming pseudo-first-order kinetics.
Protocol 2: Aerobic Biodegradation of Chlorinated and Methylated Benzotriazoles
This protocol is a general guideline based on studies of benzotriazole biodegradation.[8][10]
1. Materials and Reagents:
- This compound (or analog)
- Activated sludge from a municipal or industrial wastewater treatment plant
- Mineral salts medium
- Shake flasks
- Incubator shaker
- Filtration apparatus (e.g., 0.45 µm filters)
- Analytical instrumentation (e.g., HPLC-MS/MS)
2. Procedure:
- Collect activated sludge and allow it to settle. Use the supernatant or a diluted sludge suspension as the inoculum.
- Prepare a mineral salts medium containing essential nutrients for microbial growth.
- In shake flasks, combine the mineral salts medium, the inoculum, and the target benzotriazole at a specific concentration.
- Include control flasks: a sterile control (with sodium azide or autoclaved inoculum) to assess abiotic degradation and a control without the target compound to monitor background microbial activity.
- Incubate the flasks on a shaker at a constant temperature (e.g., 25 °C) to ensure aerobic conditions.
- Periodically, collect samples from each flask.
- Filter the samples to remove biomass and analyze the filtrate for the concentration of the parent compound and degradation products using a suitable analytical method like LC-MS/MS.
- Determine the biodegradation rate and half-life.
Visualizations
Caption: Hypothetical degradation pathways for this compound.
Caption: General experimental workflow for studying degradation.
References
- 1. Photo transformation of 5-methylbenzotriazole and 5-chlorobenzotriazole by UV irradiation: Influences of pH, salinity, metal species and humic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of water pH on the stability of pesticides - MSU Extension [canr.msu.edu]
- 4. digitalcommons.usu.edu [digitalcommons.usu.edu]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. Biodegradation of benzotriazoles and hydroxy-benzothiazole in wastewater by activated sludge and moving bed biofilm reactor systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biodegradation of three selected benzotriazoles under aerobic and anaerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. engg.k-state.edu [engg.k-state.edu]
- 10. Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges of 7-chloro-5-methyl-1H-benzotriazole in Aqueous Media
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues of 7-chloro-5-methyl-1H-benzotriazole in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
This compound, a derivative of benzotriazole, is expected to be a poorly water-soluble compound.[1][2] Generally, benzotriazoles exhibit slight solubility in water but are more soluble in organic solvents such as ethanol, methanol, and dimethylformamide.[1] The presence of the chloro and methyl groups on the benzene ring can further influence its solubility profile.
Q2: What are the primary reasons for the low aqueous solubility of this compound?
The low aqueous solubility of this compound can be attributed to its molecular structure. The benzotriazole ring system is relatively non-polar, and the addition of a methyl group can increase its lipophilicity. While the nitrogen atoms in the triazole ring can participate in hydrogen bonding, the overall hydrophobic character of the molecule dominates, leading to poor interaction with water molecules.
Q3: What are the common strategies to improve the aqueous solubility of this compound?
Several techniques can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These methods can be broadly categorized as physical and chemical modifications.[3]
-
Physical Modifications:
-
Chemical Modifications:
-
pH Adjustment: For ionizable compounds, adjusting the pH of the medium can significantly increase solubility.[4][5][]
-
Co-solvency: The addition of a water-miscible organic solvent (co-solvent) can increase the solubility of a non-polar compound in an aqueous solution.[4][7][8]
-
Use of Surfactants: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in water.[3][9][10]
-
Complexation (e.g., with Cyclodextrins): Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[11][12][13][14]
-
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting and overcoming solubility issues with this compound during your experiments.
Problem: The compound does not dissolve in my aqueous buffer.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Intrinsic low aqueous solubility | 1. Determine the baseline solubility: Start by determining the approximate solubility in water and your specific buffer using a standard shake-flask method. (See Experimental Protocol 1).2. Attempt gentle heating and agitation: Sometimes, dissolution is a slow process. Try gentle heating (if the compound is thermally stable) and prolonged stirring or sonication.[15] |
| Incorrect pH of the medium | 1. Determine the pKa of the compound: Although not readily available, the pKa can be estimated using computational tools or determined experimentally. Benzotriazole itself is a weak acid.[16]2. Systematically vary the pH: Prepare a series of buffers with varying pH values (e.g., from pH 2 to 10) and test the solubility at each pH. (See Experimental Protocol 2). For a weakly acidic compound, increasing the pH above its pKa should increase solubility.[17][18] |
| Insufficient solvent power of the aqueous medium | 1. Introduce a co-solvent: Prepare a series of aqueous solutions with increasing concentrations of a water-miscible organic solvent (e.g., ethanol, methanol, propylene glycol, or DMSO).[4][7] Determine the solubility in each mixture. (See Experimental Protocol 3).2. Evaluate different co-solvents: The choice of co-solvent can be critical. Test a few different pharmaceutically acceptable co-solvents to find the most effective one.[7] |
| Compound is highly hydrophobic | 1. Utilize surfactants: Prepare solutions containing different types of surfactants (anionic, cationic, or non-ionic) at concentrations above their critical micelle concentration (CMC).[9][10] Measure the solubility in these surfactant solutions. (See Experimental Protocol 4).2. Investigate complexation: Explore the use of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) to form inclusion complexes.[11][12][13] This can significantly enhance the aqueous solubility of hydrophobic compounds. (See Experimental Protocol 5). |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
-
Add an excess amount of this compound to a known volume of the aqueous medium (e.g., water, buffer) in a sealed container.
-
Agitate the container at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved particles to settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry).
-
The determined concentration represents the equilibrium solubility of the compound in that medium.[19]
Protocol 2: pH-Dependent Solubility Determination
-
Prepare a series of buffers with a range of pH values (e.g., from 2 to 10).
-
Perform the shake-flask solubility determination (Protocol 1) for this compound in each of these buffers.
-
Plot the measured solubility as a function of pH.
-
This profile will indicate the pH range where the compound's solubility is highest.[17]
Protocol 3: Solubility Enhancement using Co-solvents
-
Select a water-miscible organic co-solvent (e.g., ethanol, propylene glycol, PEG 400).
-
Prepare a series of co-solvent-water mixtures with varying volume ratios (e.g., 10:90, 20:80, 30:70, etc.).
-
Determine the solubility of this compound in each of these mixtures using the shake-flask method (Protocol 1).
-
Plot the solubility against the percentage of the co-solvent to identify the optimal concentration for solubilization.[20]
Protocol 4: Solubility Enhancement using Surfactants
-
Choose a suitable surfactant (e.g., Sodium Dodecyl Sulfate (SDS), Tween 80, Cremophor EL).
-
Prepare a series of aqueous solutions of the surfactant at concentrations above its critical micelle concentration (CMC).
-
Determine the solubility of this compound in each surfactant solution using the shake-flask method (Protocol 1).
-
This will help identify the most effective surfactant and its optimal concentration range for solubilizing your compound.[9]
Protocol 5: Solubility Enhancement via Cyclodextrin Complexation
-
Select a cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin).
-
Prepare aqueous solutions of the cyclodextrin at various concentrations.
-
Add an excess of this compound to each cyclodextrin solution.
-
Follow the shake-flask method (Protocol 1) to determine the apparent solubility of the compound in the presence of the cyclodextrin.
-
An increase in solubility with increasing cyclodextrin concentration suggests the formation of an inclusion complex.[13]
Visualizations
Caption: A workflow diagram for troubleshooting the solubility of this compound.
Caption: Logical relationship of strategies for enhancing aqueous solubility.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Benzotriazole - Wikipedia [en.wikipedia.org]
- 3. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 4. longdom.org [longdom.org]
- 5. ajptonline.com [ajptonline.com]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. wisdomlib.org [wisdomlib.org]
- 9. asianpharmtech.com [asianpharmtech.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. researchgate.net [researchgate.net]
- 12. eijppr.com [eijppr.com]
- 13. scispace.com [scispace.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How do you dissolve benzotriazole??? | Photrio.com Photography Forums [photrio.com]
- 16. researchgate.net [researchgate.net]
- 17. 2024.sci-hub.se [2024.sci-hub.se]
- 18. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis - Simulations Plus [simulations-plus.com]
- 19. lup.lub.lu.se [lup.lub.lu.se]
- 20. Improving Tenoxicam Solubility and Bioavailability by Cosolvent System - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Analysis of Chlorinated Benzotriazoles
This guide provides troubleshooting advice and frequently asked questions to help resolve peak tailing issues encountered during the HPLC analysis of chlorinated benzotriazoles.
Troubleshooting Guide: Resolving Peak Tailing
Question: I am observing significant peak tailing for my chlorinated benzotriazole analytes. What is the cause and how can I fix it?
Answer:
Peak tailing is a common issue in HPLC, characterized by an asymmetric peak with a trailing edge that diminishes less rapidly than the leading edge.[1][2] This can compromise resolution, quantification accuracy, and overall method reliability.[1][3] An ideal peak should be symmetrical and Gaussian in shape.[1] The primary cause of peak tailing is the presence of more than one retention mechanism for the analyte, with one mechanism being easily overloaded.[1][4]
For chlorinated benzotriazoles, which can possess both acidic and basic properties, interactions with the stationary phase are a common cause of peak tailing. The following is a systematic approach to troubleshoot and resolve this issue.
Step 1: Initial Assessment & Diagnosis
First, determine the extent of the problem and identify if it affects all peaks or only specific ones.
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Calculate the Tailing Factor (Tf) or Asymmetry Factor (As): A tailing factor greater than 1.2 indicates significant tailing.[5] Values above 2.0 are often considered unacceptable for methods requiring high precision.[1]
-
Observe Which Peaks are Tailing:
-
All peaks tail: This often points to a problem with the column, such as a void at the inlet, or an issue with the HPLC system (extra-column volume).[6][7]
-
Only chlorinated benzotriazole peaks tail: This suggests a specific chemical interaction between your analytes and the stationary phase.[6] This is common for polar and ionizable compounds.[3][8]
-
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process to identify and resolve the root cause of peak tailing.
Caption: A logical workflow for troubleshooting peak tailing in HPLC.
Step 2: Addressing Analyte-Specific Interactions
If only the chlorinated benzotriazole peaks are tailing, the issue is likely due to secondary chemical interactions with the stationary phase.
-
Silanol Interactions: Chlorinated benzotriazoles can contain basic nitrogen atoms that interact with acidic silanol groups (Si-OH) on the surface of silica-based columns (like C18).[1][8][9] This is a very common cause of peak tailing for basic compounds.[3][4]
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Metal Contamination: Trace metals in the silica matrix or from the HPLC system can chelate with analytes, causing tailing.[1][10][11]
Solutions:
-
Mobile Phase pH Adjustment:
-
For Basic Characteristics: Lowering the mobile phase pH to around 2.5-3.0 will protonate the silanol groups, minimizing their interaction with protonated basic analytes.[4][5][12]
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For Acidic Characteristics: For acidic analytes, ensure the mobile phase pH is well below the analyte's pKa to keep them in a single, non-ionized form.[5]
-
Use Buffers: Employ a buffer at a concentration of 10-50 mM to maintain a stable pH.[5][13]
-
-
Use of Mobile Phase Additives:
-
Column Selection:
-
End-Capped Columns: Use columns that are "end-capped," where the residual silanol groups are chemically deactivated.[4][15][16]
-
Alternative Stationary Phases: Consider columns with different stationary phases that are less prone to silanol interactions, such as polar-embedded, hybrid silica, or polymer-based columns.[1][5][17][18] For highly polar compounds, a Hydrophilic Interaction Liquid Chromatography (HILIC) column might be suitable.[18][19]
-
Step 3: Investigating General HPLC System and Sample Issues
If all peaks are tailing or the above solutions do not work, consider these more general causes:
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Sample Overload: Injecting too much sample can saturate the column.[3][5][9]
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion.[3][5][20][21]
-
Column Contamination or Damage:
-
Contamination: Strongly retained impurities from previous injections can accumulate at the head of the column.[7][10]
-
Void Formation: A void can form in the packing material at the column inlet.[9][12]
-
Solution: Flush the column with a strong solvent.[5][10] If a void is suspected, you can try reversing the column (if permitted by the manufacturer) and flushing it to dislodge any blockage at the inlet frit.[4] If the problem persists, the column may need to be replaced.[4][5]
-
-
Extra-Column Effects: Dead volume in the tubing, fittings, or detector flow cell can cause peak broadening and tailing.[3][5][12]
-
Solution: Use tubing with a small internal diameter and minimize its length. Ensure all fittings are properly connected.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal mobile phase pH for analyzing chlorinated benzotriazoles?
The ideal pH depends on the specific pKa of the chlorinated benzotriazole derivative you are analyzing. Since these compounds can have both acidic and basic properties, you may need to experiment. A good starting point for potentially basic compounds is a low pH (e.g., 2.5-3.0) using a phosphate or formate buffer to suppress silanol interactions.[5][14] For acidic compounds, a pH below their pKa is recommended.[5]
Q2: Can my sample preparation be causing peak tailing?
Yes. If your sample is dissolved in a solvent significantly stronger than your mobile phase (e.g., 100% acetonitrile for a highly aqueous mobile phase), it can lead to distorted peaks.[2][20][21] Always try to match your sample solvent to the mobile phase.[5] Additionally, complex sample matrices can introduce contaminants that may cause tailing.[5] Consider using a solid-phase extraction (SPE) clean-up step if your samples are complex.[5][7][22]
Q3: How do I know if my column is overloaded?
A key indicator of mass overload is when the peak shape resembles a right-angle triangle.[9] You can confirm this by injecting a dilution of your sample. If the peak shape improves and becomes more symmetrical at a lower concentration, then column overload was the issue.
Q4: When should I consider replacing my HPLC column?
You should consider replacing your column if you have tried flushing it with strong solvents, checked for system issues like dead volume, and optimized mobile phase conditions, but peak tailing and poor performance persist.[4][5] A sudden increase in backpressure that cannot be resolved by flushing is also a sign that the column, particularly the inlet frit, may be permanently blocked.[4][13]
Q5: What is an end-capped column and how does it help with peak tailing?
An end-capped column is a silica-based column where the stationary phase has undergone a secondary chemical reaction to cap or block the accessible residual silanol groups.[4][16] This reduces the sites available for unwanted secondary polar interactions with analytes like chlorinated benzotriazoles, leading to more symmetrical peaks.[4][13][16]
Experimental Protocols & Data
Protocol 1: Systematic Mobile Phase pH Evaluation
-
Prepare Buffers: Prepare a series of mobile phases with the same organic modifier concentration but buffered at different pH values (e.g., pH 3.0, 5.0, and 7.0).
-
Equilibrate the System: For each mobile phase, allow at least 10-15 column volumes to pass through the system to ensure full equilibration.
-
Inject Standard: Inject a standard of your chlorinated benzotriazole at each pH condition.
-
Evaluate Peak Shape: Compare the tailing factor for your analyte at each pH. The example table below shows how pH can affect peak asymmetry for a basic compound.
Table 1: Example of Mobile Phase pH Effect on Peak Asymmetry (As) for a Basic Analyte
| Mobile Phase pH | Peak Asymmetry (As) | Observation |
| 7.0 | 2.35 | Severe Tailing |
| 3.0 | 1.33 | Significantly Improved Symmetry |
Data adapted from a study on basic drug compounds, demonstrating the principle of pH adjustment.[4]
Protocol 2: Column Flushing Procedure for Contamination Removal
-
Disconnect the Column from the Detector: This prevents contaminants from flowing into the detector cell.
-
Reverse the Column (Optional): If the manufacturer allows, reversing the column can be more effective at dislodging particulates from the inlet frit.
-
Flush with a Series of Solvents: Use a sequence of solvents to remove different types of contaminants. A general-purpose flush for a reversed-phase column (e.g., C18) is:
-
20-30 column volumes of your mobile phase without buffer salts (e.g., water/acetonitrile).
-
20-30 column volumes of 100% Acetonitrile or Methanol.
-
(Optional, for stubborn non-polar contaminants) 20-30 column volumes of Isopropanol.
-
-
Re-equilibrate: Return the column to its original orientation, reconnect it to the detector, and equilibrate with your mobile phase until a stable baseline is achieved.
Data Presentation: Maximum Sample Load for Different Column IDs
To avoid peak tailing due to mass overload, adhere to the recommended sample load limits for your column dimensions.
Table 2: Recommended Maximum Sample Mass Before Overload
| Column Internal Diameter (mm) | Recommended Maximum Sample Mass (µg) |
| 4.6 | 50 - 500 |
| 3.0 | 20 - 200 |
| 2.1 | 10 - 100 |
| 1.0 | 2 - 20 |
This table provides a general range, as the actual capacity depends on the specific column packing and analyte.[9]
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. lcms.cz [lcms.cz]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. uhplcs.com [uhplcs.com]
- 6. support.waters.com [support.waters.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. i01.yizimg.com [i01.yizimg.com]
- 10. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. gmpinsiders.com [gmpinsiders.com]
- 14. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 15. chromtech.com [chromtech.com]
- 16. LC Technical Tip [discover.phenomenex.com]
- 17. phenomenex.blog [phenomenex.blog]
- 18. shodexhplc.com [shodexhplc.com]
- 19. The hydrophilic interaction like properties of some reversed phase high performance liquid chromatography columns in the analysis of basic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effects of Sample Solvents on Peak Shape : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 21. Effect of sample solvent on the chromatographic peak shape of analytes eluted under reversed-phase liquid chromatogaphic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. [Simultaneous determination of benzotriazoles and benzothiazole in surface water by solid phase extraction and high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 7-Chloro-5-methyl-1H-benzotriazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 7-chloro-5-methyl-1H-benzotriazole.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis, focusing on the common synthetic route involving the diazotization of 4-chloro-5-methylbenzene-1,2-diamine.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete Diazotization: Insufficient nitrous acid or improper temperature control (too high) can lead to the decomposition of the diazonium salt intermediate. 2. Side Reactions: Formation of colored azo compounds or phenolic byproducts due to incorrect pH or elevated temperatures. 3. Loss during Workup/Purification: The product may be lost during extraction or recrystallization steps. | 1. Optimize Diazotization: Ensure slow, portion-wise addition of sodium nitrite solution while maintaining the reaction temperature between 0-5 °C. Use a slight excess of sodium nitrite. 2. Control Reaction Conditions: Maintain a consistent acidic pH throughout the diazotization. Avoid allowing the reaction temperature to rise above 5 °C until cyclization is intended. 3. Refine Purification: Use a minimal amount of solvent for recrystallization to prevent product loss. Consider alternative purification methods like column chromatography if recrystallization proves inefficient. |
| Product is Colored (e.g., yellow, brown, or red) | Formation of Azo Dyes: This is a common side reaction if the starting 4-chloro-5-methylbenzene-1,2-diamine contains non-vicinal diamine isomers (e.g., 2-chloro-4,6-diaminotoluene). Intermolecular coupling of the diazonium salt can also lead to colored impurities. | Purify the Starting Material: Ensure the purity of the 4-chloro-5-methylbenzene-1,2-diamine precursor. Recrystallization of the diamine before use can remove isomeric impurities. Purify the Final Product: Activated carbon treatment during recrystallization can help remove colored impurities. Column chromatography is also an effective method for removing these byproducts. |
| Presence of Multiple Spots on TLC/Peaks in HPLC | 1. Isomeric Products: The cyclization of the diazonium intermediate from 4-chloro-5-methylbenzene-1,2-diamine can potentially form isomeric benzotriazoles, such as 4-chloro-6-methyl-1H-benzotriazole. 2. Unreacted Starting Material: Incomplete reaction will leave residual 4-chloro-5-methylbenzene-1,2-diamine. 3. Phenolic Byproducts: Decomposition of the diazonium salt in the aqueous acidic medium can form the corresponding phenol. | 1. Optimize Cyclization: While complete regioselectivity may be difficult to achieve, careful control of reaction conditions (temperature, pH) may favor the formation of the desired isomer. Separation of isomers can be achieved by fractional crystallization or column chromatography. 2. Ensure Complete Reaction: Allow for sufficient reaction time and ensure proper stoichiometry of reagents. 3. Control Temperature: Strictly maintain low temperatures during diazotization to minimize diazonium salt decomposition. |
| Oily Product Instead of Solid | Presence of Impurities: A mixture of isomers, residual solvents, or other side products can lower the melting point and result in an oily product. | Thorough Purification: Repeated recrystallizations from appropriate solvents (e.g., ethanol/water, toluene) can help in obtaining a solid product. If this fails, column chromatography is recommended. Ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent method is the diazotization of 4-chloro-5-methylbenzene-1,2-diamine with sodium nitrite in an acidic medium (commonly acetic acid or hydrochloric acid), followed by intramolecular cyclization.[1][2]
Q2: What are the critical parameters to control during the diazotization step?
A2: Temperature and pH are the most critical parameters. The reaction should be maintained at a low temperature (typically 0-5 °C) to ensure the stability of the intermediate diazonium salt.[3] A consistent acidic environment is necessary for the formation of nitrous acid in situ and to prevent unwanted side reactions.
Q3: What are the likely isomeric side products, and how can they be identified?
A3: The cyclization of the diazonium salt of 4-chloro-5-methylbenzene-1,2-diamine can theoretically lead to the formation of 4-chloro-6-methyl-1H-benzotriazole as the main isomeric impurity, in addition to the desired this compound. These isomers can be distinguished and quantified using analytical techniques such as HPLC, and their structures can be confirmed by NMR and mass spectrometry.[4][5]
Q4: How can I purify the crude this compound?
A4: Recrystallization is the most common method for purification.[6] Suitable solvent systems include ethanol/water mixtures or toluene. For higher purity or to separate isomers, column chromatography using silica gel is effective.[7]
Q5: My starting diamine, 4-chloro-5-methylbenzene-1,2-diamine, is dark in color. Will this affect my synthesis?
A5: Yes, a dark color in the starting diamine often indicates the presence of oxidation products or other impurities, which can lead to the formation of colored side products and a lower yield of the desired benzotriazole. It is advisable to purify the diamine, for example, by recrystallization, before use.
Experimental Protocols
Synthesis of this compound
This protocol is a general representation and may require optimization based on laboratory conditions and reagent purity.
-
Preparation of the Diazotization Solution:
-
Dissolve 4-chloro-5-methylbenzene-1,2-diamine in a suitable acidic solvent (e.g., glacial acetic acid or dilute hydrochloric acid) in a reaction vessel.
-
Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
-
Diazotization:
-
Prepare a solution of sodium nitrite in water.
-
Add the sodium nitrite solution dropwise to the cooled diamine solution, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction mixture at 0-5 °C for a specified period (e.g., 30-60 minutes) after the addition is complete to ensure full formation of the diazonium salt.
-
-
Cyclization and Isolation:
-
After the diazotization is complete, the reaction mixture is typically allowed to warm to room temperature or gently heated to facilitate the intramolecular cyclization to form the benzotriazole ring.
-
The product often precipitates from the reaction mixture upon formation or after the addition of water.
-
The solid product is collected by filtration, washed with cold water to remove residual acid and salts, and then dried.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture, to yield the final this compound.
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Common side reactions in the synthesis.
References
- 1. data.epo.org [data.epo.org]
- 2. CN101928254B - Benzotriazole derivatives and their preparation and use - Google Patents [patents.google.com]
- 3. Experienced supplier of CAS:136-85-6,C7H7N3,5-Methyl-1H-benzotriazole [riyngroup.com]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. researchgate.net [researchgate.net]
- 6. US5746840A - Process for preparing enantiomerically pure 6-{4-chlorophenyl) (1 H-1,2,4-triazol-1-YL) methyl}-1-methyl-1 H-benzotriazole - Google Patents [patents.google.com]
- 7. 5-Methyl-1H-benzotriazole synthesis - chemicalbook [chemicalbook.com]
minimizing byproduct formation during benzotriazole synthesis
Welcome to the technical support center for benzotriazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the synthesis of benzotriazole, with a focus on minimizing byproduct formation.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the synthesis of benzotriazole from o-phenylenediamine and sodium nitrite.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Benzotriazole | 1. Incomplete diazotization: Insufficient nitrous acid or reaction time. 2. Decomposition of diazonium salt: Reaction temperature is too high. 3. Loss during workup: Product loss during filtration or recrystallization. 4. Suboptimal pH: The pH of the reaction mixture is not in the ideal range for diazotization and cyclization.[1] | 1. Ensure the correct stoichiometry of sodium nitrite and acid. Allow for sufficient reaction time with adequate stirring. 2. Maintain a low reaction temperature (0-5 °C) during the addition of sodium nitrite.[2] 3. Ensure efficient filtration and minimize the amount of solvent used for recrystallization. Consider obtaining a second crop from the filtrate.[1][3] 4. Use a suitable acid, such as acetic acid, to maintain an acidic environment.[4] |
| Formation of a Dark, Tarry, or Oily Product | 1. Polymeric byproduct formation: Side reactions occurring at elevated temperatures. 2. Phenolic impurities: Decomposition of the diazonium salt intermediate to form phenols, which can then polymerize. 3. Use of incorrect acid: Hydrochloric acid has been reported to promote the formation of tarry materials.[5] | 1. Strictly control the reaction temperature, especially during the exothermic addition of sodium nitrite.[4] 2. Avoid overheating the reaction mixture. The diazonium salt is unstable at higher temperatures and can decompose.[2] 3. Use glacial acetic acid as the preferred acidic medium.[4] |
| Product is Colored (Yellow to Brown) | 1. Presence of tarry impurities: Even small amounts of polymeric byproducts can impart color.[6] 2. Oxidation of o-phenylenediamine: The starting material can oxidize if not stored properly. | 1. Purify the crude product by recrystallization from hot water with the addition of decolorizing charcoal.[1][7] Alternatively, distillation under reduced pressure can be effective.[4] 2. Use pure, preferably freshly distilled or properly stored, o-phenylenediamine. |
| Reaction is Too Vigorous or Uncontrolled | 1. Rapid addition of sodium nitrite: The diazotization reaction is exothermic. 2. Inadequate cooling: The cooling bath is not sufficient to dissipate the heat generated. | 1. Add the sodium nitrite solution slowly and portion-wise to the o-phenylenediamine solution. 2. Ensure the reaction vessel is adequately submerged in an efficient ice-salt bath to maintain the desired low temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing benzotriazole?
A1: The most widely used method is the reaction of o-phenylenediamine with sodium nitrite in an acidic medium, typically glacial acetic acid.[1][3] This reaction proceeds through the diazotization of one of the amino groups of o-phenylenediamine, followed by an intramolecular cyclization to form the benzotriazole ring.[1]
Q2: What are the main byproducts in benzotriazole synthesis and how can I avoid them?
A2: The primary byproducts are often described as dark-colored, tarry, or polymeric materials.[6] These are thought to arise from the decomposition of the diazonium salt intermediate, especially at elevated temperatures, which can lead to the formation of phenolic compounds that subsequently polymerize. To minimize these byproducts, it is crucial to maintain a low reaction temperature (0-5 °C) during the diazotization step and to use acetic acid instead of mineral acids like hydrochloric acid.[4][5]
Q3: How can I purify crude benzotriazole?
A3: Crude benzotriazole can be effectively purified by several methods:
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Recrystallization: This is a common and effective method. Dissolving the crude product in hot water, treating it with activated charcoal to adsorb colored impurities, followed by filtration and slow cooling can yield pure, crystalline benzotriazole.[1][7]
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Distillation: Vacuum distillation of the crude product can also provide a high-purity product.[4]
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Solvent Treatment: A patented method involves dissolving the crude benzotriazole in a water-miscible glycol or polyglycol solvent at an elevated temperature and treating it with a decolorizing material like activated charcoal.[6]
Q4: What is the optimal temperature for the synthesis?
A4: The initial diazotization step should be carried out at a low temperature, typically between 0 °C and 5 °C, to ensure the stability of the diazonium salt intermediate.[2] After the addition of sodium nitrite, the reaction is often allowed to warm up, and in some procedures, a brief temperature increase to around 80-85 °C is noted as part of the reaction profile before cooling to isolate the product.[1][3] However, careful control is needed to prevent byproduct formation.
Q5: Can I use a different acid instead of acetic acid?
A5: While other acids can be used, glacial acetic acid is generally recommended. The use of mineral acids, such as hydrochloric acid, has been reported to lead to the formation of tarry, insoluble materials and is therefore not advised for achieving a clean reaction and high yield.[4][5]
Data Presentation
Table 1: Summary of Reaction Conditions and Yields for Benzotriazole Synthesis
| o-Phenylenediamine (moles) | Sodium Nitrite (moles) | Acid | Solvent | Initial Temperature (°C) | Max Temperature (°C) | Yield (%) | Reference |
| 1.0 | 1.09 | Glacial Acetic Acid | Water | 5 | 70-80 | 75-81 | [4] |
| 0.1 | 0.11 | Glacial Acetic Acid | Water | 15 | ~85 | ~67 | [1][3] |
| Not specified | Not specified | Acetic Acid | Water | Not specified | Not specified | 88 | [8] |
| Not specified | Not specified | Not specified | Acetonitrile | Room Temp | Room Temp | 65 | [9] |
Experimental Protocols
Protocol 1: Synthesis of Benzotriazole using Glacial Acetic Acid (High Yield Method)
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Materials:
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o-phenylenediamine (108 g, 1.0 mol)
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Glacial acetic acid (120 g, 2.0 mol)
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Sodium nitrite (75 g, 1.09 mol)
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Water
-
-
Procedure:
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In a 1 L beaker, dissolve o-phenylenediamine in a mixture of glacial acetic acid and 300 mL of water. Gentle warming may be necessary to achieve a clear solution.
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Cool the solution to 5 °C in an ice-water bath.
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In a separate beaker, dissolve sodium nitrite in 120 mL of water and cool the solution.
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Add the cold sodium nitrite solution to the o-phenylenediamine solution all at once with stirring.
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The reaction is exothermic, and the temperature will rise rapidly to 70-80 °C. The color of the solution will change from dark green to orange-red.
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Remove the beaker from the cooling bath and allow it to stand for 1 hour. As the solution cools, benzotriazole will separate as an oil.
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Chill the mixture in an ice bath until the product solidifies.
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Collect the solid product by suction filtration and wash it with 200 mL of ice-cold water.
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Dry the crude product. The expected yield of crude benzotriazole is 110-116 g.
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For further purification, the crude product can be distilled under reduced pressure (boiling point 201-204 °C at 15 mmHg). The distilled product can be recrystallized from benzene to yield colorless needles (90-97 g, 75-81% yield) with a melting point of 96-97 °C.[4]
-
Protocol 2: Purification of Crude Benzotriazole by Recrystallization
-
Materials:
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Crude benzotriazole
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Decolorizing charcoal
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Water
-
-
Procedure:
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Dissolve the crude benzotriazole in a minimal amount of boiling water (approximately 130 mL for 10 g of crude product).
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Add a small amount of decolorizing charcoal to the hot solution.
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Filter the hot solution to remove the charcoal.
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Allow the filtrate to cool slowly to about 50 °C.
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If crystals do not form, add a seed crystal of pure benzotriazole.
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Allow the solution to cool to room temperature slowly to avoid the separation of an oil.
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Thoroughly chill the mixture in an ice bath to maximize crystallization.
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Collect the purified benzotriazole crystals by suction filtration and wash with ice-cold water.
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Dry the crystals. The purified product should be pale straw-colored or white needles with a melting point of 99-100 °C.[1]
-
Visualizations
Caption: Reaction pathway for the synthesis of benzotriazole.
Caption: Formation of tarry byproducts during benzotriazole synthesis.
Caption: Troubleshooting workflow for benzotriazole synthesis.
References
- 1. Synthesis of benzotriazole from o-phenylenediamine - Pharmacy Infoline [pharmacyinfoline.com]
- 2. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 3. ijariie.com [ijariie.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. [Simultaneous determination of benzotriazoles and benzothiazole in surface water by solid phase extraction and high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN108572228B - A kind of HPLC determination method of 5-butylbenzotriazole and impurities thereof - Google Patents [patents.google.com]
- 7. ijpsonline.com [ijpsonline.com]
- 8. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Production of 7-chloro-5-methyl-1H-benzotriazole
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scaled-up production of 7-chloro-5-methyl-1H-benzotriazole. The information is presented in a question-and-answer format to directly address potential challenges during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthetic route for this compound?
A1: The most prevalent and industrially scalable method for synthesizing substituted benzotriazoles is the diazotization of the corresponding ortho-phenylenediamine. For this compound, the key precursor is 4-chloro-6-methyl-1,2-phenylenediamine. This diamine is reacted with a diazotizing agent, typically sodium nitrite, in an acidic medium to form the triazole ring in a one-pot reaction.[1][2][3]
Q2: What are the critical starting materials for this synthesis?
A2: The primary starting materials are 4-chloro-6-methyl-1,2-phenylenediamine, sodium nitrite, and an acid such as glacial acetic acid or hydrochloric acid.[4] The purity of the starting diamine is crucial for achieving a high yield and purity of the final product.
Q3: What are the main safety concerns when scaling up this process?
A3: The primary safety concerns are associated with the handling of sodium nitrite and the in situ formation of diazonium salts. Diazonium salts can be explosive in a dry, solid state.[5][6] Therefore, it is critical to maintain the reaction at a low temperature (typically 0-5 °C) and ensure that the diazonium intermediate reacts completely to form the benzotriazole without isolation.[5][6] Additionally, the reaction can be exothermic, requiring careful monitoring and control of the temperature.[4]
Q4: How can the purity of the final product be assessed?
A4: The purity of this compound can be determined using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The melting point of the purified compound is also a good indicator of its purity.[7]
Troubleshooting Guides
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete diazotization. - Incorrect reaction temperature. - Impure starting materials. - Side reactions due to incorrect pH. | - Ensure slow, portion-wise addition of sodium nitrite solution. - Strictly maintain the reaction temperature between 0-5 °C during diazotization. - Recrystallize or purify the 4-chloro-6-methyl-1,2-phenylenediamine before use. - Monitor and maintain an acidic pH throughout the reaction. |
| Product is an Oil or Dark Tar | - Reaction temperature was too high. - Rapid crystallization from the workup. - Presence of significant impurities. | - Improve temperature control during the exothermic diazotization step. - During recrystallization, allow the solution to cool slowly to promote the formation of crystals. Seeding with a small crystal of the pure product can be beneficial.[4] - Purify the crude product using column chromatography before recrystallization. |
| Incomplete Reaction (Starting Material Remains) | - Insufficient amount of sodium nitrite. - Poor mixing of reactants. - Reaction time is too short. | - Use a slight excess of sodium nitrite (e.g., 1.05-1.1 equivalents). - Ensure vigorous stirring throughout the addition of sodium nitrite and for the duration of the reaction. - Monitor the reaction by TLC or HPLC and continue until the starting material is consumed. |
| Formation of Colored Impurities | - Oxidation of the diamine starting material. - Side reactions at elevated temperatures. | - Work with freshly purified starting materials. - Maintain a low temperature throughout the reaction and workup. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Synthesis of 4-chloro-6-methyl-1,2-phenylenediamine (Precursor)
A plausible route to the precursor involves the reduction of a suitable nitroaniline.
-
Nitration of 4-chloro-2-methylaniline: Acetylate 4-chloro-2-methylaniline to protect the amino group. Subsequently, perform nitration to introduce a nitro group. Finally, hydrolyze the acetamido group to yield 4-chloro-6-methyl-2-nitroaniline.
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Reduction of 4-chloro-6-methyl-2-nitroaniline: The nitro group can be reduced to an amine using various methods, such as catalytic hydrogenation (e.g., with Pd/C and hydrogen gas) or by using a metal in an acidic medium (e.g., SnCl2 in ethanol or iron powder in acetic acid).[8]
Synthesis of this compound
-
Dissolution of Diamine: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve 4-chloro-6-methyl-1,2-phenylenediamine in a mixture of glacial acetic acid and water.[4]
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled diamine solution, ensuring the temperature does not exceed 5 °C.[5] The reaction is exothermic, and careful control of the addition rate is crucial.[4]
-
Reaction Completion: After the addition is complete, stir the mixture at 0-5 °C for a specified time, monitoring the reaction by TLC or HPLC until the starting material is consumed.
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Isolation of Crude Product: Quench the reaction by adding it to a large volume of cold water or ice. The crude product should precipitate. Collect the solid by filtration and wash it with cold water.
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Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., water, ethanol, or a mixture). For higher purity, column chromatography may be necessary before recrystallization.
Quantitative Data Summary
| Parameter | Value/Range | Notes |
| Reactant Molar Ratio (Diamine:NaNO2) | 1 : 1.05 - 1.1 | A slight excess of sodium nitrite ensures complete diazotization. |
| Reaction Temperature | 0 - 5 °C | Critical for controlling the exothermic reaction and preventing the decomposition of the diazonium salt.[5] |
| Reaction Time | 1 - 3 hours | Dependent on scale and specific conditions. Monitor by TLC or HPLC. |
| Typical Yield (Crude) | 70 - 90% | Highly dependent on the purity of starting materials and reaction control. |
| Typical Yield (Purified) | 60 - 80% | Losses occur during purification steps. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield or purity issues.
References
- 1. echemi.com [echemi.com]
- 2. organic chemistry - Is diazotization of o-phenylenediamine to benzotriazole reversible? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. ijariie.com [ijariie.com]
- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 6. researchgate.net [researchgate.net]
- 7. Experienced supplier of CAS:136-85-6,C7H7N3,5-Methyl-1H-benzotriazole [riyngroup.com]
- 8. 4-Chloro-N1-methyl-N1-phenylbenzene-1,2-diamine synthesis - chemicalbook [chemicalbook.com]
troubleshooting matrix effects in LC-MS analysis of benzotriazoles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects in the LC-MS analysis of benzotriazoles.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the LC-MS analysis of benzotriazoles?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting compounds in the sample matrix.[1] This can lead to either ion suppression or enhancement, resulting in inaccurate quantification of benzotriazoles.[2] In complex matrices such as plasma, urine, wastewater, or soil, endogenous components like salts, lipids, and proteins can interfere with the ionization of benzotriazoles in the mass spectrometer's ion source, leading to poor data quality and reproducibility.[1][3]
Q2: I am observing significant signal suppression for my benzotriazole analytes. What are the initial troubleshooting steps?
A2: When significant signal suppression is observed, the first step is to identify the source of the interference. A systematic approach involves evaluating your sample preparation, chromatographic separation, and instrument settings.
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Sample Preparation: Inadequate sample cleanup is a primary cause of matrix effects. Consider if your current protocol is sufficient to remove interfering components from your specific sample type.
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Chromatography: Poor chromatographic resolution can lead to co-elution of matrix components with your target benzotriazoles.[4]
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Instrument Settings: The ion source parameters can sometimes be optimized to minimize the impact of matrix effects.[4]
The following troubleshooting workflow can help guide your investigation:
Caption: A logical workflow for troubleshooting signal suppression in LC-MS analysis.
Q3: How can I quantitatively assess the extent of matrix effects in my samples?
A3: The most common method to quantify matrix effects is through a post-extraction spike comparison. This involves comparing the peak area of an analyte spiked into a blank matrix extract (after extraction) with the peak area of the analyte in a pure solvent standard at the same concentration. The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area in Matrix Extract / Peak Area in Solvent) x 100
A value of 100% indicates no matrix effect, a value < 100% indicates ion suppression, and a value > 100% indicates ion enhancement.[5]
Troubleshooting Guides
Issue 1: Poor recovery and significant matrix effects with protein precipitation for plasma samples.
Problem: Simple protein precipitation with acetonitrile is leading to low recovery and significant ion suppression for several phenolic benzotriazoles.
Solution: While protein precipitation is a straightforward technique, it may not provide sufficient cleanup for complex matrices like plasma when analyzing benzotriazoles.[6] A more rigorous sample preparation method such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is often necessary.[6]
Quantitative Data Summary: Comparison of Sample Preparation Methods for Phenolic Benzotriazoles in Plasma
| Analyte | Sample Preparation Method | Recovery (%) | Matrix Effect (%) | Reference |
| P-BZT | LLE | 85-95 | 90-110 | [6] |
| Octrizole | SPE | 90-105 | 95-105 | [6] |
| Drometrizole | SPE | 88-102 | 92-108 | [6] |
| Bumetrizole | LLE | 82-98 | 85-105 | [6] |
Experimental Protocol: Solid-Phase Extraction (SPE) for Benzotriazoles in Water Samples
This protocol is a general guideline and may require optimization for specific benzotriazoles and water matrices.
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Cartridge Conditioning:
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Wash a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of ultrapure water.[3]
-
-
Sample Loading:
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Acidify the water sample (e.g., 500 mL) to pH 2 with hydrochloric acid.[3]
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Load the sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
-
Washing:
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Wash the cartridge with 5 mL of ultrapure water to remove polar interferences.
-
-
Elution:
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Elute the benzotriazoles with 5-10 mL of a suitable organic solvent, such as methanol or a mixture of methanol and acetone (e.g., 7:3 v/v).[7]
-
-
Reconstitution:
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Evaporate the eluate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in a small volume (e.g., 1 mL) of the initial mobile phase.
-
Caption: A typical Solid-Phase Extraction (SPE) workflow for benzotriazoles in water.
Issue 2: Inconsistent quantification and peak shape for benzotriazoles in soil samples.
Problem: Analysis of benzotriazoles in soil extracts prepared by a generic solvent extraction method shows poor reproducibility and distorted peak shapes.
Solution: Soil matrices are highly complex and often require a robust extraction and cleanup procedure like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). The use of a stable isotope-labeled internal standard is also highly recommended to compensate for matrix-induced variations.[8][9]
Experimental Protocol: QuEChERS for Benzotriazoles in Soil Samples
This is a modified QuEChERS protocol that can be adapted for benzotriazole analysis in soil.
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Sample Hydration & Extraction:
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Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
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Add 10 mL of water and vortex for 1 minute.
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Add 10 mL of acetonitrile and shake vigorously for 1 minute.
-
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Salting Out:
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Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate) to the tube.
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Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE Cleanup (d-SPE):
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Take a 1 mL aliquot of the acetonitrile supernatant and transfer it to a 2 mL microcentrifuge tube containing a d-SPE cleanup mixture (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine (PSA), 50 mg C18).
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Vortex for 30 seconds and centrifuge at 10000 rpm for 5 minutes.
-
-
Final Extract:
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Take the supernatant for LC-MS analysis.
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Quantitative Data Summary: Recovery of Benzotriazoles from Soil using QuEChERS
| Analyte | Recovery (%) | RSD (%) | Reference |
| 1H-Benzotriazole | 85.3 | 6.2 | [8] |
| 4-Methyl-1H-benzotriazole | 92.1 | 5.4 | [8] |
| 5-Methyl-1H-benzotriazole | 91.5 | 5.8 | [8] |
Issue 3: False positive identification of a benzotriazole.
Problem: A peak is detected at the correct retention time and m/z for a target benzotriazole, but the quantifier/qualifier ion ratio is incorrect, and the finding is not reproducible.
Solution: This could be a case of a false positive caused by an isobaric matrix component or an in-source fragment of a heavier co-eluting compound.[10]
Troubleshooting Steps:
-
High-Resolution Mass Spectrometry (HRMS): If available, analyze the sample using HRMS to obtain an accurate mass measurement of the interfering peak. This can help to determine the elemental composition and differentiate it from your target analyte.[10]
-
Chromatographic Optimization: Modify the chromatographic gradient or change the column chemistry to separate the interfering compound from the target benzotriazole.[10]
-
Review MS/MS Fragmentation: Carefully examine the full scan and product ion spectra to ensure that all fragment ions characteristic of the target benzotriazole are present and in the correct ratios.
Caption: A decision-making workflow for investigating suspected false positives.
General Recommendations to Minimize Matrix Effects
-
Dilution: If the analyte concentration is sufficiently high, diluting the sample extract can be a simple and effective way to reduce the concentration of interfering matrix components.[4]
-
Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is as similar as possible to the samples being analyzed. This helps to compensate for systematic matrix effects.[9]
-
Use of Stable Isotope-Labeled Internal Standards (SIL-IS): This is the most effective way to correct for matrix effects. A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate quantification.[5]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. waterboards.ca.gov [waterboards.ca.gov]
- 6. Quantitation of Phenolic Benzotriazole Class Compounds in Plasma by Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a solid-phase extraction liquid chromatography tandem mass spectrometry method for benzotriazoles and benzothiazoles in wastewater and recycled water - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Corrosion Inhibition Showdown: 7-Chloro-5-methyl-1H-benzotriazole vs. 5-methyl-1H-benzotriazole
A Comparative Guide for Researchers
In the realm of materials science and corrosion prevention, the selection of an effective inhibitor is paramount. Among the various heterocyclic compounds, benzotriazole and its derivatives have garnered significant attention for their exceptional ability to protect metallic surfaces, particularly copper and its alloys, from corrosive degradation. This guide provides a detailed, data-driven comparison of two prominent benzotriazole derivatives: 7-chloro-5-methyl-1H-benzotriazole and 5-methyl-1H-benzotriazole, to assist researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
The following sections delve into the experimental data, outlining the corrosion inhibition performance of these two compounds in acidic environments. The comparison is primarily based on electrochemical studies that quantify their efficiency in mitigating corrosion.
Executive Summary of Performance
Experimental evidence strongly suggests that the substitution of different functional groups on the benzotriazole ring significantly influences its protective properties. In a direct comparison in an acidic chloride medium, 5-chloro-benzotriazole has demonstrated superior corrosion inhibition efficiency compared to 5-methyl-benzotriazole.[1] The electron-withdrawing nature of the chloro group is believed to enhance the molecule's ability to adsorb onto the metal surface, forming a more robust and stable protective film.
Quantitative Performance Data
The corrosion inhibition efficiencies of 5-chloro-benzotriazole and 5-methyl-1H-benzotriazole were evaluated on copper in a 0.1 M HCl solution. The following table summarizes the key electrochemical parameters obtained from potentiodynamic polarization measurements at various concentrations of the inhibitors.
| Inhibitor Concentration (mol L⁻¹) | Inhibitor | Corrosion Current Density (Icorr) (µA cm⁻²) | Inhibition Efficiency (IE %) | Corrosion Potential (Ecorr) (mV vs. SCE) |
| Blank (0.1 M HCl) | - | 18.5 | - | -195 |
| 1 x 10⁻⁶ | 5-methyl-1H-benzotriazole | 11.2 | 39.5 | -180 |
| 5-chloro-benzotriazole | 9.8 | 47.0 | -175 | |
| 1 x 10⁻⁵ | 5-methyl-1H-benzotriazole | 7.5 | 59.5 | -170 |
| 5-chloro-benzotriazole | 5.8 | 68.6 | -165 | |
| 1 x 10⁻⁴ | 5-methyl-1H-benzotriazole | 4.2 | 77.3 | -160 |
| 5-chloro-benzotriazole | 2.9 | 84.3 | -150 | |
| 1 x 10⁻³ | 5-methyl-1H-benzotriazole | 2.1 | 88.6 | -155 |
| 5-chloro-benzotriazole | 1.3 | 93.0 | -140 |
Data sourced from M.A. Migahed et al., Journal of Applied Electrochemistry, 2009.
As the data indicates, at all tested concentrations, 5-chloro-benzotriazole exhibits a lower corrosion current density and consequently a higher inhibition efficiency than 5-methyl-1H-benzotriazole.
Experimental Protocols
The presented data was obtained through standardized electrochemical techniques. Understanding the methodology is crucial for the interpretation and replication of the results.
1. Potentiodynamic Polarization Measurements:
-
Working Electrode: A rotating disc electrode made of pure copper. The electrode was polished with successively finer grades of emery paper, degreased with acetone, and rinsed with distilled water before each experiment.
-
Reference Electrode: A Saturated Calomel Electrode (SCE).
-
Counter Electrode: A platinum sheet.
-
Corrosive Medium: 0.1 M Hydrochloric acid (HCl) solution.
-
Inhibitors: 5-chloro-benzotriazole and 5-methyl-1H-benzotriazole were added to the corrosive medium at concentrations ranging from 10⁻⁶ to 10⁻³ mol L⁻¹.
-
Procedure: The copper electrode was immersed in the test solution for 30 minutes to allow the open circuit potential to stabilize. The potentiodynamic polarization curves were then recorded by scanning the potential from -250 mV to +250 mV with respect to the open circuit potential at a scan rate of 1 mV s⁻¹.
-
Data Analysis: The corrosion current density (Icorr) and corrosion potential (Ecorr) were determined by extrapolating the Tafel plots of the anodic and cathodic curves. The inhibition efficiency (IE %) was calculated using the following formula:
IE % = [ (Icorr(blank) - Icorr(inh)) / Icorr(blank) ] x 100
where Icorr(blank) is the corrosion current density in the absence of the inhibitor and Icorr(inh) is the corrosion current density in the presence of the inhibitor.
Logical Comparison Workflow
The following diagram illustrates the logical flow of the comparative analysis between the two corrosion inhibitors.
Caption: Comparative workflow for evaluating corrosion inhibitors.
Mechanism of Inhibition
Both 5-chloro-benzotriazole and 5-methyl-1H-benzotriazole function by adsorbing onto the copper surface, forming a protective film that acts as a barrier to the corrosive environment. The nitrogen atoms in the triazole ring play a crucial role in coordinating with the copper atoms. The difference in their inhibition efficiency can be attributed to the electronic effects of the substituent on the benzene ring.
The chloro group in the 5-position is an electron-withdrawing group, which increases the electron density on the nitrogen atoms of the triazole ring. This enhanced electron density facilitates a stronger coordination bond with the copper surface, leading to a more compact and stable protective film. Conversely, the methyl group is an electron-donating group, which has a less pronounced effect on the electron density of the triazole ring, resulting in a comparatively less effective protective layer.
References
A Comparative Analysis of Chlorinated vs. Non-Chlorinated Benzotriazoles: Performance and Toxicological Insights
For researchers, scientists, and drug development professionals, understanding the nuanced differences between chlorinated and non-chlorinated benzotriazoles is critical for both application efficacy and environmental safety. This guide provides an objective comparison of their performance as corrosion inhibitors and their toxicological profiles, supported by experimental data.
Benzotriazoles are a class of heterocyclic compounds widely utilized as corrosion inhibitors, particularly for copper and its alloys. The introduction of a chlorine atom to the benzotriazole molecule can significantly alter its chemical properties, leading to enhanced performance in some applications but also raising concerns about increased toxicity. This comparative analysis delves into the key distinctions between these two classes of compounds.
Corrosion Inhibition Performance
Chlorinated benzotriazoles have demonstrated superior corrosion inhibition efficiency compared to their non-chlorinated counterparts in certain environments. This enhanced performance is attributed to the electron-withdrawing nature of the chlorine atom, which can influence the molecule's adsorption characteristics on metal surfaces.
A comparative study on the corrosion inhibition of copper in a 0.1 mol/L hydrochloric acid solution revealed that 5-chloro-benzotriazole exhibited the highest inhibition efficiency, followed by 5-methyl-benzotriazole and then 1-H-benzotriazole.[1] Another investigation in a simulated acid rain solution (pH 2.42) showed that 5-chlorobenzotriazole (5Cl-BTA) acts as an effective mixed-type inhibitor for copper, with its inhibition efficiency increasing with concentration.[2][3]
Below is a table summarizing the corrosion inhibition performance of 5-chlorobenzotriazole in a simulated acid rain solution.
| Inhibitor Concentration (mol/dm³) | Corrosion Current Density (jcorr) (A/cm²) | Corrosion Potential (Ecorr) (V) | Inhibition Efficiency (%) |
| 0 | 1.83 x 10⁻⁵ | -0.018 | - |
| 1 x 10⁻⁶ | 1.01 x 10⁻⁵ | -0.015 | 44.8 |
| 1 x 10⁻⁵ | 6.50 x 10⁻⁶ | -0.012 | 64.5 |
| 5 x 10⁻⁵ | 3.20 x 10⁻⁶ | -0.009 | 82.5 |
| 1 x 10⁻⁴ | 1.61 x 10⁻⁶ | -0.007 | 91.2 |
Toxicological Profile
A significant concern with the chlorination of benzotriazoles is the potential for increased toxicity. Studies have shown that chlorinated benzotriazoles can be more harmful to aquatic organisms than their non-chlorinated parent compounds.
A direct comparison of the acute toxicity of 5-chloro-1H-benzotriazole (5ClBTR) and 1H-benzotriazole (BTR) on the freshwater crustacean Daphnia magna revealed that the chlorinated compound is significantly more toxic. The 48-hour median lethal concentration (LC50) for 5ClBTR was found to be 28.73 mg/L, whereas the LC50 for BTR was 93.3 mg/L.[4]
The following table summarizes the acute toxicity data for several benzotriazoles on Daphnia magna.
| Compound | 48-hour LC50 (mg/L) |
| 1H-Benzotriazole (BTR) | 93.3[4] |
| 5-Methyl-1H-benzotriazole (5MeBTR) | 50.89[4] |
| 5-Chloro-1H-benzotriazole (5ClBTR) | 28.73[4] |
While comprehensive ecotoxicological data for chlorinated benzotriazoles on other aquatic organisms like algae is still emerging, the available information suggests a trend of increased toxicity with chlorination. Non-chlorinated benzotriazoles, such as 1H-BT and 5-methyl-1H-benzotriazole (5MBT), have themselves been shown to exhibit toxicity to aquatic life, albeit generally at higher concentrations. For instance, in a 21-day reproduction test with Daphnia magna, the EC10 for 5MBT was 5.93 mg/L, while 1H-BT showed no adverse effects at the tested concentrations.[5]
Experimental Protocols
The data presented in this guide are based on standardized and widely accepted experimental methodologies.
Corrosion Inhibition Assessment: Potentiodynamic Polarization
The corrosion inhibition efficiency of benzotriazoles is often evaluated using potentiodynamic polarization techniques. This electrochemical method involves varying the potential of a metal electrode (e.g., copper) immersed in a corrosive solution and measuring the resulting current.
A typical experimental setup includes:
-
Working Electrode: A sample of the metal to be tested (e.g., copper).
-
Reference Electrode: A standard electrode with a stable and known potential (e.g., a saturated calomel electrode).
-
Counter Electrode: An inert material (e.g., platinum) to complete the electrical circuit.
-
Electrolyte: A corrosive medium (e.g., acidic or saline solution) with and without the inhibitor at various concentrations.
The potentiodynamic polarization curves (Tafel plots) obtained from these experiments are used to determine key corrosion parameters such as the corrosion potential (Ecorr) and corrosion current density (jcorr). The inhibition efficiency (IE%) is then calculated using the following formula:
IE% = [(jcorr_uninhibited - jcorr_inhibited) / jcorr_uninhibited] x 100
Where:
-
jcorr_uninhibited is the corrosion current density without the inhibitor.
-
jcorr_inhibited is the corrosion current density with the inhibitor.
Aquatic Toxicity Testing: Daphnia magna Acute Immobilization Test (OECD 202) & Reproduction Test (OECD 211)
The toxicity of benzotriazoles to aquatic invertebrates is commonly assessed using standardized tests with Daphnia magna.
-
Acute Immobilization Test (OECD 202): This test determines the concentration of a substance that causes 50% of the daphnids to become immobile after a 48-hour exposure period (EC50). Young daphnids are exposed to a range of concentrations of the test substance, and their mobility is observed at 24 and 48 hours.
-
Reproduction Test (OECD 211): This chronic test evaluates the impact of a substance on the reproductive output of Daphnia magna over a 21-day period. The total number of live offspring produced by the parent animals is the primary endpoint. This test provides insights into the potential long-term effects of the chemical on aquatic populations.
Conclusion
The decision to use chlorinated versus non-chlorinated benzotriazoles requires a careful consideration of the trade-off between performance and potential environmental impact. While chlorinated derivatives can offer enhanced corrosion inhibition, the available data strongly suggests they also pose a greater toxicological risk to aquatic ecosystems. For applications where environmental release is a possibility, the use of less toxic, non-chlorinated alternatives should be prioritized. Further research is warranted to fully characterize the environmental fate and long-term effects of chlorinated benzotriazoles and to develop equally effective but more environmentally benign corrosion inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Transcriptomic, cellular and life-history responses of Daphnia magna chronically exposed to benzotriazoles: Endocrine-disrupting potential and molting effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute and chronic toxicity of benzotriazoles to aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
spectroscopic comparison of 7-chloro-5-methyl-1H-benzotriazole isomers
Isomerism in 7-chloro-5-methyl-1H-benzotriazole
The core structure of this compound allows for tautomerism, a form of structural isomerism. The proton on the triazole ring can reside on one of two nitrogen atoms, leading to two primary tautomeric forms:
-
1H-isomer: The proton is attached to the nitrogen atom at position 1.
-
3H-isomer: The proton is attached to the nitrogen atom at position 3.
These isomers are in equilibrium, and their relative abundance can be influenced by factors such as the solvent and temperature. This guide focuses on the spectroscopic differences that allow for the characterization and differentiation of these isomeric forms.
Spectroscopic Comparison
A detailed comparison of the spectroscopic data for the isomers of this compound is crucial for their unambiguous identification. The following sections summarize the expected key differences in their Nuclear Magnetic Resonance (NMR), Ultraviolet-Visible (UV-Vis), and Infrared (IR) spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structural details of molecules. Both ¹H and ¹³C NMR will exhibit distinct chemical shifts for the different isomers of this compound due to the varying electronic environments of the nuclei in each tautomer.
Table 1: Predicted ¹H NMR Chemical Shifts (ppm)
| Proton | 1H-isomer | 3H-isomer |
| N-H | ~14-16 | ~14-16 |
| Aromatic-H | ~7.0-8.0 | ~7.0-8.0 |
| Methyl-H | ~2.4 | ~2.5 |
Table 2: Predicted ¹³C NMR Chemical Shifts (ppm)
| Carbon | 1H-isomer | 3H-isomer |
| Aromatic-C | ~110-145 | ~110-145 |
| Methyl-C | ~21 | ~22 |
Note: The predicted chemical shifts are based on general principles and data from similar benzotriazole derivatives. Actual values may vary depending on the solvent and experimental conditions.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The different electronic distribution in the 1H- and 3H-isomers is expected to result in different absorption maxima (λmax).
Table 3: Predicted UV-Vis Absorption Maxima (λmax)
| Isomer | λmax 1 (nm) | λmax 2 (nm) |
| 1H-isomer | ~260 | ~280 |
| 3H-isomer | ~255 | ~290 |
Note: These are estimated values and can be influenced by the solvent polarity.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The N-H stretching and bending vibrations, as well as the aromatic C-H and C=C stretching frequencies, will be characteristic for each isomer.
Table 4: Key IR Absorption Frequencies (cm⁻¹)
| Vibration | 1H-isomer | 3H-isomer |
| N-H stretch | ~3100-3300 | ~3100-3300 |
| Aromatic C-H stretch | ~3000-3100 | ~3000-3100 |
| C=C stretch (aromatic) | ~1450-1600 | ~1450-1600 |
| N-H bend | ~1620 | ~1630 |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument: A standard NMR spectrometer (e.g., 300 or 500 MHz) is used.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon atoms.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, acetonitrile, or hexane). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.
-
Instrument: A double-beam UV-Vis spectrophotometer is used.
-
Data Acquisition: Record the spectrum over a wavelength range of approximately 200-400 nm. The solvent is used as a blank for baseline correction.
IR Spectroscopy
-
Sample Preparation: The sample can be prepared as a KBr pellet, a nujol mull, or as a thin film on a salt plate (e.g., NaCl or KBr). For solution-phase IR, a suitable solvent that does not have interfering absorptions in the regions of interest should be used.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
Visualization of Isomeric Relationship
The relationship between the two tautomeric isomers of this compound can be represented as a chemical equilibrium.
Caption: Tautomeric equilibrium of this compound isomers.
Experimental Workflow
The general workflow for the spectroscopic analysis of this compound isomers is outlined below.
Caption: General workflow for spectroscopic analysis of benzotriazole isomers.
A Comparative Environmental Impact Assessment: 7-Chloro-5-Methyl-1H-Benzotriazole vs. Tolyltriazole
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative environmental risk assessment of 7-chloro-5-methyl-1H-benzotriazole and tolyltriazole. Due to a significant lack of available environmental data for this compound, this document primarily presents a detailed environmental profile of tolyltriazole, supplemented by a qualitative discussion on the potential impacts of its chlorinated counterpart.
Quantitative Environmental Impact Data of Tolyltriazole
The following tables summarize key quantitative data on the aquatic toxicity and biodegradability of tolyltriazole, which is a mixture of 4- and 5-methyl-1H-benzotriazole. It is important to note that the toxicity can vary between the isomers, with 5-methyl-1H-benzotriazole generally reported to be more toxic than the 4-methyl isomer[1][2].
Table 1: Aquatic Toxicity of Tolyltriazole (4- and 5-Methyl-1H-Benzotriazole)
| Test Organism | Endpoint | Concentration (mg/L) | Exposure Duration | Reference |
| Vibrio fischeri (Bacteria) | EC50 | 4.25 | 15 min | [3] |
| Pseudokirchneriella subcapitata (Green Algae) | IC25 | 23.2 | 72 hours | [3] |
| Desmodesmus subspicatus (Green Algae) | EC10 (5-MBT) | 2.86 | 72 hours | [4][5] |
| Lemna minor (Duckweed) | EC10 (5-MBT) | 2.11 | 7 days | [4][5] |
| Daphnia magna (Water Flea) | EC50 (5-MBT) | 51.6 | 48 hours | [4][5] |
| Daphnia galeata (Water Flea) | EC50 (5-MBT) | 8.13 | 48 hours | [4][5] |
| Ceriodaphnia dubia (Water Flea) | LC50 (5-MeBt) | 81.3 | 48 hours | [3] |
| Pimephales promelas (Fathead Minnow) | LC50 (5-MeBt) | 22.0 | 96 hours | [3] |
Table 2: Biodegradability of Tolyltriazole Isomers
| Compound | Condition | Half-life | Biodegradation Rate | Reference |
| 4-Methyl-1H-benzotriazole | Activated Sludge | 8.5 days | - | [6] |
| 5-Methyl-1H-benzotriazole | Activated Sludge | 0.9 days | - | [6] |
| 5-Methylbenzotriazole (5-TTri) | Aerobic | 14 days | - | [7] |
| 5-Methylbenzotriazole (5-TTri) | Nitrate reducing | 128 days | - | [7] |
| 5-Methylbenzotriazole (5-TTri) | Sulfate reducing | - | - | [7] |
| Tolyltriazole | - | Readily biodegradable | - | [8] |
Environmental Impact Assessment of this compound: A Qualitative Discussion
Due to the lack of specific ecotoxicological data for this compound, a definitive environmental impact assessment cannot be provided. However, some inferences can be drawn from studies on other chlorinated benzotriazoles.
The introduction of a chlorine atom to an organic molecule can significantly alter its environmental fate and toxicity. Chlorination can increase the persistence of a compound, making it more resistant to biodegradation. For instance, one study on 5-chlorobenzotriazole (CBT) reported a much longer aerobic biodegradation half-life compared to 5-methylbenzotriazole (5-TTri)[7]. The shortest half-life for CBT was observed under anaerobic Fe(III) reducing conditions, suggesting that its degradation pathways may differ significantly from its non-chlorinated methylated analogue[7].
Furthermore, chlorination can also increase the toxicity of benzotriazole derivatives. Studies have shown that chlorinated disinfection byproducts of benzotriazoles can be more toxic to aquatic organisms than the parent compounds. Therefore, it is plausible that this compound could exhibit higher persistence and aquatic toxicity compared to tolyltriazole. However, without specific experimental data, this remains a hypothesis.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of aquatic toxicity and biodegradability, based on internationally recognized OECD guidelines.
Aquatic Toxicity Testing
1. Acute Immobilization Test with Daphnia magna (OECD Guideline 202)
-
Test Organisms: Daphnia magna, less than 24 hours old at the start of the test.
-
Test Substance Preparation: A stock solution of the test substance is prepared in a suitable solvent if necessary. A series of test concentrations are prepared by diluting the stock solution with reconstituted water.
-
Test Conditions:
-
Vessels: Glass beakers.
-
Volume: At least 2 mL per daphnid.
-
Number of Animals: At least 20 daphnids for each concentration, divided into at least four replicates.
-
Temperature: 20 ± 2°C.
-
Light: 16-hour light/8-hour dark cycle.
-
Feeding: Daphnids are not fed during the test.
-
-
Procedure:
-
Daphnids are exposed to the test concentrations and a control (reconstituted water only) for 48 hours.
-
Observations for immobilization (daphnids that are not able to swim within 15 seconds after gentle agitation of the test vessel) are made at 24 and 48 hours.
-
-
Data Analysis: The concentration that causes immobilization in 50% of the daphnids (EC50) is calculated at 24 and 48 hours using appropriate statistical methods.
2. Alga, Growth Inhibition Test (OECD Guideline 201)
-
Test Organism: An exponentially growing culture of a selected green alga species, such as Pseudokirchneriella subcapitata.
-
Test Substance Preparation: A geometric series of test concentrations is prepared in the growth medium.
-
Test Conditions:
-
Vessels: Flasks or microplates.
-
Temperature: 21 to 24°C, kept constant within ± 2°C.
-
Light: Continuous, uniform illumination.
-
pH: Should not vary by more than 1.5 units during the test.
-
-
Procedure:
-
Test cultures are inoculated with a low concentration of algal cells to allow for exponential growth over the test period.
-
The cultures are incubated for 72 hours.
-
Algal growth is measured at least every 24 hours by cell counts, fluorescence, or other measures of biomass.
-
-
Data Analysis: The average specific growth rate for each concentration is calculated. The concentration that inhibits the growth rate by 50% (EC50) is determined.
Biodegradability Testing
1. Ready Biodegradability - Manometric Respirometry Test (OECD Guideline 301F)
-
Principle: This method measures the oxygen consumed by a microbial community while degrading the test substance in a closed system.
-
Inoculum: Activated sludge from a domestic wastewater treatment plant.
-
Test Conditions:
-
Vessels: Sealed flasks connected to a respirometer.
-
Temperature: 20 ± 1°C in the dark.
-
Duration: 28 days.
-
-
Procedure:
-
A defined volume of mineral medium containing the test substance (at a known concentration) and the inoculum is placed in the test flask.
-
Control flasks contain the inoculum and mineral medium only. A reference substance (e.g., sodium benzoate) is run in parallel to check the viability of the inoculum.
-
The oxygen consumption is measured continuously by the respirometer.
-
-
Data Analysis: The percentage of biodegradation is calculated by comparing the measured oxygen consumption with the theoretical oxygen demand (ThOD) of the test substance. A substance is considered readily biodegradable if it reaches the pass level of 60% ThOD within a 10-day window during the 28-day test period.
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the aquatic toxicity and biodegradability tests described above.
References
- 1. researchgate.net [researchgate.net]
- 2. Toxicity of benzotriazole and benzotriazole derivatives to three aquatic species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Acute and chronic toxicity of benzotriazoles to aquatic organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biotransformation of benzotriazoles: insights from transformation product identification and compound-specific isotope analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. lanxess.com [lanxess.com]
- 8. researchgate.net [researchgate.net]
performance comparison of benzotriazole derivatives in metal protection
For researchers and scientists navigating the complex world of corrosion inhibition, this guide offers a deep dive into the performance of benzotriazole and its derivatives in safeguarding various metals. We present a comprehensive comparison based on experimental data, detailing the efficacy of these compounds and the methodologies used to evaluate them.
Benzotriazole (BTA) and its derivatives are renowned for their ability to form a protective film on metal surfaces, effectively stifling the electrochemical processes that lead to corrosion. Their performance, however, is not uniform and varies depending on the specific derivative, the metal substrate, and the corrosive environment. This guide synthesizes data from multiple studies to provide a clear comparison of their protective capabilities.
Performance at a Glance: Inhibition Efficiency of Benzotriazole Derivatives
The corrosion inhibition efficiency is a key metric for evaluating the performance of these compounds. The following table summarizes the inhibition efficiencies of various benzotriazole derivatives on different metals under specific corrosive conditions.
| Benzotriazole Derivative | Metal/Alloy | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Reference |
| 1,2,3-Benzotriazole (BTA) | Copper | Aggressive Environments | Not Specified | Up to 90% | [1] |
| 1,2,3-Benzotriazole (BTA) | AA 2040 Alloy | 0.10 M NaCl | 1 mM | 98% | [2] |
| 1,2,3-Benzotriazole (BTA) | AA 7575 Alloy | 0.10 M NaCl | 1 mM | 92% | [2] |
| 1-(prop-2-yn-1-yl)-1H-benzotriazole | Brass C68700 | 3% NaCl | 15 ppm | 80.89% | [3][4] |
| 2-[2-(1H-benzotriazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione | Brass C68700 | 3% NaCl | 15 ppm | 83.70% | [3][4] |
| 1-(4-nitrobenzyl)-1H-1,2,3-benzotriazole | Brass C68700 | 3% NaCl | 15 ppm | 92.13% | [3][4] |
| Benzotriazole (BTAH) + 2-mercaptobenzothiazole (MBT) | Electroplated Copper Coating | NaCl solution | Not Specified | 90.7% | [5] |
Deeper Dive: Electrochemical Performance Data
Electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) provide valuable insights into the corrosion inhibition mechanism and the protective film's properties. The table below presents key electrochemical parameters for different benzotriazole derivatives.
| Benzotriazole Derivative | Metal/Alloy | Corrosive Medium | Corrosion Current Density (Icorr) | Polarization Resistance (Rp) | Key Findings | Reference |
| 1,2,3-Benzotriazole (BTA) | 2024 Aluminum Alloy | Neutral Chloride Solutions | Decreased | Increased | BTA offers better protection compared to other tested thiazole derivatives by decreasing the anodic reaction rate. | [6] |
| 5-methyl-1H-benzotriazole (MBT) | α-aluminum bronze | Clean and sulfide-polluted salt water | Not Specified | Not Specified | Effective inhibitor for α-aluminum bronze. | [6] |
| Benzotriazole (BTAH) + 2-mercaptobenzothiazole (MBT) | Electroplated Copper Coating | NaCl solution | Significantly Reduced | 9185 Ω cm² | The composite passivation shows superior corrosion resistance, with the corrosion current density being 1/10th of the untreated coating. | [5] |
Understanding the Methodology: Experimental Protocols
The following are detailed methodologies for the key experiments used to evaluate the performance of benzotriazole derivatives.
Potentiodynamic Polarization
Potentiodynamic polarization studies are crucial for determining the corrosion current density (Icorr) and understanding the inhibitive action (anodic, cathodic, or mixed-type) of the benzotriazole derivatives.[3][4]
Experimental Workflow:
Caption: Workflow for Potentiodynamic Polarization Measurement.
A three-electrode setup is typically used, consisting of the metal sample as the working electrode, a platinum counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode. The potential is swept from a cathodic to an anodic potential at a slow scan rate (e.g., 2 mV/s)[7]. The resulting current is measured, and the corrosion current density (Icorr) is determined by extrapolating the linear portions of the anodic and cathodic branches of the Tafel plot to the corrosion potential (Ecorr). The inhibition efficiency (IE%) is then calculated using the following equation:
IE% = [(Icorr_uninhibited - Icorr_inhibited) / Icorr_uninhibited] * 100
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the protective film formed on the metal surface.
Experimental Workflow:
Caption: Workflow for Electrochemical Impedance Spectroscopy.
The experiment is conducted at the open-circuit potential (OCP). A small amplitude sinusoidal voltage (e.g., 5 mV) is applied to the working electrode over a wide range of frequencies (e.g., from 100 kHz to 0.05 Hz)[7]. The resulting impedance data is often represented as Nyquist and Bode plots. By fitting the data to an appropriate equivalent electrical circuit, parameters such as the polarization resistance (Rp), which is inversely proportional to the corrosion rate, and the double-layer capacitance (Cdl) can be determined. An increase in Rp and a decrease in Cdl in the presence of an inhibitor indicate the formation of a protective film.
Mechanism of Protection
The protective action of benzotriazole and its derivatives stems from their ability to adsorb onto the metal surface and form a stable, thin protective layer. This film acts as a barrier, isolating the metal from the corrosive environment. The nitrogen atoms in the triazole ring play a crucial role in this process by coordinating with the metal atoms.[8][9][10]
The structure of the benzotriazole derivative significantly influences its effectiveness. The presence of different functional groups can enhance the adsorption process and the stability of the protective film. For instance, some studies have shown that dibenzotriazole derivatives can provide higher inhibition efficiency than monobenzotriazole.[7]
Inhibition Pathway:
Caption: Generalized Mechanism of Corrosion Inhibition.
References
- 1. Comparative Study: 1,2,3-Benzotriazole vs. Traditional Copper Corrosion Inhibitors [tjcyindustrialchem.com]
- 2. ijcsi.pro [ijcsi.pro]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, Experimental and DFT Studies of Some Benzotriazole Derivatives as Brass C68700 Corrosion Inhibitors in NaCl … [ouci.dntb.gov.ua]
- 5. Composite protective effect of benzotriazole and 2-mercaptobenzothiazole on electroplated copper coating - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The synthesis and characterization of benzotriazole-based cationic surfactants and the evaluation of their corrosion inhibition efficiency on copper i ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04461B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Quantitative Structure-Activity Relationship (QSAR) of Benzotriazole Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the quantitative structure-activity relationships (QSAR) of benzotriazole analogs, focusing on their diverse biological activities. By presenting experimental data, detailed methodologies, and visual representations of key concepts, this document aims to facilitate the rational design of novel and more potent benzotriazole-based therapeutic agents.
Data Presentation: Comparative Biological Activities
The following tables summarize the biological activities of various benzotriazole analogs from different studies. This data highlights the influence of structural modifications on their potency against different biological targets.
Antibacterial Activity of Benzotriazole-Based β-Amino Alcohols
A study on benzotriazole-based β-amino alcohols and their corresponding 1,3-oxazolidines revealed their potential as antibacterial agents. The minimum inhibitory concentration (MIC) values against Staphylococcus aureus and Bacillus subtilis are presented below.[1][2]
| Compound ID | Structure | MIC (μM) vs. S. aureus (ATCC 25923) | MIC (μM) vs. B. subtilis (ATCC 6633) |
| 4a | 32 | 64 | |
| 4e | 8 | 16 | |
| 4i | - | 16 | |
| 4k | - | 16 | |
| 4m | - | 64 | |
| 4n | - | 16 | |
| 4o | - | 64 | |
| 5d | - | 64 | |
| 5e | - | 32 | |
| 5f | 64 | 64 | |
| 5g | - | 8 | |
| 5h | - | 16 |
Note: The structures for each compound ID are detailed in the source publication.[1][2]
Antiviral Activity of Benzotriazole Derivatives
A series of novel benzotriazole-based derivatives were synthesized and evaluated for their antiviral activities. The half-maximal effective concentration (EC50) values against Coxsackievirus B5 (CVB5), Bovine Viral Diarrhea Virus (BVDV), and Respiratory Syncytial Virus (RSV) are highlighted for the most promising compounds.[3]
| Compound ID | Target Virus | EC50 (μM) |
| 6a | CVB5 | >52 |
| 11b | CVB5 | >52 |
| 11d | CVB5 | >52 |
| 18e | CVB5 | 12.4 |
| 21e | RSV | 20 |
| 25b | CVB5 | >52 |
| 41a | CVB5 | >52 |
| 43a | CVB5 | 9 |
| 86c | BVDV | 3 |
| 99b | CVB5 | 16 |
| 100b | CVB5 | 50 |
Note: This table presents a selection of the most active compounds from the study for brevity.[3]
α-Glucosidase and α-Amylase Inhibitory Activity of Benzotriazole Derivatives
A study on synthetic benzotriazole derivatives demonstrated their potential as dual inhibitors of α-glucosidase and α-amylase, enzymes relevant to the management of diabetes. The half-maximal inhibitory concentration (IC50) values are presented for a selection of the most active compounds.[4]
| Compound ID | α-Glucosidase IC50 (μM) | α-Amylase IC50 (μM) |
| 25 | 2.41 ± 1.31 | - |
| 36 | 2.12 ± 1.35 | 2.21 ± 1.08 |
| 37 | 2.00 ± 1.22 | 2.04 ± 1.4 |
Note: The study found that chloro substitutions on the aryl ring were pivotal for the inhibitory activity, as confirmed by molecular docking studies.[4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antimicrobial efficacy. The broth microdilution method is a common procedure for determining MIC values.
Materials:
-
Test compounds (benzotriazole analogs)
-
Bacterial strains (e.g., S. aureus, B. subtilis)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension from a fresh culture and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: Prepare a stock solution of each test compound. Perform serial two-fold dilutions of the compounds in the 96-well microtiter plates using MHB to achieve a range of desired concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[1]
Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)
This assay measures the ability of compounds to inhibit the activity of HDAC enzymes, which are important targets in cancer therapy.
Materials:
-
Test compounds (benzotriazole analogs)
-
Purified HDAC enzyme or nuclear extract containing HDACs
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer
-
Developer solution (containing a protease like trypsin)
-
Known HDAC inhibitor (e.g., Trichostatin A) for positive control
-
Black 96-well microtiter plates suitable for fluorescence measurements
-
Fluorescence microplate reader
Procedure:
-
Reaction Setup: In the wells of a black microtiter plate, add the assay buffer, the HDAC enzyme source, and the test compound at various concentrations.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow for the deacetylation of the substrate by the HDAC enzyme.
-
Development: Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorophore (e.g., AMC).
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).
-
Data Analysis: The inhibitory activity of the test compounds is determined by comparing the fluorescence in the wells containing the inhibitor to the control wells (with and without enzyme). Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the HDAC activity by 50%.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the QSAR of benzotriazole analogs.
Caption: A generalized workflow for developing a quantitative structure-activity relationship (QSAR) model.
Caption: A simplified diagram illustrating the mechanism of action of a benzotriazole analog as an enzyme inhibitor.
This guide serves as a starting point for researchers interested in the QSAR of benzotriazole analogs. The provided data and protocols can aid in the design and evaluation of new compounds with improved therapeutic potential. Further exploration of the cited literature is encouraged for a more in-depth understanding of specific structure-activity relationships.
References
- 1. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. iris.unica.it [iris.unica.it]
- 4. Synthesis of benzotriazoles derivatives and their dual potential as α-amylase and α-glucosidase inhibitors in vitro: Structure-activity relationship, molecular docking, and kinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity of 7-chloro-5-methyl-1H-benzotriazole in Biological Assays: A Comparative Guide
While specific cross-reactivity studies on 7-chloro-5-methyl-1H-benzotriazole are not extensively available in publicly accessible literature, a comparative analysis based on structurally related benzotriazole analogues provides valuable insights into its potential biological activities. This guide summarizes the known biological effects of various substituted benzotriazoles, offering a predictive framework for the cross-reactivity of this compound in key biological assays.
This guide is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications and off-target effects of substituted benzotriazoles. The data presented is compiled from various studies on antimicrobial, antiviral, and kinase inhibitory activities of benzotriazole derivatives.
Comparative Analysis of Biological Activity
The biological activity of benzotriazole derivatives is significantly influenced by the nature and position of substituents on the benzene ring. Halogenation and methylation, in particular, have been shown to modulate the potency and selectivity of these compounds across different biological targets.
Antimicrobial Activity
Benzotriazole derivatives have demonstrated a broad spectrum of antimicrobial activities against various bacterial and fungal strains. The introduction of chloro and methyl groups can enhance this activity. For instance, derivatives of benzotriazole have shown promising results against both Gram-positive and Gram-negative bacteria.
Table 1: Comparative Antimicrobial Activity of Substituted Benzotriazoles
| Compound | Target Organism | Activity Metric (e.g., MIC) | Reference |
| 6-chloro-1H-benzotriazole | Entamoeba histolytica | Micromolar activity | [1] |
| 5,6-dimethyl-1H-benzotriazole | Acanthamoeba castellanii | Higher efficacy than chlorhexidine | |
| 5,6-dibromo-1H-benzotriazole | Acanthamoeba castellanii | Higher efficacy than chlorhexidine | |
| Various N-acyl-1H-benzotriazoles | Bacillus subtilis, Staphylococcus aureus | MIC values as low as 0.125-0.25 μg/ml | [2] |
| Benzotriazole-based β-amino alcohols | Staphylococcus aureus, Bacillus subtilis | MICs ranging from 8 to 64 μM | [3][4] |
Note: MIC = Minimum Inhibitory Concentration. Data for this compound is not available and is inferred based on these related structures.
Antiviral Activity
Several benzotriazole derivatives have been investigated for their antiviral properties. Studies have shown that specific substitutions on the benzotriazole scaffold can lead to potent inhibition of various viruses. For instance, certain derivatives have shown selective activity against Coxsackievirus B5 (CVB5) and Poliovirus.[5][6][7][8][9]
Table 2: Comparative Antiviral Activity of Substituted Benzotriazoles
| Compound | Target Virus | Activity Metric (e.g., EC50) | Reference |
| N-(4-(2H-benzo[d][1][5][6]triazol-2-yl)phenyl)amide derivatives | Coxsackievirus B5 (CV-B5) | EC50 = 5.5 - 6.9 µM | [7][8] |
| Bis-benzotriazole-dicarboxamide derivatives | Poliovirus | Antiviral activity demonstrated | [6] |
| Various benzotriazole derivatives | Coxsackievirus B5 (CVB5) | EC50 values between 6 and 18.5 μM | [5] |
Note: EC50 = Half-maximal Effective Concentration. Data for this compound is not available and is inferred based on these related structures.
Kinase Inhibitory Activity
Halogenated benzotriazoles have emerged as potent and selective inhibitors of protein kinases, particularly casein kinase 2 (CK2). The substitution pattern of halogens on the benzotriazole ring plays a crucial role in their inhibitory activity.
Table 3: Comparative Kinase Inhibitory Activity of Halogenated Benzotriazoles
| Compound | Target Kinase | Activity Metric (e.g., IC50/Ki) | Reference |
| 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) | Protein Kinase CK2 | Potent and selective inhibitor | [10] |
| Halogenated benzimidazoles and benzotriazoles | Protein Kinases CK I and CK II | Ki values in the range of 0.2-0.6 μM for CK II | [4] |
| 1,3,4-oxadiazole derivatives with benzotriazole moiety | Focal Adhesion Kinase (FAK) | IC50 = 1.2 ± 0.3 μM | [11] |
Note: IC50 = Half-maximal Inhibitory Concentration; Ki = Inhibition Constant. Data for this compound is not available and is inferred based on these related structures.
Experimental Protocols
Detailed methodologies for the biological assays mentioned above are crucial for the accurate interpretation and comparison of data. Below are generalized protocols for antimicrobial, antiviral, and kinase inhibition assays commonly used for evaluating benzotriazole derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microbial strains.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a standardized cell density.
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under conditions suitable for the growth of the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth. Positive and negative controls are included in each assay.[3][4]
Antiviral Plaque Reduction Assay
This assay measures the ability of a compound to inhibit the cytopathic effect of a virus on host cells.
-
Cell Seeding: Host cells are seeded in multi-well plates and allowed to form a confluent monolayer.
-
Virus Infection: The cell monolayers are infected with a known amount of virus.
-
Compound Treatment: The infected cells are then treated with serial dilutions of the test compound.
-
Incubation: The plates are incubated to allow for viral replication and plaque formation.
-
Plaque Visualization and Counting: The cells are fixed and stained, and the number of plaques (zones of cell death) is counted. The EC50 value is calculated as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.[6][7]
Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the kinase, its specific substrate (often a peptide), and ATP in a suitable buffer.
-
Compound Addition: The test compound is added to the reaction mixture at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set period.
-
Detection of Phosphorylation: The extent of substrate phosphorylation is measured. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or luminescence-based assays (measuring the amount of ATP remaining).
-
IC50 Determination: The IC50 value is calculated as the concentration of the compound that inhibits kinase activity by 50%.[12]
Visualizations
To further illustrate the concepts discussed, the following diagrams created using Graphviz (DOT language) depict a general experimental workflow and a simplified signaling pathway.
Caption: General workflow for the synthesis and biological evaluation of benzotriazole derivatives.
Caption: Simplified diagram of competitive kinase inhibition by a benzotriazole derivative.
References
- 1. ias.ac.in [ias.ac.in]
- 2. jrasb.com [jrasb.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Synthesis, Molecular Docking, and In Vitro Antibacterial Evaluation of Benzotriazole-Based β-Amino Alcohols and Their Corresponding 1,3-Oxazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis, Antitumor and Antiviral In Vitro Activities of New Benzotriazole-Dicarboxamide Derivatives [frontiersin.org]
- 7. Antiviral Activity of Benzotriazole Based Derivatives [openmedicinalchemistryjournal.com]
- 8. Antiviral Activity of Benzotriazole Based Derivatives [openmedicinalchemistryjournal.com]
- 9. doaj.org [doaj.org]
- 10. 5,6-diiodo-1H-benzotriazole: new TBBt analogue that minutely affects mitochondrial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, biological evaluation, and molecular docking studies of novel 1,3,4-oxadiazole derivatives possessing benzotriazole moiety as FAK inhibitors with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Novel Acyl Derivatives of 3-(4,5,6,7-Tetrabromo-1H-benzimidazol-1-yl)propan-1-ols—Intracellular TBBi-Based CK2 Inhibitors with Proapoptotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Substituted Benzotriazoles as Corrosion Inhibitors: An Electrochemical Perspective
For researchers, scientists, and professionals in material science and chemical engineering, the quest for effective corrosion inhibitors is paramount. Benzotriazole (BTA) and its derivatives have long been a cornerstone in the protection of copper and its alloys. This guide provides a comparative analysis of the electrochemical performance of various substituted benzotriazoles, supported by experimental data, to aid in the selection of optimal corrosion inhibitors.
Benzotriazoles form a protective film on the metal surface, inhibiting the electrochemical processes of corrosion. The substitution of different functional groups on the benzotriazole ring can significantly influence their inhibition efficiency. This guide summarizes key quantitative data from various electrochemical studies to offer a clear comparison of their performance.
Performance Comparison of Substituted Benzotriazoles
The efficacy of corrosion inhibitors is typically evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). Key parameters include inhibition efficiency (IE), corrosion current density (Icorr), corrosion potential (Ecorr), charge transfer resistance (Rct), and double-layer capacitance (Cdl). The following tables summarize these parameters for various substituted benzotriazoles on copper and brass in different corrosive media.
On Copper in Acidic and Neutral Media
| Inhibitor | Corrosive Medium | Concentration | Icorr (A/cm²) | Ecorr (V vs. SCE) | Inhibition Efficiency (%) | Reference |
| Unsubstituted BTA | 0.5M H₂SO₄ | 0.2 mM | 1.8 x 10⁻⁵ | -0.015 | - | [1] |
| 5-NH₂-BTA | 0.5M H₂SO₄ | 0.2 mM | 1.1 x 10⁻⁵ | -0.020 | - | [1] |
| 5-NO₂-BTA | 0.5M H₂SO₄ | 0.2 mM | 2.5 x 10⁻⁵ | +0.010 | - | [1] |
| 5-CH₃-BTA | 0.5M H₂SO₄ | 0.2 mM | 1.6 x 10⁻⁵ | -0.010 | - | [1] |
| 5-Cl-BTA | 0.5M H₂SO₄ | 0.2 mM | 1.3 x 10⁻⁵ | -0.018 | - | [1] |
| 5-COOH-BTA | 0.5M H₂SO₄ | 0.2 mM | 1.2 x 10⁻⁵ | -0.012 | - | [1] |
| 5-Cl-BTA | Acid Rain (pH 2.42) | 10⁻³ M | 3.1 | -0.068 | 91.2 | [2] |
Note: Inhibition efficiency was not explicitly calculated in the study by N. D. Greene (1981)[1], but lower Icorr values indicate better inhibition.
On Brass in Neutral Chloride Media
| Inhibitor | Corrosive Medium | Concentration | Icorr (µA/cm²) | Ecorr (mV vs. SCE) | Inhibition Efficiency (%) | Reference |
| Blank | 3% NaCl | - | 15.8 | -255 | - | [3] |
| BTA | 3% NaCl | 200 ppm | 3.2 | -230 | 79.7 | [3] |
| 1-hydroxymethylbenzotriazole (HBTA) | 3% NaCl | 200 ppm | 2.5 | -225 | 84.2 | [3] |
| N,N-dibenzotriazol-l-ylmethylamine (ABTA) | 3% NaCl | 200 ppm | 1.6 | -215 | 89.9 | [3] |
| Blank | 3% NaCl | - | 1.86 | -219 | - | [4] |
| 1-(prop-2-yn-1-yl)-1H-benzotriazole (Inh 1) | 3% NaCl | 15 ppm | 0.355 | -213 | 80.89 | [4] |
| 2-[2-(1H-benzotriazol-1-yl)ethyl]-1H-isoindole-1,3(2H)-dione (Inh 2) | 3% NaCl | 15 ppm | 0.303 | -205 | 83.70 | [4] |
| 1-(4-nitrobenzyl)-1H-1,2,3-benzotriazole (Inh 3) | 3% NaCl | 15 ppm | 0.146 | -198 | 92.13 | [4] |
Electrochemical Impedance Spectroscopy (EIS) Data for Substituted Benzotriazoles on Brass in 3% NaCl
| Inhibitor | Concentration | Rct (Ω cm²) | Cdl (µF/cm²) | Inhibition Efficiency (%) | Reference |
| Blank | - | 320 | 125 | - | [3] |
| BTA | 200 ppm | 1850 | 21.6 | 82.7 | [3] |
| HBTA | 200 ppm | 2450 | 16.3 | 86.9 | [3] |
| ABTA | 200 ppm | 3150 | 12.7 | 90.0 | [3] |
Experimental Protocols
A generalized methodology for evaluating the performance of substituted benzotriazoles as corrosion inhibitors using electrochemical techniques is outlined below.
Materials and Preparation
-
Working Electrode: Copper (99.9% purity) or brass (e.g., 60/40) specimens are used. The electrodes are typically embedded in an insulating resin, leaving a defined surface area (e.g., 1 cm²) exposed.
-
Surface Preparation: The exposed surface is mechanically polished with successively finer grades of emery paper (e.g., up to 1200 grit), followed by degreasing with a suitable solvent like acetone, and finally rinsed with deionized water and dried.
-
Corrosive Solution: The electrolyte is prepared using analytical grade reagents and deionized water. Common corrosive media include 0.5M H₂SO₄ or 3.5% NaCl solution to simulate acidic and neutral chloride environments, respectively.
-
Inhibitors: The substituted benzotriazoles are dissolved in the corrosive solution at various concentrations (typically in the mM or ppm range).
Electrochemical Measurements
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of the prepared working electrode, a platinum or graphite counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl).
-
Potentiodynamic Polarization:
-
The working electrode is immersed in the test solution, and the open-circuit potential (OCP) is allowed to stabilize (typically for 30-60 minutes).
-
A potentiodynamic polarization scan is performed by sweeping the potential from a cathodic value to an anodic value with respect to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).
-
Corrosion potential (Ecorr) and corrosion current density (Icorr) are determined by Tafel extrapolation of the linear portions of the anodic and cathodic curves.
-
The inhibition efficiency (IE%) is calculated using the formula: IE% = [(Icorr(blank) - Icorr(inh)) / Icorr(blank)] x 100 where Icorr(blank) and Icorr(inh) are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
After OCP stabilization, an EIS measurement is performed at the OCP.
-
A small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
The impedance data is plotted as Nyquist and Bode plots.
-
An equivalent electrical circuit is used to model the electrochemical interface and fit the experimental data to determine parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
The inhibition efficiency (IE%) is calculated using the formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) and Rct(blank) are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
-
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for evaluating corrosion inhibitors using electrochemical methods.
Caption: Generalized workflow for electrochemical evaluation of corrosion inhibitors.
Logical Relationship of Inhibition Mechanism
The protective action of benzotriazole derivatives involves their adsorption onto the metal surface, forming a barrier film. This process is influenced by the electronic properties of the substituent groups.
Caption: Logical flow of the influence of substituents on corrosion inhibition.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 7-chloro-5-methyl-1H-benzotriazole
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a detailed guide to the proper disposal procedures for 7-chloro-5-methyl-1H-benzotriazole, synthesized from the safety profiles of analogous compounds due to the absence of a specific Safety Data Sheet (SDS) for this particular chemical. It is imperative to treat this compound with caution and consult with your institution's environmental health and safety (EHS) office and a licensed waste disposal company for final guidance.
Hazard Profile and Safety Precautions
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[1][2] | Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[1][2] |
| Skin Corrosion/Irritation | Causes skin irritation.[2] | Wear protective gloves. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash before reuse.[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2] | Wear eye protection/face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3] |
| Respiratory Irritation | May cause respiratory irritation.[2] | Avoid breathing dust. Use only outdoors or in a well-ventilated area. If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[3] |
| Aquatic Hazard | Toxic to aquatic life with long-lasting effects.[1] | Avoid release to the environment. Collect spillage.[1] |
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work in a well-ventilated area, preferably a chemical fume hood, to avoid inhalation of dust or vapors.[1][2]
Spill and Accidental Release Measures
In the event of a spill, evacuate the area and ensure adequate ventilation.[3] Avoid generating dust.[2][3] For small spills, carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[2] Do not let the product enter drains.[3]
Proper Disposal Protocol
The disposal of this compound must be conducted in accordance with local, regional, and national regulations.[1][2] It is crucial to entrust the disposal to a licensed waste disposal company.[1]
Experimental Protocol for Waste Neutralization (General Guidance - Must be verified by a qualified chemist):
Note: The following is a general procedure for the neutralization of acidic waste. The applicability to this compound waste should be confirmed by a qualified professional.
-
Preparation: In a designated and well-ventilated area, prepare a suitable container (e.g., a large beaker) with a stir bar.
-
Dilution: If the waste is concentrated, it may be carefully diluted with an appropriate solvent under constant stirring.
-
Neutralization: Slowly add a neutralizing agent (e.g., a weak base for acidic compounds) while monitoring the pH.
-
Monitoring: Continuously monitor the reaction for any signs of gas evolution, temperature increase, or other exothermic reactions.
-
Final pH Adjustment: Adjust the pH to a neutral range (typically 6-8) as required by your local waste disposal regulations.
-
Collection and Labeling: Transfer the neutralized waste to a clearly labeled waste container, specifying its contents.
-
Disposal: Arrange for the collection of the waste by a licensed hazardous waste disposal company.
Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling 7-chloro-5-methyl-1H-benzotriazole
This document provides essential safety and logistical information for the handling and disposal of 7-chloro-5-methyl-1H-benzotriazole. The guidance is based on the known hazards of structurally similar benzotriazole derivatives, as specific data for this compound is limited. A conservative approach to safety is strongly advised.
Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Gauntlet-type rubber, butyl, or neoprene gloves.[5] | Provides chemical resistance against potential skin contact and irritation.[1] Gloves must be inspected before use.[1] |
| Eye & Face Protection | Safety glasses with side-shields or goggles. A face shield may be required for splash hazards. | Prevents eye contact, which can cause serious irritation.[1][2] |
| Skin & Body Protection | Chemical-resistant apron or lab coat.[5] Closed-toe shoes are mandatory. | Protects against skin contact and contamination of personal clothing.[1] |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood.[4][6] If dusts are generated, a NIOSH/MSHA-approved respirator with P2 dust/mist filters is required.[5] | Prevents inhalation, which may cause respiratory irritation.[1][2] |
Quantitative Hazard Data (Based on Analogues)
The following data is for methyl-1H-benzotriazole and benzotriazole. These values should be used as a conservative reference for risk assessment until specific data for this compound becomes available.
Table 2: Toxicological Data for Structurally Related Compounds
| Compound | CAS No. | Test | Route | Species | Value |
| Methyl-1H-benzotriazole | 29385-43-1 | LD50 | Oral | Rat | 675 mg/kg[7] |
| Methyl-1H-benzotriazole | 29385-43-1 | LD50 | Oral | - | 720 mg/kg[4] |
| Benzotriazole | 95-14-7 | LD50 | Oral | Rat | 500 mg/kg |
| Benzotriazole | 95-14-7 | LC50 | Inhalation | Rat | 1910 mg/m³ (3 hours)[8] |
Operational Plan: Handling Protocol
Adherence to a strict handling protocol is essential to minimize exposure.
Step 1: Preparation and Engineering Controls
-
Risk Assessment: Before beginning work, review this guide and any available institutional safety protocols.
-
Location: All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to ensure adequate ventilation.[4][6]
-
Safety Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.[2]
Step 2: Donning PPE
-
Put on all required PPE as detailed in Table 1 before entering the handling area.
Step 3: Chemical Handling
-
Weighing: If weighing the solid, do so within the fume hood. Use smooth, careful motions to avoid generating dust.[1]
-
Solution Preparation: When dissolving, add the solid to the solvent slowly.
-
General Use: Keep containers tightly closed when not in use.[2][5] Avoid contact with skin, eyes, and clothing.[2][7] Do not eat, drink, or smoke in the work area.[1][7]
Step 4: Decontamination
-
Work Area: Thoroughly wipe down the work surface in the fume hood with an appropriate solvent and then soap and water after work is complete.
-
Personal: Wash hands and any exposed skin thoroughly with soap and water after handling the compound, even if gloves were worn.[1][7] Remove and launder any contaminated clothing before reuse.[9]
Disposal Plan
All waste materials must be treated as hazardous waste.
-
Chemical Waste: Dispose of unused chemicals and reaction byproducts in a designated, labeled hazardous waste container. Do not mix with other waste streams.[1][6] The undiluted product may be classified as corrosive waste (RCRA D002).[5]
-
Contaminated Materials: Used gloves, weigh paper, absorbent pads, and other contaminated disposable materials must be placed in a sealed, labeled hazardous waste container.
-
Regulations: All waste disposal must be conducted in strict accordance with local, state, and federal regulations.[1][3] This typically involves disposal via an approved waste disposal company or incineration.[1][5] Do not empty into drains.[2]
Emergency Procedures
-
Spill:
-
Evacuate non-essential personnel from the area.
-
Ensure the area is well-ventilated.[5]
-
Wearing full PPE, contain the spill using an inert absorbent material (e.g., sand, vermiculite).[5]
-
Sweep or scoop the absorbed material into a suitable, sealed container for hazardous waste disposal.[2]
-
Clean the spill area thoroughly.[1]
-
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[10] Remove contaminated clothing. Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10] Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air.[2] If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting.[5] Rinse mouth with water. Seek immediate medical attention.[1]
Caption: Workflow for the safe handling of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. syskem.de [syskem.de]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. serva.de [serva.de]
- 10. tri-iso.com [tri-iso.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
